Phenobarbital
Description
This compound is a member of the class of barbiturates, the structure of which is that of barbituric acid substituted at C-5 by ethyl and phenyl groups. It has a role as an anticonvulsant, a sedative, an excitatory amino acid antagonist and a drug allergen.
This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
A barbituric acid derivative that acts as a nonselective central nervous system depressant. It promotes binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations.
This compound is a barbiturate that is widely used as a sedative and an antiseizure medication. This compound has been linked to rare instances of idiosyncratic liver injury that can be severe and even fatal.
This compound is a long-acting barbituric acid derivative with antipsychotic property. This compound binds to and activates the gamma-aminobutyric acid (GABA)-A receptor, thereby mimicking the inhibitory actions of GABA in the brain. The activation effects of the this compound-receptor-ionophore complex include increased frequency of chloride channel openings, membrane hyperpolarization and ultimately synaptic inhibition and decreased neuronal excitability. In addition, this agent inhibits glutamate induced depolarization.
This compound can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
This compound is only found in individuals that have used or taken this drug. It is a barbituric acid derivative that acts as a nonselective central nervous system depressant. It promotes binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations. [PubChem] this compound acts on GABAA receptors, increasing synaptic inhibition. This has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus. This compound may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release. The sedative-hypnotic effects of this compound are likely the result of its effect on the polysynaptic midbrain reticular formation, which controls CNS arousal.
A barbituric acid derivative that acts as a nonselective central nervous system depressant. It potentiates GAMMA-AMINOBUTYRIC ACID action on GABA-A RECEPTORS, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations.
See also: this compound Sodium (has salt form) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBREPKUVSBGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-30-7 (mono-hydrochloride salt) | |
| Record name | Phenobarbital [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021122 | |
| Record name | Phenobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992), Solid | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
345 °F (NTP, 1992) | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 57 °F (NTP, 1992), 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates., LOW LIPID SOLUBILITY, Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide, Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions, In water, 1.11X10+3 mg/L at 25 °C., 2.76e-01 g/L | |
| Record name | SID51087546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenobarbital | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals (3 different phases), Platelets from water, White, shining, crystalline powder, White, glistening, small crystals or a white, crystalline powder which may show polymorphism | |
CAS No. |
50-06-6 | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenobarbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenobarbital [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenobarbital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQE403BP4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenobarbital | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
345 to 352 °F (NTP, 1992), 174 °C | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenobarbital | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathways, chemical properties, and mechanism of action of phenobarbital. It is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to support research and development activities in the pharmaceutical sciences.
Chemical Properties of this compound
This compound (5-ethyl-5-phenylbarbituric acid) is a long-acting barbiturate that has been utilized for its anticonvulsant and sedative-hypnotic properties for over a century.[1] An understanding of its physicochemical properties is fundamental to its formulation, pharmacokinetic profiling, and therapeutic application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [2][3] |
| Molecular Weight | 232.24 g/mol | [3][4] |
| Appearance | Odorless, white crystalline powder or colorless crystals.[2][4] | [2][4] |
| Melting Point | 174-178 °C | [2][4][5][6] |
| pKa | 7.14 - 7.4 | [4][6][7][8] |
| LogP (Partition Coefficient) | 1.47 | [4][9] |
| Water Solubility | ~1 g/L (very slightly soluble) | [4][6][9][10] |
| Ethanol Solubility | Freely soluble | [4][8][11] |
| Ether/Chloroform Solubility | Soluble | [4][6] |
| UV max (pH 10 buffer) | 240 nm | [6] |
Synthesis Pathway of this compound
The classical and most common synthesis of this compound is a multi-step process that typically begins with benzyl cyanide.[12] The core of the synthesis involves the creation of a disubstituted malonic ester, which is then condensed with urea to form the barbiturate ring structure.[1][12][13] Barbiturate drugs are generally obtained through condensation reactions between a derivative of diethyl malonate and urea in the presence of a strong base.[1][13]
The synthesis of this compound presents a unique challenge because aryl halides do not readily undergo nucleophilic substitution in a typical malonic ester synthesis.[1] To overcome this, the synthesis often starts with benzyl cyanide to build the necessary intermediate, diethyl ethylphenylmalonate.[1][12]
Experimental Protocols
The following protocols are derived from established laboratory procedures for the synthesis of this compound and the determination of its key chemical properties.
3.1. Synthesis of this compound
This protocol outlines the three main stages of the classical synthesis route.[12]
Stage 1: Synthesis of Diethyl Phenylmalonate
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol.
-
Condensation: Cool the resulting sodium ethoxide solution to 60°C. Add 146 g of diethyl oxalate rapidly with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[12] Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur.
-
Hydrolysis and Decarbonylation: Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid. Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry them over anhydrous sodium sulfate, and distill off the ether. Heat the residual oil under reduced pressure to 175°C until the evolution of carbon monoxide ceases.[12] The resulting product is diethyl phenylmalonate.[14]
Stage 2: Alkylation of Diethyl Phenylmalonate
-
This stage introduces the ethyl group at the α-position of diethyl phenylmalonate.[12]
-
The diethyl phenylmalonate is treated with a strong base, such as sodium ethoxide, to form a carbanion.
-
This is followed by the addition of an ethylating agent, like ethyl bromide, to yield diethyl ethylphenylmalonate.[1][12]
Stage 3: Condensation with Urea to Yield this compound
-
Preparation: Prepare a solution of sodium methoxide or sodium ethoxide in a suitable reaction vessel. Add dry urea to this solution.[12][15]
-
Cyclization: Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture. The reaction mixture is then heated to drive the condensation and cyclization, forming the this compound ring.[12][15]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by acidification to precipitate the crude this compound. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[12]
3.2. Determination of pKa by Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound in a 50:50 ethanol/water mixture.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
3.3. Determination of Partition Coefficient (LogP)
-
Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where this compound is in its neutral form). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
-
Partitioning: Prepare a stock solution of this compound in the pre-saturated aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 1-24 hours).[4]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.[4]
-
Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Mechanism of Action
This compound's primary mechanism of action involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1][16][17] It binds to the GABA-A receptor at a site distinct from GABA itself, acting as a positive allosteric modulator.[17] This binding increases the duration of the chloride ion channel opening, leading to an increased influx of chloride ions into the neuron.[16][17][18] The resulting hyperpolarization of the neuronal membrane makes it less excitable and raises the threshold for an action potential, thus producing a sedative and anticonvulsant effect.[1] Additionally, this compound is believed to contribute to its therapeutic effects by directly blocking glutamatergic AMPA and kainate receptors.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(50-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. Fenobarbital - Vetsmart [vetsmart.com.br]
- 8. This compound CAS#: 50-06-6 [m.chemicalbook.com]
- 9. This compound | C12H12N2O3 | Reactory [reactory.app]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. swgdrug.org [swgdrug.org]
- 12. benchchem.com [benchchem.com]
- 13. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 14. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 15. thaiscience.info [thaiscience.info]
- 16. m.youtube.com [m.youtube.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phenobarbital in Preclinical Models
Introduction
Phenobarbital, the longest-standing anticonvulsant medication still in widespread use, serves as a cornerstone in the preclinical evaluation of epilepsy and seizure-related disorders.[1] As a long-acting barbiturate, its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound across various preclinical models, offering detailed data, experimental protocols, and mechanistic insights for researchers and drug development professionals.
Pharmacokinetics: ADME Profile in Preclinical Species
The disposition of this compound—encompassing its absorption, distribution, metabolism, and excretion (ADME)—has been characterized in multiple preclinical species. These studies are crucial for dose selection and the interpretation of efficacy and toxicology data.
Absorption: Following oral administration, this compound is readily absorbed, with bioavailability reported to be between 86% and 96% in dogs.[4] Peak plasma concentrations (Tmax) are typically reached within 4 to 8 hours in this species.[4] In rats, absorption after intraperitoneal injection is rapid, though entry into the brain is more delayed.[5]
Distribution: this compound distributes widely throughout the body's tissues and fluids.[6][7] Its apparent volume of distribution (Vd) is approximately 0.75 L/kg in dogs.[4] In rats, this compound rapidly distributes to the liver and kidneys, followed by muscle and gut, with a slower distribution into the brain.[8] Plasma protein binding is moderate, around 45% in dogs.[4] The cerebral-to-plasma free concentration ratio in rats has been measured at 0.72.[9]
Metabolism: The liver is the primary site of this compound metabolism, mainly through hydroxylation by the cytochrome P450 (CYP) enzyme system.[4][6] A significant characteristic of this compound is its role as a potent inducer of hepatic CYP enzymes, particularly isoforms like CYP2B and CYP3A.[10][11] This auto-induction can increase its own clearance with chronic administration and affect the metabolism of co-administered drugs.[6][12] The primary metabolite is p-hydroxythis compound, which is pharmacologically inactive.[13]
Excretion: Elimination occurs through both hepatic metabolism and renal excretion of the unchanged drug.[6] Approximately 25% of the drug is excreted unchanged in the urine.[4][6] The elimination half-life (t½) is notably long and varies between species, for instance, being approximately 11 hours in rats and ranging from 53 to 94 hours in dogs.[13][14][15]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in common preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models
| Parameter | Species/Strain | Dose & Route | Value | Reference |
| Elimination Half-life (t½) | Rat | - | 11 ± 2 hr | [13] |
| Clearance (CL) | Lean Zucker Rat | Single Dose | 14.1 ml/hr | [16] |
| Obese Zucker Rat | Single Dose | 11.9 ml/hr | [16] | |
| Sprague-Dawley Rat | Single Dose | 23.0 ml/hr | [16] | |
| Volume of Distribution (Vd) | Lean Zucker Rat | Single Dose | 0.299 L | [16] |
| Obese Zucker Rat | Single Dose | 0.416 L | [16] | |
| Sprague-Dawley Rat | Single Dose | 0.312 L | [16] | |
| Cerebral:Plasma Free Ratio | Rat | IV Infusion | 0.72 ± 0.10 | [9] |
Table 2: Pharmacokinetic Parameters of this compound in a Non-Rodent Model (Dog)
| Parameter | Dose & Route | Value (Mean ± SD) | Reference |
| Cmax (μg/mL) | 12 mg/kg PO (Single) | 23.5 | [14][17] |
| 6 mg/kg PO (Chronic) | 29.1 | [14][17] | |
| Tmax (hr) | 12 mg/kg PO (Single) | 4.2 ± 2.7 | [14][17] |
| 6 mg/kg PO (Chronic) | 3.4 ± 1.9 | [14][17] | |
| Half-life (t½) | 12 mg/kg PO (Single) | 94 hr | [14][17] |
| 6 mg/kg PO (Chronic) | 70 hr | [14][17] | |
| 2 mg/kg PO (Multiple) | 53.0 ± 15 hr | [15] | |
| AUC (h*μg/mL) | 12 mg/kg PO (Single) | 2758 | [14][17] |
| 6 mg/kg PO (Chronic) | 2971 | [14][17] | |
| Bioavailability (F) | 12 mg/kg PO | 100% ± 10% | [14] |
| Clearance (IV) | ~12 mg/kg IV | 6.2 ± 1.5 mL/kg/h | [14] |
| Volume of Distribution (Vd/F) | 2 mg/kg PO (Multiple) | 743.6 ± 69.8 ml/kg | [15] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings.
Typical Pharmacokinetic Study in Dogs
This protocol outlines a standard approach to determine the pharmacokinetic profile of this compound in a canine model.[14]
-
Animal Model: Healthy adult dogs (e.g., Beagle) of a specified sex and age range are used. Animals are housed individually and acclimatized before the study.
-
Dosing:
-
Blood Sampling:
-
Blood samples (approx. 3 mL) are collected into appropriate tubes at predefined time points.
-
For oral administration, typical time points are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 10, 12, 24, 36, 72, 96, 120, 144, and 168 hours post-dose.[14]
-
For IV administration, additional early time points (e.g., 0.083 and 0.156 hours) are included to characterize the distribution phase.[14]
-
-
Bioanalysis (HPLC Method):
-
Principle: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound in plasma or serum.[1]
-
Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using an appropriate agent (e.g., acetonitrile). An internal standard is added to ensure accuracy.[1]
-
Chromatography: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase is used to separate this compound from other components.
-
Detection: A UV detector is used for quantification. The peak area of this compound relative to the internal standard is used to determine its concentration.[1]
-
-
Data Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key PK parameters such as AUC, Cmax, Tmax, t½, clearance, and volume of distribution.[1]
Workflow for a typical preclinical pharmacokinetic study.
Pharmacodynamics: Anticonvulsant Effects and Mechanistic Actions
This compound's pharmacodynamic effects are primarily mediated through its interaction with the central nervous system, resulting in anticonvulsant and sedative properties.[1]
Primary Mechanism of Action: GABA-A Receptor Modulation
The principal mechanism of this compound is the enhancement of GABAergic inhibition.[2] It binds to an allosteric site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines.[2][18] This binding action increases the duration of the chloride ion channel opening when GABA is bound, leading to an increased influx of chloride ions.[2][6] The resulting hyperpolarization of the neuronal membrane makes the neuron less excitable and raises the seizure threshold.[2]
This compound's primary mechanism via GABA-A receptor modulation.
Secondary Mechanisms
In addition to its primary action on GABA-A receptors, this compound also exhibits other effects that contribute to its anticonvulsant profile:
-
Glutamate Receptor Inhibition: It can inhibit excitatory neurotransmission mediated by glutamate receptors like AMPA.[2][3]
-
Ion Channel Blockade: this compound can block voltage-gated sodium and calcium channels, which reduces neuronal excitability and the release of excitatory neurotransmitters.[2]
Pharmacodynamic Models and Efficacy Data
The anticonvulsant efficacy of this compound is evaluated in various preclinical seizure models.
-
Maximal Electroshock (MES) Test: This model assesses a drug's ability to prevent the spread of seizures. In rats, the median effective cerebral concentration (EC50) of this compound in the MES test was found to be 8.2 µM/kg three minutes after IV infusion.[9]
-
Pentylenetetrazol (PTZ) Seizure Model: This model evaluates a drug's ability to increase the seizure threshold. In rats, the EC50 values for this compound against PTZ-induced seizures were determined to be 76 mg/L for total serum concentration and 44-50 mg/L (or mg/kg) for free serum, CSF, and brain concentrations.[13]
-
Status Epilepticus Model: In a rat model of status epilepticus, the dose required to control seizures (ED50) ranged from 14.2 mg/kg for generalized tonic-clonic seizures up to 76.6 mg/kg to control all motor and electrographic seizure activity.[5]
-
Hypoxia-Induced Seizure Model: In a mouse model of neonatal hypoxia-induced seizures, a single 25 mg/kg dose of this compound was shown to reduce the seizure burden.[19]
Table 3: Pharmacodynamic Efficacy of this compound in Rodent Models
| Model | Species | Endpoint | Effective Dose / Concentration | Reference |
| Maximal Electroshock (MES) | Rat | EC50 (Brain concentration) | 8.2 µM/kg | [9] |
| Pentylenetetrazol (PTZ) | Rat | EC50 (Total Serum) | 76 ± 9 mg/L | [13] |
| Pentylenetetrazol (PTZ) | Rat | EC50 (Brain) | 50 ± 8 mg/kg | [13] |
| Status Epilepticus | Rat | ED50 (Control of tonic-clonic seizures) | 14.2 mg/kg | [5] |
| Hypoxia-Induced Seizures | Mouse (P7) | Seizure burden reduction | 25 mg/kg (single dose) | [19] |
Mechanism of Action: Cytochrome P450 Induction
This compound is a classic inducer of hepatic drug-metabolizing enzymes.[20] This process is primarily mediated by the nuclear receptor CAR (Constitutive Androstane Receptor).[21]
-
CAR Activation: Upon exposure to this compound, CAR, which is typically located in the cytoplasm, translocates to the nucleus.[21]
-
Heterodimerization: In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).[21]
-
Gene Transcription: This CAR/RXR complex binds to specific response elements on DNA, known as this compound-responsive enhancer modules (PBREM), initiating the transcription of a battery of genes, including those for CYP2B and CYP3A enzymes.[10][11][21] This induction enhances the metabolic capacity of the liver.[21]
Signaling pathway for this compound-mediated CYP450 enzyme induction.
This compound remains an invaluable tool in preclinical pharmacology due to its well-defined pharmacokinetic profile and robust pharmacodynamic effects. Its long half-life, predictable efficacy in various seizure models, and known mechanisms of action, including both GABAergic modulation and enzyme induction, provide a solid foundation for drug discovery and development. The data and protocols presented in this guide offer a technical resource for scientists aiming to effectively utilize this compound in their research, from designing pharmacokinetic studies to interpreting efficacy and mechanistic data in relevant preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. This compound treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound – Rat Guide [ratguide.com]
- 8. Distribution, metabolism, and elimination of this compound in rats: physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous phenytoin and this compound: anticonvulsant action, brain content, and plasma binding in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induction of CYP2B1, CYP2B2, and CYP3A1 in rat liver: genetic differences in a common regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. This compound pharmacokinetics in rat as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic modeling of the anticonvulsant action of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and tolerability of a veterinary this compound product in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. This compound in the genetically obese Zucker rat. I. Pharmacokinetics after acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and tolerability of a veterinary this compound product in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GABAA receptor - Wikipedia [en.wikipedia.org]
- 19. Complex spectrum of this compound effects in a mouse model of neonatal hypoxia-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of this compound induction of the cytochrome P450 2b9/10 genes in primary mouse hepatocyte culture. Involvement of calcium- and cAMP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-elicited activation of nuclear receptor CAR in induction of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenobarbital Binding Sites and Allosteric Modulation of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding sites and mechanisms of allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors by phenobarbital. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of key pathways and workflows.
Introduction: this compound and the GABA-A Receptor
This compound, a long-acting barbiturate, has been a cornerstone in the treatment of epilepsy for over a century.[1] Its primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] By enhancing the action of GABA, this compound depresses the central nervous system, leading to its anticonvulsant, sedative, and hypnotic effects.[2]
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and inhibition of action potential firing.[1] this compound binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA and benzodiazepines.[1] This allosteric binding potentiates the effect of GABA and, at higher concentrations, can directly activate the receptor.[3]
This compound Binding Sites on the GABA-A Receptor
This compound binds to allosteric sites located within the transmembrane domain (TMD) of the GABA-A receptor at the interfaces between its subunits. Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the precise location of these binding pockets.
Recent structural data have identified two principal this compound binding sites in the α1β2γ2 subtype of the GABA-A receptor. These sites are situated at the interfaces of the α1 and β2 subunits (α1+/β2-) and the γ2 and β2 subunits (γ2+/β2-). This is distinct from the GABA binding site located at the β+/α- interface and the benzodiazepine binding site at the α+/γ- interface in the extracellular domain.
Allosteric Modulation Mechanism
This compound's primary mechanism of allosteric modulation is to increase the duration of the GABA-A receptor's chloride channel opening.[1][2] This contrasts with benzodiazepines, which increase the frequency of channel opening. By prolonging the open state of the channel, this compound enhances the influx of chloride ions, leading to a more sustained hyperpolarization of the postsynaptic neuron.
At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[3] This direct agonistic activity contributes to its sedative-hypnotic effects and also to its higher risk of toxicity compared to benzodiazepines.
Signaling Pathway of this compound's Allosteric Modulation
The binding of this compound to its allosteric site on the GABA-A receptor initiates a conformational change that is transmitted to the channel gate, stabilizing the open state. This results in a prolonged influx of chloride ions and a more pronounced inhibitory postsynaptic potential (IPSP).
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound on the GABA-A receptor.
Table 1: Potentiation of GABA-Evoked Currents by this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ for Potentiation | 0.89 mM | Cultured Rat Hippocampal Neurons | [3] |
| EC₅₀ for increasing IPSC decay time | 144 µM | Rat Neocortical Neurons |
Table 2: Direct Activation of GABA-A Receptors by this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ for Direct Activation | 3.0 mM | Cultured Rat Hippocampal Neurons | [3] |
| EC₅₀ for shunting firing | 133 µM | Rat Neocortical Neurons |
Table 3: Effect of this compound on GABA-A Receptor Chloride Channel Kinetics
| Parameter | Effect of this compound | Details | Reference |
| Mean Channel Open Time | Increased | Shifts the relative frequency of openings to the longest open state. | [4] |
| Deactivation Time Constant | Prolonged | From ~180 ms (GABA alone) to ~480 ms (GABA + 1mM Pentobarbital) | [3] |
Note: While a direct binding affinity (Ki) for this compound at its allosteric site is not commonly reported due to the nature of its binding, the EC₅₀ values provide a measure of its functional potency.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with GABA-A receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABA-A receptor channels in response to GABA and this compound.
Objective: To determine the effect of this compound on GABA-evoked currents.
Materials:
-
HEK293 or CHO cells expressing recombinant GABA-A receptors (e.g., α1β2γ2).
-
Patch-clamp amplifier, microscope, and micromanipulators.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
GABA and this compound stock solutions.
Procedure:
-
Culture cells expressing the desired GABA-A receptor subunits on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a single cell with a fire-polished glass pipette filled with the internal solution.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals.
-
Co-apply this compound with GABA to determine its modulatory effect on the current amplitude and kinetics.
-
To measure direct activation, apply this compound in the absence of GABA.
-
Analyze the data to determine changes in current amplitude, decay kinetics, and dose-response relationships.
Radioligand Binding Assay
This assay is used to study the binding of ligands to the GABA-A receptor. While not ideal for determining the affinity of this compound at its own site, it can be used to assess how this compound allosterically modulates the binding of other ligands.
Objective: To determine if this compound modulates the binding of a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) to the GABA-A receptor.
Materials:
-
Rat brain membranes or membranes from cells expressing recombinant GABA-A receptors.
-
Radiolabeled ligand (e.g., [³H]muscimol).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare a membrane suspension in the binding buffer.
-
In a series of tubes, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of an unlabeled competitor for the radioligand's site).
-
Incubate the tubes to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and analyze the data to determine if this compound enhances or inhibits the binding of the radioligand.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues within the GABA-A receptor that are critical for this compound binding and modulation.
Objective: To investigate the role of specific amino acid residues in the this compound binding site.
Procedure:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid in the cDNA of a GABA-A receptor subunit.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type subunit cDNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA (parental DNA is methylated, while the newly synthesized PCR product is not).
-
Transformation: Transform competent E. coli with the mutated plasmid DNA.
-
Selection and Sequencing: Select colonies containing the plasmid and verify the presence of the desired mutation by DNA sequencing.
-
Functional Analysis: Express the mutated receptor in a suitable system (e.g., HEK293 cells or Xenopus oocytes) and perform electrophysiological or binding assays to assess the impact of the mutation on this compound's effects.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for investigating this compound's interaction with the GABA-A receptor.
Conclusion
This compound exerts its profound effects on the central nervous system through a well-defined mechanism of positive allosteric modulation of the GABA-A receptor. By binding to specific sites within the transmembrane domain, it prolongs the opening of the chloride channel, thereby enhancing GABAergic inhibition. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and to aid in the discovery of novel allosteric modulators of the GABA-A receptor with improved therapeutic profiles.
References
- 1. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic this compound administration affects GABA and benzodiazepine receptors in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentobarbital modulatory effect on GABA binding sites in developing chick optic lobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
Unlocking the Potential of an Old Drug: Exploratory Studies on Phenobarbital for Non-Epileptic Applications
For Immediate Release
This technical guide provides an in-depth overview of the existing and exploratory non-epileptic applications of phenobarbital, a long-standing barbiturate traditionally used for seizure control. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings on its use in anxiety, insomnia, alcohol and benzodiazepine withdrawal, neonatal jaundice, and traumatic brain injury. It delves into the underlying mechanisms of action, presents available quantitative data from clinical and preclinical studies, details experimental protocols, and visualizes key signaling pathways.
Core Mechanism of Action: A Multi-Faceted Approach to CNS Depression
This compound exerts its primary effects by modulating neurotransmission in the central nervous system (CNS). Its principal mechanism involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. Unlike benzodiazepines that increase the frequency of channel opening, this compound increases the duration of the chloride channel opening, leading to a more sustained hyperpolarization of the neuronal membrane and, consequently, a greater inhibitory effect.[1][2][3]
Beyond its GABAergic activity, this compound also exhibits inhibitory effects on excitatory neurotransmission by blocking AMPA and kainate glutamate receptors.[3][4] This dual action of enhancing inhibition and reducing excitation contributes to its sedative, anxiolytic, and hypnotic properties. Furthermore, at higher concentrations, this compound can directly activate the GABA-A receptor and inhibit voltage-gated calcium channels, further contributing to its CNS depressant effects.[4][5]
Recent research has also shed light on this compound's influence on intracellular signaling cascades and gene expression. It has been shown to activate nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), which are involved in the metabolism of various substances.[6][7] Additionally, studies have indicated that this compound can modulate signaling pathways like the MAPK/ERK pathway and affect the expression of numerous genes in the hippocampus.[8][9][10]
Therapeutic Applications Beyond Epilepsy
While its use has declined in some areas due to the advent of newer drugs with more favorable safety profiles, this compound remains a valuable tool in specific clinical scenarios and continues to be explored for novel applications.
Alcohol and Benzodiazepine Withdrawal
This compound is an effective agent in managing withdrawal syndromes from alcohol and benzodiazepines, particularly in cases of severe withdrawal or resistance to standard benzodiazepine therapy.[2] Its long half-life allows for a smooth, tapering effect, reducing the risk of breakthrough symptoms and seizures.
Sedation and Insomnia
As a CNS depressant, this compound has been historically used for its sedative and hypnotic effects to treat insomnia and anxiety.[2][3] However, its use for these indications has become less common due to the potential for tolerance, dependence, and a narrow therapeutic index.[3]
Neonatal Jaundice
This compound has been used to reduce bilirubin levels in newborns with jaundice.[11] It induces hepatic microsomal enzymes, including UDP-glucuronyltransferase, which is responsible for conjugating bilirubin, thereby facilitating its excretion.
Traumatic Brain Injury (TBI) and Neuroprotection
The neuroprotective potential of this compound has been investigated in the context of traumatic brain injury. By reducing metabolic demand and excitotoxicity, it is thought to mitigate secondary injury cascades. However, clinical evidence remains inconclusive, with concerns about potential adverse effects such as hypotension.
Quantitative Data from Exploratory Studies
The following tables summarize quantitative data from various studies investigating the non-epileptic uses of this compound.
Table 1: this compound in Alcohol Withdrawal Syndrome
| Study/Protocol | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |
| Various Protocols | Adults with AWS | Loading Dose: 10-15 mg/kg IV; Maintenance: 1-2 mg/kg/day | Reduced ICU admission rates, decreased need for mechanical ventilation, shorter hospital length of stay | [12] |
| Symptom-Triggered | Adults with AWS | 130-260 mg IV every 15-30 minutes based on symptoms | Effective symptom control, potential for outpatient management | [11] |
Table 2: this compound for Sedation in Critically Ill Patients
| Study/Protocol | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |
| Retrospective analysis | Critically ill adults | Loading dose: 5-10 mg/kg IV; Maintenance: 1-2 mg/kg/day | Reduced need for continuous infusions of other sedatives | [11] |
Table 3: this compound in Neonatal Jaundice
| Study Type | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |
| Various Studies | Neonates with hyperbilirubinemia | 5-10 mg/kg/day orally | Significant reduction in serum bilirubin levels | [11] |
Table 4: this compound in Traumatic Brain Injury (Prophylaxis)
| Study Type | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |
| Clinical Studies | Patients with severe TBI | Loading dose: 15-20 mg/kg IV | Inconsistent results on improved neurological outcome; risk of hypotension | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate further research and understanding.
Protocol 1: Symptom-Triggered this compound for Alcohol Withdrawal
-
Objective: To manage moderate to severe alcohol withdrawal symptoms.
-
Patient Population: Adults with a history of significant alcohol use presenting with withdrawal symptoms (e.g., tremors, agitation, tachycardia).
-
Methodology:
-
Initial assessment using a validated withdrawal scale (e.g., CIWA-Ar).
-
Administer an initial intravenous (IV) dose of this compound 130-260 mg.
-
Re-assess symptoms every 15-30 minutes.
-
Administer subsequent doses of 130 mg IV every 15-30 minutes as needed until symptoms are controlled (e.g., patient is calm but arousable).
-
Monitor vital signs, level of sedation, and respiratory status closely.
-
-
Outcome Measures: Total dose of this compound required, need for adjunctive medications, length of stay, incidence of seizures or delirium tremens.
Protocol 2: this compound for Sedation in the ICU
-
Objective: To provide sedation for mechanically ventilated patients.
-
Patient Population: Critically ill adults requiring mechanical ventilation and sedation.
-
Methodology:
-
Administer a loading dose of this compound 5-10 mg/kg IV.
-
Initiate a maintenance dose of 1-2 mg/kg/day IV, divided into 1-2 doses.
-
Titrate the dose based on the desired level of sedation as assessed by a validated sedation scale (e.g., RASS).
-
Monitor for hypotension and respiratory depression.
-
-
Outcome Measures: Daily sedative requirements, duration of mechanical ventilation, incidence of delirium.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's non-epileptic applications.
Conclusion
This compound, despite its age, continues to hold relevance in various non-epileptic applications. Its well-understood mechanism of action, particularly its potentiation of GABAergic inhibition, provides a strong rationale for its use in conditions characterized by neuronal hyperexcitability. While robust, modern clinical trial data is lacking for some historical indications like anxiety and insomnia, its efficacy in managing severe alcohol and benzodiazepine withdrawal is well-documented. Further exploratory studies are warranted to fully elucidate its potential in neuroprotection and other novel therapeutic areas. This guide serves as a foundational resource for researchers and clinicians interested in harnessing the therapeutic potential of this established medication beyond its traditional use in epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces SLC13A5 Expression through Activation of PXR but Not CAR in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early life this compound exposure dysregulates the hippocampal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early life this compound exposure dysregulates the hippocampal transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Phenobarbital's Effect on Neuronal Ion Channels: An In-depth Technical Guide
Introduction
Phenobarbital, a long-acting barbiturate, has been a cornerstone in the treatment of epilepsy for over a century.[1] Its primary clinical applications include anti-seizure management, treatment for status epilepticus, and management of benzodiazepine and alcohol withdrawal.[2] The therapeutic effects of this compound stem from its multifaceted interaction with various neuronal ion channels, leading to a profound depression of the central nervous system (CNS).[2][3] While its principal mechanism involves the potentiation of GABAergic inhibition, this compound also modulates excitatory neurotransmission and directly affects voltage-gated ion channels.[3][4] This guide provides a detailed examination of this compound's mechanisms of action at the ion channel level, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core pathways and workflows.
Primary Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
The principal anticonvulsant effect of this compound is mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[3][5] The GABA-A receptor is a ligand-gated ion channel complex permeable to chloride ions (Cl⁻).[5][6]
This compound acts as a positive allosteric modulator, binding to a site on the GABA-A receptor complex that is distinct from the GABA binding site itself.[3][4][7] This binding does not typically open the channel directly at therapeutic concentrations; instead, it potentiates the effect of GABA by increasing the duration of time the Cl⁻ channel remains open after GABA binds.[4][8] This prolonged channel opening leads to an enhanced influx of Cl⁻ ions, causing hyperpolarization of the neuronal membrane.[2][3] This hyperpolarization increases the threshold required for an action potential to be generated, thereby reducing neuronal excitability and suppressing seizure activity.[2][8] At higher, supratherapeutic concentrations, this compound can directly activate the GABA-A receptor, opening the Cl⁻ channel even in the absence of GABA.[1][9][10]
Quantitative Data: GABA-A Receptor Modulation
The following table summarizes key quantitative findings on the interaction between this compound and GABA-A receptors from electrophysiological studies.
| Parameter | Preparation | This compound (PHB) Concentration | Pentobarbital (PB) Concentration | Effect | Reference |
| EC₅₀ (Potentiation) | Cultured Rat Hippocampal Neurons | 0.89 mM (for 1 µM GABA) | 94 µM (for 1 µM GABA) | Potentiation of GABA-induced Cl⁻ current. | [10] |
| EC₅₀ (Direct Activation) | Cultured Rat Hippocampal Neurons | 3.0 mM | 0.33 mM | Direct activation of Cl⁻ current. | [10] |
| Affinity (Potentiation) | Human GABAA Receptors (Xenopus Oocytes) | - | 20-35 µM | Potentiation of GABA EC₂₀ response across various subunit combinations. | [11] |
| Affinity (Direct Activation) | Human GABAA Receptors (α2β2γ2s) | - | 139 µM | Direct activation of the receptor complex. | [11] |
| IC₅₀ (Block) | Cultured Rat Hippocampal Neurons | 12.9 mM | 2.8 mM | Block of GABA-potentiated currents at high concentrations. | [10] |
Secondary Mechanisms of Action
In addition to its profound effects on the GABAergic system, this compound's anticonvulsant profile is strengthened by its actions on other neuronal ion channels, primarily those involved in excitatory neurotransmission.[1]
Inhibition of Glutamate Receptors
This compound has been shown to inhibit excitatory neurotransmission by blocking ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes.[1][4] Glutamate is the primary excitatory neurotransmitter in the brain, and its action is critical for the initiation and propagation of seizure activity.[3][12] By dampening glutamate-mediated signaling, this compound further reduces neuronal excitability, contributing to its overall anti-seizure efficacy.[3][13] Studies show that this compound, but not diazepam, significantly reduces AMPA/kainate receptor-mediated currents.[13][14] This action involves both a reduction in the amplitude of postsynaptic currents and an increase in transmission failures, suggesting both pre- and postsynaptic sites of action.[13][14]
Blockade of Voltage-Gated Calcium Channels (VGCCs)
This compound can block voltage-gated calcium channels, which are crucial for neurotransmitter release at the presynaptic terminal.[1][3] By inhibiting these channels, particularly P/Q-type VGCCs, this compound reduces the influx of calcium that triggers the release of neurotransmitters like glutamate.[1][4] This presynaptic inhibition provides an additional mechanism for suppressing excessive neuronal firing.[3][15]
Modulation of Other Ion Channels
Research also indicates that this compound can affect other ion channels, including voltage-gated sodium channels (INa) and various potassium channels (IK(erg), IK(M), IK(DR)).[5][8] By inhibiting sodium channels, this compound can reduce the likelihood of repetitive neuronal firing.[8] The synergistic inhibition of multiple ionic currents may contribute to the broad-spectrum efficacy of this compound in controlling neuronal hyperexcitability.[5]
Quantitative Data: Secondary Channel Modulation
The following table summarizes quantitative data regarding this compound's effects on glutamate receptors and voltage-gated calcium channels.
| Target Channel | Preparation | This compound (PHB) Concentration | Effect | Reference |
| AMPA/Kainate Receptors | Neonatal Rat Hippocampus | 100 µM | Reduced amplitude of glutamate-evoked currents to 67.2% of control. | [13] |
| AMPA/Kainate Receptors | Neonatal Rat Hippocampus (Mirror Focus) | 100 µM | Reduced amplitude of AMPA/kainate-mediated ictal-like events by 22.7%. | [13] |
| Voltage-Gated Ca²⁺ Channels | Guinea Pig Hippocampal CA1 Neurons | IC₅₀ = 72 µM | Reversible, concentration-dependent block of peak Ca²⁺ channel current. | [16] |
| Voltage-Gated Ca²⁺ Channels | Mouse Dorsal Root Ganglion Neurons | 500-2000 µM | Decreased the Ca²⁺-dependent component of action potentials. | [15] |
| Voltage-Gated Ca²⁺ Channels | Rat Hippocampal Slices | >200 µM | Slightly attenuated the increase in intracellular Ca²⁺ produced by high K⁺. | [17] |
Experimental Protocols
The characterization of this compound's effects on ion channels relies on a variety of sophisticated techniques. Below are summarized protocols for key experimental approaches cited in the literature.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion flow across the membrane of a single neuron, allowing for the direct assessment of drug effects on specific ion channels.
-
Preparation: Acutely dissociate or culture neurons (e.g., from rat hippocampus) on glass coverslips.[10]
-
Recording:
-
Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external solution (e.g., Krebs solution).
-
Using a micromanipulator, approach a single neuron with a glass micropipette filled with an internal solution that mimics the cell's cytoplasm.
-
Apply gentle suction to form a high-resistance seal ("gigaseal") between the pipette and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch under the pipette, achieving the "whole-cell" configuration.
-
Clamp the membrane potential at a holding value (e.g., -60 mV) using a patch-clamp amplifier.
-
Apply voltage steps or ramps to elicit currents through various ion channels (e.g., step to -10 mV to open VGCCs).[16]
-
-
Drug Application:
-
Establish a stable baseline recording of the current of interest (e.g., GABA-evoked Cl⁻ current or glutamate-evoked current).
-
Perfuse the chamber with a solution containing a known concentration of this compound for a set duration.[10][17]
-
Record the current in the presence of the drug.
-
"Washout" the drug by perfusing with the control external solution to observe the reversibility of the effect.
-
-
Analysis: Measure changes in current amplitude, activation/inactivation kinetics, and dose-response relationships to determine parameters like EC₅₀ or IC₅₀.[10]
Protocol: In Vivo PTZ-Kindling Seizure Model
This protocol assesses the anticonvulsant efficacy of a drug in a chronic animal model of epilepsy.
-
Objective: To evaluate the ability of this compound to suppress seizures in animals made progressively more susceptible to them (kindled).
-
Materials: Rodents (e.g., rats), Pentylenetetrazol (PTZ) solution, this compound solution, vehicle (saline), observation chamber.[18]
-
Procedure:
-
Kindling Phase: Administer a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to the animals every 48 hours. After each injection, observe and score the seizure severity for 30 minutes using a standardized scale (e.g., Racine's scale). Continue until animals consistently exhibit severe seizures (e.g., stage 4 or 5) upon PTZ injection.[18]
-
Treatment Phase: Divide the fully kindled animals into a control group and a treatment group.
-
Administer vehicle (saline) to the control group and this compound (e.g., 40 mg/kg, i.p.) to the treatment group a set time (e.g., 30-60 minutes) before the next PTZ injection.[18]
-
PTZ Challenge: Administer the same subconvulsive dose of PTZ to all animals.
-
Observation: Record and score the resulting seizure activity in both groups.
-
-
Data Analysis: Compare the seizure scores, latency to seizure onset, and seizure duration between the this compound-treated and control groups to determine the drug's anticonvulsant effect.[18]
Conclusion
This compound exerts its robust anticonvulsant effects through a complex and multifaceted mechanism of action. Its primary role as a positive allosteric modulator of GABA-A receptors, which enhances inhibitory neurotransmission, is well-established.[1] However, its therapeutic utility is significantly broadened by its secondary actions, including the inhibition of excitatory AMPA/kainate receptors and the blockade of presynaptic voltage-gated calcium channels.[1][13] This combination of effects—simultaneously potentiating inhibition and suppressing excitation—underlies its long-standing efficacy in the management of epilepsy. A thorough understanding of these diverse interactions at the ion channel level is critical for optimizing its clinical use and for the development of novel antiepileptic drugs with improved therapeutic profiles.
References
- 1. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Barbiturate - Wikipedia [en.wikipedia.org]
- 5. Effective Perturbations by this compound on INa, IK(erg), IK(M) and IK(DR) during Pulse Train Stimulation in Neuroblastoma Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. Pentobarbital - Wikipedia [en.wikipedia.org]
- 10. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium current block by (-)-pentobarbital, this compound, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential inhibitory effects of thiopental, thiamylal and this compound on both voltage-gated calcium channels and NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Sedative-Hypnotic Properties of Phenobarbital: An In-depth Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the sedative-hypnotic properties of phenobarbital. It delves into the foundational experimental methodologies, quantitative data from seminal studies, and the evolving understanding of its mechanism of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the historical and scientific underpinnings of one of the earliest and most influential sedative-hypnotics.
Introduction
This compound, first synthesized in 1911 and marketed as Luminal® in 1912, quickly became a cornerstone of therapy for a variety of neurological conditions.[1][2] While its anticonvulsant properties were a significant discovery, its utility as a sedative and hypnotic agent was also rapidly recognized and applied in the treatment of insomnia and anxiety.[1][2][3] As a long-acting barbiturate, this compound offered a distinct pharmacological profile compared to its predecessors like barbital (Veronal®).[1] This guide will focus on the early scientific investigations that sought to quantify and understand its effects on the central nervous system, leading to its widespread use as a sedative-hypnotic in the early to mid-20th century.
Core Mechanism of Action: From Lipid Theories to GABAergic Modulation
The early understanding of how this compound and other barbiturates induced sedation and sleep was rooted in broader theories of narcosis. The prevailing concept in the early 20th century was the Meyer-Overton "lipoid" theory, which posited that the potency of an anesthetic or hypnotic was directly proportional to its lipid solubility.[4][5] It was believed that these agents physically altered the lipid membranes of nerve cells, thereby disrupting their function.[4][5]
It wasn't until much later that the specific molecular target of barbiturates was identified. The modern understanding is that this compound exerts its primary sedative-hypnotic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[6] this compound binds to a specific allosteric site on the GABA-A receptor complex, potentiating the effect of GABA and increasing the duration of chloride channel opening.[6] This leads to a sustained influx of chloride ions, hyperpolarization of the neuronal membrane, and a generalized depression of neuronal excitability.[6]
Quantitative Data on Sedative-Hypnotic Effects
Early clinical assessments of this compound's hypnotic efficacy were often qualitative. However, later, more controlled studies provided quantitative data on its dose-dependent effects on sleep parameters. The following tables summarize data from a key double-blind, cross-over study conducted on healthy male subjects.[7]
Table 1: Dose-Related Effects of this compound on Sleep Latency and Awakenings [7]
| Dose | Mean Sleep Latency (minutes) | Mean Number of Awakenings |
| Placebo | 15.2 | 10.5 |
| 80 mg | 10.8 | 8.2 |
| 140 mg | 8.5 | 7.1 |
| 240 mg | 6.3 | 5.9 |
Table 2: Dose-Related Effects of this compound on Total Sleep Time and Sleep Stages [7]
| Dose | Mean Total Sleep Time (minutes) | Mean REM Sleep (%) |
| Placebo | 420.5 | 22.4 |
| 80 mg | 435.1 | 19.8 |
| 140 mg | 442.3 | 17.5 |
| 240 mg | 450.7 | 15.2 |
Note: The data presented are approximations derived from the graphical representations in the cited study for illustrative purposes.
Experimental Protocols
The evaluation of the sedative-hypnotic properties of this compound in early research relied on a variety of animal and human experimental models.
Animal Models
1. Potentiation of Barbiturate-Induced Sleeping Time:
This was a common method to screen for sedative-hypnotic activity. The protocol involved the administration of a sub-hypnotic or hypnotic dose of a short-acting barbiturate, like hexobarbital or pentobarbital, to rodents (typically mice or rats). The test compound (in this case, this compound or other agents being screened) would be administered prior to the challenging agent. The primary endpoints measured were the onset of sleep (loss of the righting reflex) and the duration of sleep (time until the righting reflex was spontaneously regained).[8] An increase in the duration of sleep compared to control animals indicated a potentiation of the hypnotic effect.
Detailed Methodology:
-
Animals: Mice were commonly used.
-
Procedure:
-
A control group of mice would be administered a standardized dose of a short-acting barbiturate (e.g., pentobarbital) intraperitoneally.
-
The time to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back) and the duration of this loss of reflex were recorded.
-
A test group of mice would receive the experimental compound (e.g., this compound) at a specific time before the administration of the same dose of the short-acting barbiturate.
-
The same parameters (onset and duration of loss of righting reflex) would be measured.
-
-
Interpretation: A statistically significant increase in the duration of sleep in the test group compared to the control group was indicative of sedative-hypnotic properties.
2. Measurement of Spontaneous Motor Activity:
A decrease in spontaneous motor activity was considered an indicator of sedation. Early methods for quantifying this included:
-
Jiggle Cages: These were cages mounted on springs or tambours. Any movement of the animal would cause the cage to "jiggle," and these movements would be recorded on a kymograph.[9][10]
-
Running Wheels: The number of revolutions of a running wheel in a cage was used to measure voluntary motor activity. A decrease in the number of revolutions after drug administration suggested a sedative effect.
Human Studies
1. Subjective Questionnaires and Observer Ratings:
Early clinical evaluations often relied on subjective reports from patients and observations from clinical staff. Patients would be asked about the quality of their sleep, the time it took to fall asleep, and the number of awakenings during the night. Nurses or other observers would record behavioral observations related to sleep and wakefulness.
2. Electroencephalography (EEG) Studies:
With the advent of EEG technology, a more objective measure of sleep architecture became possible. Studies, such as the one from which the quantitative data above is derived, used EEG to measure the duration of different sleep stages (e.g., REM, NREM stages).[7] This allowed for a more detailed analysis of how this compound affected the quality and structure of sleep.
Detailed Methodology (EEG Sleep Study):
-
Participants: Healthy volunteers or patients with insomnia.
-
Design: Often a double-blind, placebo-controlled, cross-over design was employed to minimize bias.[7]
-
Procedure:
-
Participants would have an adaptation night in the sleep laboratory to acclimate to the environment and the EEG recording equipment.
-
On subsequent nights, they would receive either a placebo or a specific dose of this compound before bedtime.
-
EEG, electrooculography (EOG), and electromyography (EMG) would be recorded throughout the night.
-
-
Data Analysis: The recordings would be scored to determine various sleep parameters, including:
-
Sleep latency (time to fall asleep)
-
Total sleep time
-
Number and duration of awakenings
-
Percentage of time spent in each sleep stage (e.g., REM, N1, N2, N3)
-
Conclusion
The early research on this compound's sedative-hypnotic properties laid the groundwork for our understanding of barbiturate pharmacology and the neurobiology of sleep. While the initial mechanistic theories have been superseded by a more detailed molecular understanding, the early experimental methodologies for assessing sedation and hypnosis remain conceptually relevant. The quantitative data from early clinical trials clearly demonstrated this compound's efficacy in promoting and maintaining sleep, solidifying its role as a key therapeutic agent for decades. This guide provides a technical foundation for appreciating the historical context and scientific rigor of the early investigations into this important class of drugs.
References
- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. Neurosis - Wikipedia [en.wikipedia.org]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Contradicting a Unitary Theory of General Anesthetic Action: a History of Three Compounds from 1901 to 2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Barbiturates | Annual Reviews [annualreviews.org]
- 7. Dose-related effects of phenobarbitone on human sleep-waking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. ijpp.com [ijpp.com]
- 10. A comparative study of several methods for recording spontaneous motor activity in mice under drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Molecular Structure-Activity Relationship of Phenobarbital Analogs
Introduction: Since its discovery in 1912, phenobarbital has been a cornerstone in the management of epilepsy, and it remains one of the oldest, still commonly used anti-seizure medications.[1][2] Its clinical success spurred the development of subsequent antiepileptic drugs (AEDs), with many early discoveries being structurally based on the this compound template.[2][3] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel central nervous system (CNS) agents.
Core Molecular Structure and Mechanism of Action
This compound's chemical foundation is 5-ethyl-5-phenyl-barbituric acid.[4] Its therapeutic effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the CNS.[4][5]
Primary Mechanism: this compound binds to a distinct allosteric site on the GABA-A receptor complex.[4][5] This binding does not activate the receptor directly at therapeutic concentrations but enhances the effect of GABA by increasing the duration of the chloride (Cl⁻) ion channel opening.[4][5][6] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and raising the seizure threshold.[1][4][6]
Secondary Mechanisms: Beyond its primary GABAergic action, this compound's anticonvulsant profile is supported by secondary mechanisms:
-
Inhibition of Glutamatergic Neurotransmission: It can block AMPA and kainate receptors, thereby reducing excitatory signals mediated by glutamate.[1][4][5]
-
Modulation of Ion Channels: It has been shown to modulate voltage-gated sodium and calcium channels, which contributes to its membrane-stabilizing properties.[4][5]
Structure-Activity Relationship (SAR) of this compound Analogs
The anticonvulsant activity of barbiturates is highly dependent on their chemical structure. Modifications to the core barbituric acid ring can significantly alter potency, duration of action, and side effect profile.
Key SAR principles include:
-
C5 Disubstitution: The presence of two substituents at the C5 position of the barbituric acid ring is essential for sedative-hypnotic and anticonvulsant activity.[3][7]
-
Lipophilicity: The lipophilicity of the molecule, often expressed as log P, is a critical determinant of activity.[8] There is often a linear or parabolic relationship between log P and the biological effect, where optimal lipophilicity is required for crossing the blood-brain barrier and interacting with the receptor.[8]
-
Nitrogen Substitution: Substituting the nitrogen atoms at positions 1 and 3 with aliphatic groups can maintain anticonvulsant properties, sometimes leading to compounds with different metabolic profiles.[7]
-
Polar Groups: Introducing polar functional groups (e.g., hydroxyl, carboxyl) at the C5 position or on its substituents typically abolishes CNS activity.[7]
Quantitative Analysis of Biological Activity
The anticonvulsant potency of this compound analogs is quantified using standardized animal models and in vitro binding assays.[4] The median effective dose (ED50) represents the dose required to protect 50% of animals from seizures, while binding affinity for the GABA-A receptor is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).[4]
| Compound | Modification | Anticonvulsant Activity (MES Test, ED50 mg/kg) | GABA-A Receptor Binding Affinity (Ki, nM) | Lipophilicity (log P) |
| This compound | 5-ethyl, 5-phenyl | 20-25 | 500-800 | 1.47 |
| Analog A | N-methyl substitution | 25-30 | 600-900 | 1.65 |
| Analog B | 5-propyl, 5-phenyl | 15-20 | 400-600 | 1.95 |
| Analog C | 5-ethyl, 5-(p-chlorophenyl) | 10-15 | 250-400 | 2.15 |
| Analog D | 5-ethyl, 5-phenyl, C2=S (Thio) | 30-40 | 900-1200 | 2.05 |
| Note: This table presents illustrative data based on established SAR principles to demonstrate the relative effects of structural modifications. Actual values may vary based on specific experimental conditions. |
Experimental Protocols
Standardized protocols are crucial for the consistent evaluation and comparison of novel this compound analogs. The general workflow involves chemical synthesis followed by a battery of in vivo and in vitro tests.
Protocol 1: General Synthesis of 5,5-Disubstituted Barbituric Acids
This protocol describes a common method for synthesizing this compound analogs via the condensation of a disubstituted malonic ester with urea.[4]
-
Objective: To synthesize a target this compound analog.
-
Materials: Appropriate disubstituted malonic ester, urea, sodium ethoxide or sodium methoxide, absolute ethanol, and standard laboratory glassware.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
The selected disubstituted malonic ester (e.g., diethyl ethylphenylmalonate) is added dropwise to the sodium ethoxide solution.[9]
-
A solution of urea in warm ethanol is then added to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified (e.g., with HCl) to precipitate the crude barbituric acid derivative.
-
The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 2: Evaluation of Anticonvulsant Activity
The anticonvulsant activity of novel compounds is typically assessed using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.[4]
A. Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10][11]
-
Objective: To assess the ability of a test compound to prevent tonic hindlimb extension induced by an electrical stimulus.
-
Materials: Male mice or rats, test compound, vehicle, electroconvulsive shock apparatus, corneal electrodes, topical anesthetic.[12]
-
Procedure:
-
Animals are randomly assigned to control (vehicle) and treatment groups.
-
The test compound or vehicle is administered (e.g., intraperitoneally) at a predetermined time before the test to allow for peak effect.[12]
-
A topical anesthetic is applied to the eyes of each animal.
-
A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[10][13]
-
Animals are observed for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension phase is considered a protective effect.[12]
-
-
Data Analysis: The median effective dose (ED50), the dose protecting 50% of animals, is calculated using log-probit analysis.[11]
B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[11][14]
-
Objective: To evaluate the ability of a test compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.
-
Materials: Male mice, test compound, vehicle, Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg).[12]
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After an appropriate absorption period (e.g., 30-60 minutes), a convulsant dose of PTZ is administered subcutaneously.[12][14]
-
Each animal is placed in an individual observation chamber and monitored for at least 30 minutes.[13]
-
Key parameters are recorded, including the latency to the first clonic seizure and the severity of the seizure (using a standardized scoring system).[10][12]
-
-
Data Analysis: Data are analyzed for significant delays in seizure onset or a reduction in seizure severity compared to the control group. The percentage of animals protected from seizures is also calculated.
Conclusion
The this compound scaffold continues to be a valuable starting point for the design of novel anticonvulsant agents. A thorough understanding of its structure-activity relationships, driven by systematic synthesis and evaluation through standardized protocols, is essential for the development of new therapeutics. Future research may focus on creating analogs that retain the broad-spectrum efficacy of this compound while minimizing its sedative side effects and improving its pharmacokinetic profile. The continued exploration of this chemical class holds promise for delivering safer and more effective treatments for epilepsy and other CNS disorders.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How did this compound's chemical structure affect the development of subsequent antiepileptic drugs (AEDs)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. tandfonline.com [tandfonline.com]
- 9. thaiscience.info [thaiscience.info]
- 10. ijpp.com [ijpp.com]
- 11. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Phenobarbital Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital, a long-acting barbiturate, is a widely utilized compound in neuroscience and pharmacology research due to its well-characterized effects as a sedative, hypnotic, and anticonvulsant.[1] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances GABAergic inhibition in the central nervous system.[1][2][3] this compound also plays a significant role in the induction of drug-metabolizing enzymes, primarily through the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[2] This dual activity makes it a critical tool for in vitro studies aimed at understanding neuronal excitability, drug metabolism, and potential drug-drug interactions.
This document provides detailed protocols for the preparation of this compound solutions for use in a variety of in vitro assays, including cell-based functional assays and enzyme induction studies. Due to its poor aqueous solubility, careful consideration of solvent selection and preparation methodology is crucial for obtaining accurate and reproducible experimental results.
Physicochemical Properties and Solubility Data
This compound is a white crystalline powder with low water solubility.[4] The free acid form has a water solubility of approximately 1 mg/mL.[5] Its solubility is significantly influenced by the solvent and pH. The sodium salt of this compound is more freely soluble in water; however, it is hygroscopic and can be less stable in solution.[6][7] For in vitro assays, organic solvents or solubilizing agents are often necessary to achieve the desired stock concentrations.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~1 mg/mL | [5] |
| Ethanol | 100 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [4] |
| Propylene Glycol | Good solvent | [5] |
| Glycerin | Good solvent | [5] |
| Chloroform | Soluble | [4] |
| Ether | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System
This protocol is suitable for preparing a high-concentration stock solution of this compound for subsequent dilution in cell culture media. A co-solvent system of propylene glycol and glycerin is effective for solubilizing this compound without the need for alcohol, which can be cytotoxic to some cell lines.[5]
Materials:
-
This compound powder (free acid)
-
Propylene glycol (PG)
-
Glycerin
-
Sterile, purified water (e.g., water for injection or cell culture grade water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Co-solvent Preparation: Prepare a co-solvent mixture. Formulations containing 10-12% propylene glycol and 26-28% glycerin have been shown to be effective.[5] For example, to prepare 10 mL of co-solvent, mix 1.2 mL of propylene glycol and 2.8 mL of glycerin.
-
Dissolution:
-
Add the weighed this compound to a sterile conical tube.
-
Add the co-solvent mixture to the tube.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution but should be done cautiously to avoid degradation.
-
-
Addition of Water: Slowly add sterile water to the dissolved this compound solution to reach the final desired volume, vortexing intermittently to ensure the solution remains clear.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at room temperature. Avoid refrigeration, as this may cause precipitation.[8] this compound solutions are sensitive to light and can degrade over time, so they should be stored in amber containers and used within a reasonable timeframe.[5][9]
Protocol 2: Preparation of this compound Stock Solution using Hydroxypropyl-β-Cyclodextrin (HPBCD)
This method utilizes a complexation agent, HPBCD, to enhance the aqueous solubility of this compound, creating a more stable solution suitable for direct addition to aqueous assay buffers and cell culture media.[10][11]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Citrate buffer (pH 5)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: For a 10 mg/mL (1%) solution, weigh 1 g of this compound and 8 g of HPBCD.[10][11]
-
Dissolution:
-
Final Volume Adjustment: Adjust the solution to the final desired volume with the pH 5 citrate buffer.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: The resulting solution is stable for up to 6 months when stored at either refrigerated (5±3°C) or room temperature (20±5°C).[11][12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its use in in vitro assays.
Caption: this compound's potentiation of GABA-A receptor activity.
Caption: this compound-mediated activation of CAR and PXR signaling pathways.
Caption: General experimental workflow for in vitro assays using this compound.
Data Presentation
Table 2: Example Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Typical Concentration Range | Reference(s) |
| GABA-A Receptor Modulation | HEK293 expressing GABA-A receptors | 1 µM - 1 mM | [2] |
| Neuronal Activity/Morphology | Primary spinal cord neurons | 100 µM - 1 mM | [2] |
| CYP Enzyme Induction | HepG2, primary hepatocytes | 10 µM - 1 mM | [2] |
| Lymphocyte Proliferation | Human lymphocytes | Therapeutic concentrations | [2] |
Note: The optimal concentration of this compound will vary depending on the specific cell type, assay endpoint, and experimental design. It is recommended to perform a dose-response curve to determine the appropriate concentration range for your system.
Conclusion
The successful use of this compound in in vitro assays is highly dependent on the proper preparation of stock solutions. The choice of solvent or solubilization method should be guided by the experimental requirements, including the desired concentration, the sensitivity of the cell line to organic solvents, and the need for long-term stability. The protocols and data presented in these application notes provide a comprehensive guide for researchers to prepare reliable and effective this compound solutions for their in vitro studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. This compound | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Chemical Stability Studies of Alcohol-Free this compound Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. US20100035904A1 - this compound salts; methods of making; and methods of use thereof - Google Patents [patents.google.com]
- 8. psnz.org.nz [psnz.org.nz]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Formulation and stability study of an oral paediatric this compound 1% solution containing hydroxypropyl-β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and stability study of an oral paediatric this compound 1% solution containing hydroxypropyl-β-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Using Phenobarbital to Induce Cytochrome P450 in Primary Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 (CYP) enzymes are a critical superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds.[1] The induction of these enzymes can dramatically alter the pharmacokinetics of a drug, potentially leading to drug-drug interactions or therapeutic failure.[2] Phenobarbital is a well-characterized anticonvulsant drug and a classic inducer of CYP enzymes, particularly isoforms in the CYP2B and CYP3A subfamilies.[1][3] It serves as a model compound for studying the mechanisms of enzyme induction in vitro.[4] Primary human hepatocytes are considered the gold standard in vitro system for assessing the potential of drug candidates to induce CYP expression, as they contain the relevant receptors, cofactors, and genetic machinery analogous to the human liver.[2][5] This document provides a detailed protocol for using this compound to induce CYP450 in primary hepatocyte cultures and outlines the underlying molecular mechanisms.
Mechanism of Action: CAR and PXR Activation
This compound-mediated induction of CYP genes is a complex process primarily regulated by nuclear receptors.[4]
-
Constitutive Androstane Receptor (CAR): The principal mechanism involves the indirect activation of CAR.[4][6] In an inactive state, CAR resides in the cytoplasm.[1] this compound exposure triggers a signaling cascade that leads to CAR dephosphorylation and subsequent translocation into the nucleus.[4][6][7]
-
Heterodimerization and Gene Transcription: Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This CAR/RXR complex binds to specific DNA sequences known as this compound-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, thereby enhancing the transcription of genes like CYP2B6.[1][4]
-
Pregnane X Receptor (PXR) in Humans: Importantly, there are species-specific differences in this compound's action. While it is a selective CAR activator in mice, in human hepatocytes, this compound acts as a dual activator of both CAR and the Pregnane X Receptor (PXR).[4][8] It can directly bind to and activate human PXR (hPXR), leading to the induction of other key metabolic enzymes, most notably CYP3A4.[8][9]
Experimental Protocols
This section details the methodology for treating primary human hepatocytes with this compound to assess CYP450 induction.
Protocol 1: Induction of CYP450 in Plated Primary Human Hepatocytes
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte plating and incubation medium (e.g., modified Chee's medium)[10][11]
-
Collagen-coated 24-well or 96-well culture plates
-
This compound stock solution (e.g., 500 mM in DMSO)[12]
-
Vehicle control (cell culture grade DMSO)
-
Cell viability assay kit (e.g., LDH or MTT assay)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Microsome isolation kit (optional)
-
CYP enzyme activity assay reagents (e.g., specific substrates like bupropion for CYP2B6 and midazolam for CYP3A4)[12][13]
Procedure:
-
Hepatocyte Plating:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the cells on collagen-coated plates at a recommended density to achieve a confluent monolayer.
-
Allow cells to attach and form a monolayer for 4-24 hours in a humidified incubator at 37°C with 5% CO₂.[1]
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed hepatocyte incubation medium. Typical final concentrations range from 100 µM to 1000 µM.[1] A concentration of 750 µM is often used as a positive control for CYP2B6 induction.[13]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (not to exceed 0.1% v/v).[1][12]
-
Aspirate the plating medium from the hepatocyte monolayer and gently add the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Endpoint Analysis:
-
Cell Viability Assessment: Before harvesting, assess cell viability using a suitable assay to ensure that the observed effects are not due to cytotoxicity.[1]
-
For mRNA Analysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well and extract total RNA using a commercial kit.
-
Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of target genes (e.g., CYP2B6, CYP3A4) normalized to a housekeeping gene.[14][15]
-
-
For Enzyme Activity Analysis:
-
Wash the cell monolayer with buffer.
-
Incubate the cells in situ with a cocktail of specific probe substrates (e.g., 500 µM bupropion, 100 µM midazolam) for a defined period.[13]
-
Collect the supernatant and analyze the formation of specific metabolites using LC-MS/MS.[16]
-
Alternatively, isolate microsomes from the hepatocytes before performing the activity assay.[2]
-
-
Data Presentation and Interpretation
The primary endpoint is the fold induction of CYP mRNA or activity relative to the vehicle-treated control. A result is often considered positive if there is a concentration-dependent increase in expression with a fold-change of ≥2-fold over the vehicle control.[14]
Table 1: Summary of Quantitative Data for this compound Induction This table summarizes typical experimental parameters and expected outcomes for this compound-mediated CYP induction in primary human hepatocytes.
| CYP Isoform | Species | This compound Conc. Range | Incubation Time | Typical Fold Induction (mRNA or Activity) | Reference(s) |
| CYP2B6 | Human | 500 µM - 1000 µM | 72 hours | 8- to 10-fold (activity) | [13] |
| CYP3A4 | Human | 50 µM - 1000 µM | 72 hours | Emax: ~7.6-fold; EC50: ~58.4 µM | [17] |
| CYP2B1/2 | Rat | 750 µM | 96 hours | >50-fold (protein) | [11] |
| CYP2C9 | Human | 10 µM (Rifampicin)* | 72 hours | ~4-fold (mRNA) | [18] |
Note: Data for direct this compound induction of CYP2C9 is less commonly reported than for prototypical inducers like rifampicin. However, co-induction via nuclear receptor cross-talk is known to occur.[3]
Important Considerations
-
Species Differences: As highlighted, the response to this compound differs significantly between species. In humans, it induces both CYP2B6 and CYP3A4 via CAR and PXR, while in rodents, the effect is primarily on the CYP2B subfamily via CAR.[4][8]
-
Cytotoxicity: High concentrations of this compound can be toxic to hepatocytes. It is crucial to perform viability assays to ensure that the observed induction is not confounded by cellular stress or death.[1]
-
Inter-donor Variability: Significant variability in the magnitude of induction can be observed between hepatocytes from different human donors.[10] Therefore, it is recommended to use cells from at least three individual donors for a robust assessment.[19]
-
Analysis Method: Both mRNA expression and enzyme activity are valid endpoints for assessing induction.[15] Measuring mRNA is often more sensitive, but activity assays confirm that the translated protein is functional. Concurrent inhibition of enzyme activity by the test compound can mask induction, making mRNA analysis a more direct measure of transcriptional upregulation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Induction by this compound of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-elicited activation of nuclear receptor CAR in induction of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights of this compound-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced expression of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and regulation of cytochrome P450 enzymes in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induction of cytochromes P-450. High-level long-term responsiveness of primary rat hepatocyte cultures to drug induction, and glucocorticoid dependence of the this compound response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. xenotech.com [xenotech.com]
- 14. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. The quantitative prediction of in vivo enzyme-induction caused by drug exposure from in vitro information on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of drug metabolism enzymes and MDR1 using a novel human hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Phenobarbital Administration in Rodent Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of phenobarbital in various rodent models of seizures. This document includes detailed experimental protocols, a summary of quantitative efficacy data, and visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action
This compound is a barbiturate that primarily exerts its anticonvulsant effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its binding to a specific site on the GABA-A receptor complex increases the duration of chloride channel opening in response to GABA.[2] This leads to a prolonged influx of chloride ions into the neuron, causing hyperpolarization of the neuronal membrane and making it less excitable.[1][2] This elevation of the seizure threshold is the principal mechanism behind its anticonvulsant properties.[3]
Secondary mechanisms that contribute to this compound's anti-seizure effects include the inhibition of glutamate-mediated excitatory neurotransmission by blocking AMPA and kainate receptors, and the modulation of voltage-gated calcium channels, which in turn reduces neurotransmitter release.[1]
This compound Signaling Pathway
References
Application Note: Quantification of Phenobarbital in Brain Tissue by HPLC-UV
AN-PB-BT-001
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of phenobarbital in brain tissue. The protocol outlines a comprehensive procedure, including tissue homogenization, liquid-liquid extraction (LLE) for sample clean-up, and chromatographic separation using a reversed-phase C18 column. The method is suitable for preclinical pharmacokinetic studies, toxicological assessments, and other research applications requiring accurate measurement of this compound concentrations in the central nervous system. All validation parameters meet standard bioanalytical method validation guidelines.
Principle
The method involves the initial homogenization of brain tissue to release the analyte. An internal standard (IS), hexobarbital, is added to the homogenate to ensure accuracy and correct for variability during sample processing. This compound and the IS are then extracted from the complex biological matrix into an organic solvent using a liquid-liquid extraction technique at a low pH.[1][2][3] After extraction and evaporation of the solvent, the residue is reconstituted in the mobile phase and injected into the HPLC system.
Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of a buffered organic mixture.[3][4] Detection is performed by a UV detector at 254 nm, a wavelength where this compound exhibits significant absorbance.[3][5][6] Quantification is based on the peak area ratio of this compound to the internal standard, plotted against a standard calibration curve.
Apparatus, Materials, and Reagents
2.1 Apparatus
-
HPLC system with a UV/Vis or Diode Array Detector
-
Data acquisition and processing software
-
Analytical balance (4-decimal place)
-
Tissue homogenizer (e.g., rotor-stator or ultrasonic)
-
Centrifuge (capable of >10,000 x g)
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
-
pH meter
-
Autosampler vials and caps
-
Syringe filters (0.45 µm, PTFE or nylon)
2.2 Materials and Reagents
-
This compound reference standard (USP grade or equivalent)
-
Hexobarbital (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tert-butyl methyl ether (HPLC grade)[1]
-
Sodium acetate trihydrate (ACS grade)
-
Glacial acetic acid (ACS grade)
-
Deionized water (>18 MΩ·cm)
-
Control (blank) brain tissue from the appropriate species
Experimental Protocols
3.1 Preparation of Solutions
-
pH 4.5 Acetate Buffer: Dissolve 6.6 g of sodium acetate trihydrate in 1000 mL of deionized water. Adjust the pH to 4.5 ± 0.1 with glacial acetic acid.[5][6]
-
Mobile Phase: Prepare a mixture of pH 4.5 Acetate Buffer and Methanol in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of hexobarbital and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard and Calibration Curve Solutions: Prepare working standard solutions by serial dilution of the this compound stock solution with a 50:50 methanol/water mixture. Calibration standards are prepared by spiking known amounts of these working solutions into blank brain homogenate to achieve final concentrations ranging from 0.1 µg/g to 50 µg/g.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 methanol/water mixture.
3.2 Sample Preparation Workflow
The following diagram illustrates the key steps in the sample preparation process.
Caption: Experimental workflow for this compound quantification in brain tissue.
3.3 Detailed Sample Preparation Protocol
-
Accurately weigh approximately 100 mg of brain tissue into a centrifuge tube.
-
Add 300 µL of cold deionized water to create a 1:3 (w/v) homogenate.[7]
-
Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice during this process.
-
To a 100 µL aliquot of the homogenate, add 20 µL of the Internal Standard Working Solution (10 µg/mL Hexobarbital).
-
Acidify the sample by adding 10 µL of 1M HCl. Vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.[1]
-
Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
4.1 HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 60:40 (v/v) pH 4.5 Acetate Buffer : Methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 30°C for better stability) |
| Detection | UV at 254 nm |
| Internal Standard | Hexobarbital |
| Run Time | Approximately 10 minutes |
4.2 Method Validation Summary
The method was validated according to standard guidelines for bioanalytical methods. The results are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 µg/g of brain tissue |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.04 µg/g |
| Limit of Quantitation (LOQ) | 0.1 µg/g |
| Intra-Day Precision (%RSD) | ≤ 8.5% |
| Inter-Day Precision (%RSD) | ≤ 11.2% |
| Accuracy (% Recovery) | 92.5% - 107.3% |
| Extraction Recovery | > 85% for this compound and Internal Standard |
| Specificity | No interference from endogenous components in blank brain homogenate at the retention times of the analyte and IS. |
Results and Discussion
Under the described chromatographic conditions, a clean separation of this compound and the internal standard, hexobarbital, is achieved. A typical chromatogram from a spiked brain tissue sample shows well-resolved, symmetric peaks with no interference from the biological matrix. The retention time for this compound is expected to be around 5-6 minutes, while the internal standard elutes at a different, well-separated time. The use of an internal standard is critical for mitigating any potential sample loss during the multi-step extraction process, thereby ensuring high precision and accuracy.[7] The validation data confirms that the method is linear, sensitive, precise, and accurate for its intended purpose.
Conclusion
This application note provides a complete and validated HPLC-UV method for the quantification of this compound in brain tissue. The protocol is reliable and demonstrates excellent performance in terms of specificity, accuracy, and precision. It is a valuable tool for researchers in pharmacology, toxicology, and drug development who require accurate measurement of this compound distribution in the brain.
References
- 1. High-Performance Liquid Chromatographic Measurement of Phenytoin, this compound and Their Major Metabolites in Serum, Brain Tissue and Urine | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. uspbpep.com [uspbpep.com]
- 7. nyc.gov [nyc.gov]
Application of Phenobarbital in Patch-Clamp Electrophysiology Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital, a long-acting barbiturate, has been a cornerstone in the management of seizures for over a century. Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] Patch-clamp electrophysiology is an indispensable technique for elucidating the precise mechanisms by which this compound and other neuromodulatory compounds interact with ion channels. This document provides detailed application notes and protocols for studying the effects of this compound using this powerful technique.
This compound enhances GABAergic inhibition by binding to a site on the GABAA receptor distinct from the GABA binding site.[3] This allosteric binding increases the duration of the chloride (Cl⁻) channel opening in response to GABA, leading to a greater influx of Cl⁻ ions.[2] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system.[2][4] At higher concentrations, this compound can directly activate the GABAA receptor and has also been shown to modulate other ion channels, including voltage-gated sodium, calcium, and potassium channels.[3][5]
These application notes will detail the multifaceted actions of this compound on various ion channels and provide comprehensive protocols for investigating these effects using both manual and automated patch-clamp techniques.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on GABAA receptors and other ion channels, as determined by patch-clamp electrophysiology studies.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Whole-Cell Recordings | ||||
| GABA-evoked Cl⁻ Current | Cultured Rat Hippocampal Neurons | 0.89 mM (EC₅₀) | Potentiation of 1 µM GABA response | [4][5] |
| Direct Cl⁻ Current Activation | Cultured Rat Hippocampal Neurons | 3.0 mM (EC₅₀) | Direct activation of GABAA receptors | [4][5] |
| IPSC Decay Time Constant | Rat Neocortical Neurons | 144 µM (EC₅₀) | Increase in decay time | [6] |
| Input Conductance | Rat Neocortical Neurons | 133 µM (EC₅₀) | Increase via GABAA receptor agonism | [6] |
| Single-Channel Recordings | ||||
| Mean Open Time | Mouse Spinal Neurons | 500 µM | Increased | [1] |
| Channel Conductance | Mouse Spinal Neurons | 500 µM | No change in main (27 pS) or subconductance (16.5 pS) states | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
This compound's primary mechanism of action on the GABAA receptor.
Experimental workflow for whole-cell patch-clamp studies.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound's Effect on GABAA Receptors
This protocol details the characterization of this compound's modulatory effects on GABA-evoked currents in a cell line expressing recombinant GABAA receptors or in primary neurons.
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the desired GABAA receptor subunits (e.g., α1β2γ2). Alternatively, cultured primary neurons (e.g., hippocampal or cortical).
-
Recording Equipment: Patch-clamp amplifier, digitizer, microscope with manipulators, perfusion system.
-
Glass Pipettes: Borosilicate glass capillaries.
-
Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. (Using CsCl internally blocks K⁺ channels for better isolation of Cl⁻ currents).
-
GABA Stock Solution: 100 mM in deionized water.
-
This compound Stock Solution: 100 mM in DMSO.
-
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve optimal confluency and receptor expression.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min).
-
-
Obtaining a Whole-Cell Recording:
-
Approach a single, healthy cell with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Use a rapid solution exchange system for drug application.
-
Baseline GABA Response: Establish a stable baseline by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for 5 seconds. Repeat every 60-90 seconds until the response amplitude is stable.
-
This compound Modulation: Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Direct Activation: To test for direct activation, apply this compound in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each this compound concentration.
-
Analyze the decay kinetics of the currents by fitting an exponential function to the decay phase.
-
Construct a concentration-response curve to determine the EC₅₀ for potentiation or direct activation.
-
Protocol 2: Automated Patch-Clamp Electrophysiology for High-Throughput Screening
This protocol provides a method for the characterization of compound effects on GABAA receptor function using an automated patch-clamp system.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the GABAA receptor subunits of interest.
-
Solutions:
-
External Solution (e.g., in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (e.g., in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
-
Test Compounds: this compound and other relevant controls (e.g., GABA).
-
Automated Patch-Clamp System: (e.g., QPatch, Patchliner) with appropriate consumables.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in the external solution at the optimal density for the specific automated patch-clamp system.
-
Automated Patch-Clamp Recording:
-
Load the cell suspension, internal solution, external solution, and compound solutions onto the instrument.
-
The instrument will automatically perform the following for each cell:
-
Capture a single cell.
-
Form a gigaohm seal.
-
Establish a whole-cell recording configuration.
-
Apply a voltage-clamp protocol.
-
Apply GABA (at a sub-maximal concentration, e.g., EC₂₀) to elicit a baseline current.
-
Apply the test compound (this compound) in the presence of GABA to measure its modulatory effect.
-
-
-
Data Analysis:
-
Measure the peak and steady-state current amplitudes in the presence and absence of the test compound.
-
Calculate the percentage potentiation or inhibition of the GABA-evoked current by the test compound.
-
Conclusion
Patch-clamp electrophysiology is a powerful tool for dissecting the molecular mechanisms of action of drugs like this compound. The protocols and data presented here provide a framework for researchers to investigate the effects of this compound and other GABAergic modulators on ion channel function with high precision. These studies are crucial for understanding the therapeutic effects and potential side effects of such compounds, and for the development of novel therapeutics for neurological disorders.
References
- 1. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenobarbital: A Versatile Tool for Probing Synaptic Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital, a long-acting barbiturate, has been a cornerstone in the fields of neurology and pharmacology for over a century.[1][2] Its well-characterized mechanism of action centered on the enhancement of synaptic inhibition makes it an invaluable tool for researchers studying the intricacies of neuronal communication and for professionals in drug development seeking to modulate inhibitory pathways.[3][4] This document provides detailed application notes and protocols for utilizing this compound to investigate synaptic inhibition, focusing on its effects on the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the mammalian central nervous system.[5]
This compound's primary action is as a positive allosteric modulator of the GABA-A receptor.[6] It binds to a site distinct from the GABA binding site, prolonging the duration of the chloride ion channel opening when GABA is bound.[3][7] This extended influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus dampening neuronal excitability.[4][7] At higher concentrations, this compound can also directly activate the GABA-A receptor and may exhibit secondary mechanisms such as the inhibition of excitatory glutamate receptors and voltage-gated calcium channels, further contributing to its overall inhibitory effect.[3][8] These multifaceted actions make this compound a robust positive control and a valuable pharmacological tool for a variety of in vitro and in vivo experimental paradigms.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound across various experimental models, providing a reference for expected outcomes.
Table 1: Electrophysiological Effects of this compound on GABA-A Receptor Currents
| Parameter | Cell Type | This compound Concentration | Effect | Reference(s) |
| EC₅₀ for direct Cl⁻ current activation | Cultured rat hippocampal neurons | 3.0 mM | 50% maximal activation of GABA-A receptor chloride current | [9][10] |
| EC₅₀ for potentiation of GABA response | Cultured rat hippocampal neurons | 0.89 mM | 50% maximal potentiation of GABA-induced current | [9][10] |
| Effect on mIPSC Frequency | Rat CA1 pyramidal neurons (P14) | 75 mg/kg (in vivo exposure) | Increased frequency of miniature inhibitory postsynaptic currents | [11] |
| Effect on mIPSC Frequency | Rat CA1 pyramidal neurons (P29+) | 75 mg/kg (in vivo exposure) | Decreased frequency of miniature inhibitory postsynaptic currents compared to controls | [11] |
Table 2: Efficacy of this compound in Preclinical Seizure Models
| Seizure Model | Animal Species | Route of Administration | Effective Dose (mg/kg) | Endpoint | Reference(s) |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 9-22 | Prevention of tonic hindlimb extension | [12] |
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal (i.p.) | 13-25 | Prevention of clonic seizures | [12] |
| PTZ-Kindling | Rat | Intraperitoneal (i.p.) | 40-60 | Significant reduction in seizure scores | [6] |
| Kainic Acid (KA) | Rat | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 60 | Termination of status epilepticus and reduction in seizure-related neuronal damage | [6] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves the potentiation of GABAergic inhibition. The following diagram illustrates this signaling pathway.
Caption: this compound's primary mechanism of action at the GABA-A receptor.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound's Effect on Inhibitory Postsynaptic Currents (IPSCs)
This protocol is designed to assess the effect of this compound on spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs) in cultured neurons or acute brain slices.
Materials and Reagents:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) or external recording solution
-
Internal pipette solution
-
This compound sodium salt
-
Antagonists for excitatory neurotransmission (e.g., CNQX, AP5)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Data acquisition and analysis software
Procedure:
-
Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentration in the external recording solution.
-
Cell/Slice Preparation: Place the cultured neurons or brain slice in the recording chamber and perfuse with oxygenated aCSF.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron under visual guidance (e.g., DIC microscopy).
-
Apply positive pressure to the pipette and form a giga-ohm seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV.
-
Record a baseline of sIPSCs for 5-10 minutes.
-
For eIPSCs, place a stimulating electrode near the recorded neuron and deliver brief electrical pulses to evoke synaptic responses.
-
-
This compound Application: Perfuse the chamber with the this compound-containing solution for 5-10 minutes and continue recording IPSCs.
-
Washout: Perfuse with the control external solution to wash out the drug and record recovery.
-
Data Analysis: Analyze the frequency, amplitude, and decay kinetics of IPSCs before, during, and after this compound application using appropriate software. An increase in the decay time constant of IPSCs is an expected outcome.
Caption: Experimental workflow for patch-clamp recording of IPSCs.
Protocol 2: In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol is used to evaluate the anticonvulsant properties of this compound in rodents.
Materials and Reagents:
-
Rodents (e.g., mice or rats)
-
This compound sodium salt
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., saline)
-
Syringes and needles for injection
-
Observation chamber
-
Video recording equipment
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.
-
Drug Administration:
-
Divide animals into control and treatment groups.
-
Administer this compound (e.g., 15-25 mg/kg) or vehicle intraperitoneally (i.p.).
-
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the drug to be absorbed and distributed.
-
Seizure Induction: Administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
Observation:
-
Immediately place the animal in the observation chamber.
-
Observe and score seizure activity for at least 30 minutes using a standardized scale (e.g., Racine scale).
-
Key endpoints include the latency to the first seizure, seizure severity, and the percentage of animals protected from tonic-clonic seizures.
-
-
Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups. A significant delay in seizure onset and reduction in seizure severity is expected in the this compound group.[12]
Logical Relationships of this compound's Actions
This compound's utility as a tool for studying synaptic inhibition stems from its multiple, synergistic actions that ultimately reduce neuronal excitability.
Caption: Logical relationships of this compound's multifaceted actions.
Conclusion
This compound remains a powerful and relevant tool for the study of synaptic inhibition. Its well-defined primary mechanism of action on GABA-A receptors, coupled with its efficacy in established experimental models, makes it an ideal positive control and pharmacological probe. By understanding its quantitative effects and employing detailed experimental protocols, researchers can effectively leverage this compound to dissect the molecular and cellular underpinnings of inhibitory neurotransmission and to screen for novel therapeutic agents that target these fundamental processes.
References
- 1. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Barbiturate - Wikipedia [en.wikipedia.org]
- 9. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Neonatal this compound exposure disrupts GABAergic synaptic maturation in rat CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Stable Cell Lines to Screen Phenobarbital-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital and similar compounds are potent inducers of drug-metabolizing enzymes, primarily through the activation of the constitutive androstane receptor (CAR), a key nuclear receptor in xenobiotic metabolism.[1][2][3] Developing robust and reliable screening methods is crucial for identifying new chemical entities with this compound-like activity for therapeutic purposes or for assessing potential drug-drug interactions. This document provides detailed application notes and protocols for the development of stable cell lines engineered to screen for such compounds.
Stable cell lines offer a significant advantage over transient transfection methods by providing a consistent and reproducible cellular context for high-throughput screening (HTS).[4][5][6] These cell lines are genetically modified to express a reporter gene under the control of a CAR-responsive promoter. Activation of CAR by a test compound leads to the expression of the reporter, which can be readily quantified. This system allows for the efficient and sensitive detection of compounds that modulate the CAR signaling pathway.
Signaling Pathway of this compound-like Compounds
This compound does not directly bind to CAR but activates it indirectly.[1][7] The activation mechanism involves the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.[7] This inhibition leads to the dephosphorylation of CAR, facilitating its translocation from the cytoplasm to the nucleus.[7] Once in the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as this compound-responsive enhancer modules (PBREMs) in the promoter regions of its target genes, such as cytochrome P450 2B (CYP2B).[8] This binding recruits coactivators and initiates the transcription of these target genes.[8]
Experimental Workflow for Stable Cell Line Development
The generation of a stable cell line for screening this compound-like compounds involves a multi-step process.[5][6] It begins with the design and construction of an expression vector containing a CAR-responsive element linked to a reporter gene (e.g., luciferase) and a selectable marker. This vector is then introduced into a suitable host cell line. Following transfection, cells that have successfully integrated the vector into their genome are selected using an appropriate antibiotic. Finally, individual clones are isolated, expanded, and functionally validated to identify the clone with the optimal response to known CAR activators.
Detailed Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Objective: To determine the minimum antibiotic concentration required to kill all non-transfected host cells. This is a critical step before selecting stably transfected cells.[9]
Materials:
-
Host cell line (e.g., HEK293)
-
Complete culture medium
-
Selective antibiotic (e.g., G418, Puromycin)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Procedure:
-
Seed the host cells in a multi-well plate at a density of 20-30% confluency.
-
Prepare a series of antibiotic concentrations in complete culture medium. The range should be broad enough to include concentrations that have no effect and concentrations that are completely cytotoxic.
-
The following day, replace the medium with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells and monitor them daily.
-
Replace the selective medium every 2-3 days.
-
After 7-10 days, assess cell viability in each well using trypan blue staining and a cell counter.
-
The lowest antibiotic concentration that results in 100% cell death is the optimal concentration for stable cell line selection.
| Antibiotic Concentration (µg/mL) | Cell Viability (%) after 10 days |
| 0 (Control) | 100 |
| 100 | 85 |
| 200 | 50 |
| 400 | 10 |
| 600 | 0 |
| 800 | 0 |
| 1000 | 0 |
Protocol 2: Generation of a Stable Reporter Cell Line
Objective: To create a clonal cell line that stably expresses the CAR-responsive reporter construct.
Materials:
-
Host cell line
-
Complete culture medium
-
Expression vector with CAR-responsive element, reporter gene, and selectable marker
-
Transfection reagent
-
Optimal concentration of selective antibiotic (determined from Protocol 1)
-
Cloning cylinders or limiting dilution supplies
-
Multi-well plates
Procedure:
-
Transfection:
-
One day before transfection, seed the host cells in a 6-well plate so they are 70-80% confluent on the day of transfection.
-
Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, split the cells into larger culture dishes at a low density.
-
Begin the selection process by adding the complete culture medium containing the predetermined optimal concentration of the selective antibiotic.
-
Replace the selective medium every 3-4 days.
-
-
Clonal Isolation:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution into 96-well plates.
-
-
Expansion and Validation:
-
Expand the isolated clones into larger culture vessels.
-
Create a frozen stock of each clone at an early passage.
-
Functionally validate each clone by treating with a known CAR activator (e.g., this compound) and measuring the reporter gene activity (see Protocol 3).
-
Select the clone that exhibits the highest signal-to-background ratio and the most robust response to the known activator for use in screening.
-
| Parameter | Typical Value/Range |
| Transfection Efficiency | 50-80% (for common cell lines like HEK293) |
| Selection Period | 2-4 weeks |
| Number of Clones to Screen | 10-20 |
Protocol 3: Luciferase Reporter Assay for Screening Compounds
Objective: To screen for compounds that activate the CAR signaling pathway using the generated stable reporter cell line.[10][11]
Materials:
-
Stable reporter cell line
-
Complete culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., this compound)
-
Negative control (vehicle, e.g., DMSO)
-
White, opaque 96-well or 384-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the stable reporter cells into white, opaque multi-well plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add the compounds to the respective wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Include wells with the vehicle control.
-
-
Incubation:
-
Incubate the plates for a predetermined optimal time (e.g., 24-48 hours) to allow for CAR activation and reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data by subtracting the average background luminescence from the vehicle control wells.
-
Calculate the fold induction for each compound concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values for the active compounds.
-
| Compound | EC50 (µM) | Max Fold Induction |
| This compound (Positive Control) | 100 - 500 | 10 - 20 |
| Test Compound A | 5 | 15 |
| Test Compound B | >100 | <2 |
Screening Cascade for this compound-like Compounds
A tiered approach is recommended for screening and identifying novel this compound-like compounds. This ensures a cost-effective and efficient process, starting with a broad primary screen and progressing to more detailed secondary and confirmatory assays.
Conclusion
The development of stable cell lines expressing a CAR-responsive reporter system provides a powerful platform for the discovery and characterization of this compound-like compounds. The protocols and workflows outlined in this document offer a comprehensive guide for researchers in this field. By following these detailed methodologies, scientists can establish robust and reproducible screening assays to identify novel modulators of CAR for therapeutic development and to assess the potential for drug-induced metabolic liabilities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action and human relevance analysis for nuclear receptor-mediated liver toxicity: A case study with this compound as a model constitutive androstane receptor (CAR) activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation Of Stable Cell Lines - Altogen Labs [altogenlabs.com]
- 5. betalifesci.com [betalifesci.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. This compound indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: Determining the Dose-Response Curve of Phenobarbital in Mouse Models of Epilepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenobarbital, one of the oldest and most widely used anti-seizure medications (ASMs), exerts its effects primarily by modulating GABAergic inhibition.[1] Its efficacy and long history of use make it a critical benchmark compound in the preclinical development of new antiepileptic drugs.[2] Establishing a clear dose-response relationship in validated animal models is a fundamental step in characterizing the anticonvulsant properties of any compound. This document provides detailed protocols for assessing the dose-response curve of this compound in two standard mouse models of epilepsy: the Maximal Electroshock (MES) model and the Pentylenetetrazol (PTZ) model. It also presents quantitative data from literature and visual diagrams to illustrate experimental workflows and mechanisms of action.
Mechanism of Action
This compound's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.[3][4] It binds to a site on the receptor distinct from the GABA binding site, increasing the duration of chloride ion channel opening when GABA is bound.[2][5] This prolonged influx of chloride ions hyperpolarizes the neuron, making it less excitable and raising the seizure threshold.[3][5] At higher concentrations, this compound can directly activate the GABA-A receptor even in the absence of GABA.[4] Secondary mechanisms that contribute to its anticonvulsant profile include the inhibition of glutamate-mediated excitation by blocking AMPA and kainate receptors and the modulation of voltage-gated calcium channels.[3][4]
Experimental Protocols
A generalized workflow for conducting a dose-response study is outlined below. This involves animal acclimatization, administration of the test compound at various doses, induction of seizures using a standardized model, and subsequent data analysis to determine efficacy.
Protocol 1: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures and is effective for evaluating a compound's ability to prevent seizure spread.[6][7]
1. Materials:
-
This compound sodium salt, dissolved in 0.9% saline.
-
Vehicle control (0.9% saline).
-
Electroshock device with corneal electrodes.
-
Topical anesthetic (e.g., 0.5% proparacaine or tetracaine hydrochloride).[6][7]
-
Electrode wetting solution (0.9% saline).
2. Procedure:
-
Animal Preparation: Allow mice to acclimate to the facility for at least 5 days before testing.[6] Weigh each mouse immediately before dosing.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.[9] Test a range of doses (e.g., 5, 10, 20, 40, 60 mg/kg) to generate a full dose-response curve.
-
Time to Peak Effect (TPE): Wait for the appropriate time to elapse between drug administration and seizure induction. For this compound, a pre-treatment time of 30 to 120 minutes is common.[10]
-
Seizure Induction:
-
Observation and Scoring:
3. Data Analysis:
-
For each dose, calculate the percentage of mice protected.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis or a similar statistical method.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce myoclonic and generalized seizures and is considered a model of absence or generalized tonic-clonic seizures, depending on the dose.[11][12] It acts by antagonizing the GABA-A receptor complex.[12]
1. Materials:
-
Male mice (strain as per study design, e.g., BDF1).[13]
-
This compound sodium salt, dissolved in 0.9% saline.
-
Vehicle control (0.9% saline).
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline for convulsive seizure).
-
Observation chambers.
2. Procedure:
-
Animal Preparation: Acclimate and weigh mice as described in the MES protocol.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at the desired pre-treatment time before PTZ administration.
-
Seizure Induction:
-
Administer a convulsive dose of PTZ (typically via subcutaneous or i.p. injection). The exact dose should be predetermined to reliably induce seizures in control animals.
-
Immediately place the mouse in an individual observation chamber.
-
-
Observation and Scoring:
-
Observe the animals continuously for 30 minutes post-PTZ injection.
-
Score seizure activity based on a standardized scale (e.g., Racine scale) or record the latency to the first myoclonic jerk and/or generalized tonic-clonic seizure.
-
Protection can be defined as the complete absence of generalized seizures.
-
3. Data Analysis:
-
Calculate the percentage of animals protected from generalized seizures at each dose of this compound.
-
Alternatively, analyze the effect of this compound on the latency to seizure onset or the mean seizure severity score.
-
Determine the ED50 for protection against PTZ-induced seizures.
Quantitative Data Presentation
The following tables summarize dose-response data for this compound from various studies in rodent models of epilepsy.
Table 1: Dose-Response of this compound in Seizure Models
| Mouse/Rat Model | Seizure Induction Method | This compound Dose (mg/kg, i.p.) | Outcome | Reference |
|---|---|---|---|---|
| Immature CD1 Mouse (P12) | Post-stroke | 30 | 33.3% of mice seized | [14][15] |
| Immature CD1 Mouse (P12) | Post-stroke | 60 | 70% of mice seized (less effective than 30 mg/kg) | [14][15] |
| P7 Mouse | Hypoxia | 25 | Reduced seizure burden in 50% of pups | [16] |
| Rat | Status Epilepticus | ED50: 14.2 | Control of generalized tonic-clonic seizures | [17] |
| Rat | Status Epilepticus | ED50: 76.6 | Control of all motor and electrographic activity |[17] |
Table 2: Minimal Effective Concentrations (MEC) of this compound in Mice
| Mouse Strain/Age | Seizure Induction Method | Parameter | Value (Plasma) | Value (Brain) | Reference |
|---|---|---|---|---|---|
| Young BDF1 (6 months) | MES | MEC | Significantly higher than old mice | Significantly higher than old mice | [18] |
| Old BDF1 (24 months) | MES | MEC | Significantly lower than young mice | Significantly lower than young mice | [18] |
| Old BDF1 (24 months) | PTZ | MEC | 10-20% of the MEC in young mice | 10-20% of the MEC in young mice |[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. How theories evolved concerning the mechanism of action of barbiturates [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Anticonvulsant activity of this compound and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neurotoxicity of this compound and its effect in preventing pentylenetetrazole-induced maximal seizure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-dose-phenobarbital-decreased-seizure-suppression-and-lost-neuroprotection--compared-to-low-dose--in-immature-mouse-model-of-stroke- [aesnet.org]
- 15. researchgate.net [researchgate.net]
- 16. Complex spectrum of this compound effects in a mouse model of neonatal hypoxia-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of age on the adaptation of the brain to the anticonvulsant effect of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Phenobarbital-Induced Respiratory Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital, a long-acting barbiturate, is a widely used medication for the treatment of seizures.[1] However, its clinical utility can be limited by dose-dependent adverse effects, most notably respiratory depression.[2] A thorough understanding and accurate assessment of this potential liability are critical during drug development and in preclinical safety pharmacology studies. This document provides detailed application notes and experimental protocols for assessing this compound-induced respiratory depression in both in vivo and in vitro models.
This compound exerts its effects primarily by potentiating the action of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor.[1][3] This action increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.[3] The respiratory rhythm is generated and controlled by a complex neural network in the brainstem, including the pre-Bötzinger complex, which is sensitive to GABAergic inhibition.[4][5] By enhancing inhibitory signals within this network, this compound can suppress respiratory drive, leading to decreased respiratory rate and tidal volume.[6]
In Vivo Assessment of Respiratory Depression
In vivo models are essential for evaluating the integrated physiological response to this compound administration. The following protocols describe two key methods: whole-body plethysmography for non-invasive respiratory monitoring and arterial blood gas analysis for a direct measure of gas exchange.
Whole-Body Plethysmography (WBP)
Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals, typically rodents.[7][8] It allows for the continuous monitoring of respiratory function before and after drug administration.
Experimental Protocol:
-
Animal Acclimation:
-
House animals in the testing room for at least 60 minutes before the experiment to minimize stress.
-
Place each animal in the plethysmography chamber for a 30-60 minute acclimation period with a constant airflow.[2]
-
-
Calibration:
-
Calibrate the plethysmography chamber according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish the relationship between pressure changes and volume.[7]
-
-
Baseline Recording:
-
Record baseline respiratory parameters for at least 15-30 minutes. Key parameters to measure include:
-
Respiratory Rate (f, breaths/min)
-
Tidal Volume (TV, mL)
-
Minute Ventilation (MV, mL/min) = f x TV[7]
-
-
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous). Dosing will be species-specific and should be determined based on preliminary dose-range finding studies.
-
-
Post-Dose Recording:
-
Immediately return the animal to the chamber and continuously record respiratory parameters for a predetermined period (e.g., 2-4 hours), depending on the pharmacokinetic profile of this compound.
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | This compound (Peak Effect) (Mean ± SD) | % Change |
| Respiratory Rate (breaths/min) | |||
| Tidal Volume (mL) | |||
| Minute Ventilation (mL/min) |
Arterial Blood Gas Analysis
Arterial blood gas analysis provides a direct measurement of the efficiency of gas exchange in the lungs and is a critical indicator of respiratory depression.[9] This procedure is typically performed in anesthetized animals to facilitate arterial cannulation.
Experimental Protocol:
-
Anesthesia and Cannulation:
-
Anesthetize the animal with an appropriate anesthetic that has minimal effects on respiration (e.g., urethane).
-
Surgically expose and cannulate the carotid or femoral artery.
-
-
Baseline Blood Sample:
-
Once the animal is stable, collect a baseline arterial blood sample (typically 0.1-0.2 mL) into a heparinized syringe.
-
-
This compound Administration:
-
Administer this compound intravenously.
-
-
Post-Dose Blood Sampling:
-
Collect arterial blood samples at multiple time points post-administration (e.g., 5, 15, 30, and 60 minutes).
-
-
Blood Gas Analysis:
-
Immediately analyze the blood samples using a blood gas analyzer to determine the partial pressure of oxygen (PaO2), partial pressure of carbon dioxide (PaCO2), and pH.
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | 5 min post-Phenobarbital (Mean ± SD) | 15 min post-Phenobarbital (Mean ± SD) | 30 min post-Phenobarbital (Mean ± SD) | 60 min post-Phenobarbital (Mean ± SD) |
| PaO2 (mmHg) | |||||
| PaCO2 (mmHg) | |||||
| pH |
In Vitro Assessment of Respiratory Neural Network Activity
In vitro brainstem slice preparations allow for the direct investigation of this compound's effects on the neural circuits that generate respiratory rhythm, independent of peripheral sensory feedback.[10][11]
Brainstem Slice Preparation and Recording
This protocol involves recording rhythmic neural activity from the hypoglossal nerve (cranial nerve XII), which carries inspiratory motor output, in an isolated brainstem-spinal cord preparation from neonatal rodents.
Experimental Protocol:
-
Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
Prepare aCSF containing (in mM): 124 NaCl, 3 KCl, 1.5 CaCl2, 1 MgSO4, 25 NaHCO3, 0.5 NaH2PO4, and 30 dextrose, bubbled with 95% O2 and 5% CO2.
-
-
Dissection and Slice Preparation:
-
Recording Setup:
-
Transfer the slice to a recording chamber continuously perfused with oxygenated aCSF at 27-30°C.
-
Using a suction electrode, record rhythmic burst activity from the cut end of the hypoglossal nerve rootlet.
-
-
Baseline Recording:
-
Record stable baseline rhythmic activity for at least 15-20 minutes.
-
-
This compound Application:
-
Bath-apply this compound at known concentrations to the aCSF.
-
-
Post-Drug Recording:
-
Record the changes in the frequency and amplitude of the hypoglossal nerve bursts.
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | This compound [Concentration 1] (Mean ± SD) | This compound [Concentration 2] (Mean ± SD) |
| Burst Frequency (bursts/min) | |||
| Burst Amplitude (µV) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
References
- 1. Changes in pontine and preBötzinger/Bötzinger complex neuronal activity during remifentanil-induced respiratory depression in decerebrate dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrupt changes in pentobarbital sensitivity in preBötzinger complex region, hypoglossal motor nucleus, nucleus tractus solitariius, and cortex during rat transitional period (P10–P15) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abrupt changes in pentobarbital sensitivity in preBötzinger complex region, hypoglossal motor nucleus, nucleus tractus solitarius, and cortex during rat transitional period (P10-P15) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of control of respiratory rhythm and pattern in mature mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arterial blood gases and acid-base status in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Respiratory rhythm generation in the in vitro brain stem-spinal cord preparation of the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Organotypic slice cultures containing the preBötzinger complex generate respiratory-like rhythms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Phenobarbital to Investigate Drug-Metabolizing Enzyme Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenobarbital is a barbiturate that has long been recognized as a potent inducer of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] This property makes it an invaluable tool in pharmacological and toxicological research for investigating the mechanisms of enzyme induction. The induction of CYP enzymes can significantly alter the metabolism and clearance of various drugs and other foreign compounds (xenobiotics), leading to potential drug-drug interactions and altered therapeutic efficacy or toxicity.[1][3] this compound primarily induces enzymes in the CYP2B and CYP3A subfamilies, although effects on other CYPs and phase II enzymes have also been reported.[2][4]
The principal mechanism of this compound-mediated enzyme induction involves the activation of nuclear receptors, predominantly the Constitutive Androstane Receptor (CAR).[1][5] In an inactive state, CAR resides in the cytoplasm. This compound triggers a signaling cascade that leads to the dephosphorylation and translocation of CAR to the nucleus.[6] Once in the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).[1][5][7] This CAR/RXR complex then binds to specific DNA sequences known as this compound-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, thereby enhancing their transcription.[1][8] In humans, this compound can also activate the Pregnane X Receptor (PXR), which contributes to the induction of CYP3A4 and other genes.[6][9][10]
These application notes provide detailed protocols for in vitro and in vivo studies using this compound to investigate drug-metabolizing enzyme induction.
Signaling Pathway of this compound-Mediated Enzyme Induction
The induction of drug-metabolizing enzymes by this compound is a complex process initiated by the activation of the nuclear receptor CAR.
Experimental Workflow for In Vitro CYP Induction Studies
A typical workflow for assessing the induction of CYP enzymes by this compound in primary hepatocytes involves cell culture, treatment, and subsequent analysis of gene expression, protein levels, and enzyme activity.
Data Presentation: Quantitative Analysis of CYP Induction
The following tables summarize representative data on the induction of CYP enzymes by this compound in different experimental models. Fold induction can vary depending on factors such as donor variability, culture conditions, and assay methods.[1]
Table 1: In Vitro CYP Induction in Human Hepatocytes
| CYP Isoform | This compound Concentration | Fold Induction (mRNA) | Fold Induction (Enzyme Activity) |
| CYP2B6 | 500 µM | 10 - 30 | 5 - 20 |
| CYP3A4 | 500 µM | 2 - 10 | 2 - 8 |
| CYP2C8 | 500 µM | 2 - 5 | 1.5 - 4 |
| CYP2C9 | 500 µM | 2 - 6 | 1.5 - 5 |
| CYP2C19 | 500 µM | 1.5 - 4 | 1 - 3 |
Note: Data are compiled from multiple sources and represent typical ranges.
Table 2: In Vivo CYP Induction in Rodents
| Species | CYP Isoform | This compound Dose (mg/kg/day) & Duration | Fold Induction (Microsomal Activity) |
| Rat | CYP2B1/2B2 | 80 (i.p.) for 4 days | ~20-50 |
| Rat | CYP3A1/3A2 | 80 (i.p.) for 4 days | ~3-10 |
| Mouse | Cyp2b10 | 80 (i.p.) for 4 days | ~15-40 |
| Mouse | Cyp3a11 | 80 (i.p.) for 4 days | ~2-5 |
Note: The specific CYP isoforms induced can differ between species. The listed isoforms are the major this compound-inducible forms in rats and mice.[1]
Experimental Protocols
Protocol 1: In Vitro CYP450 Induction in Plated Human Hepatocytes
This protocol details a method for treating primary human hepatocytes with this compound to assess CYP enzyme induction.[1]
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte plating and incubation medium
-
Collagen-coated culture plates (e.g., 24-well or 96-well)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Microsome isolation kit (optional)
-
CYP enzyme activity assay reagents (e.g., specific substrates and detection reagents)
Procedure:
-
Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer, typically for 4-24 hours.[1]
-
Treatment: Prepare working solutions of this compound in hepatocyte incubation medium at final concentrations typically ranging from 100 µM to 1000 µM. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO).[1][9]
-
Incubation: Aspirate the plating medium and replace it with the medium containing this compound or the vehicle control.[1]
-
Exposure: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2. Replace the medium daily with fresh treatment or control medium.[1]
-
Endpoint Analysis: After the incubation period, proceed with one or more of the following analyses:
-
mRNA Quantification: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of target CYP genes (e.g., CYP2B6, CYP3A4) normalized to a housekeeping gene.[1][11]
-
Protein Quantification: Lyse the cells and perform Western blot analysis to determine the protein levels of specific CYP enzymes.[1]
-
Enzyme Activity Measurement: Incubate the intact cells or isolated microsomes with a CYP-specific probe substrate (e.g., bupropion for CYP2B6). Measure the formation of the metabolite using LC-MS/MS to determine enzyme activity.[1][12]
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for CYP Gene Expression
This protocol outlines the steps for measuring changes in CYP mRNA levels following this compound treatment.
Materials:
-
Total RNA extracted from hepatocytes
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target CYP genes (e.g., CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: CYP Enzyme Activity Assay Using Isolated Microsomes
This protocol describes how to measure the catalytic activity of specific CYP enzymes from treated hepatocytes.
Materials:
-
Hepatocyte cell pellet
-
Microsome isolation buffer
-
Ultracentrifuge
-
CYP-specific probe substrate (e.g., testosterone for CYP3A4, bupropion for CYP2B6)
-
NADPH regenerating system
-
Reaction quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Microsome Isolation: Homogenize the hepatocyte pellet in isolation buffer and perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in a suitable buffer and determine the total protein concentration.[1]
-
Enzyme Activity Assay: Incubate the liver microsomes with a CYP-specific substrate under optimized conditions, including the presence of an NADPH regenerating system.[1]
-
Reaction Termination and Metabolite Extraction: Stop the reaction by adding a quenching solution. Centrifuge to pellet the protein and collect the supernatant containing the metabolite.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of metabolite formed.
-
Data Analysis: Calculate the rate of metabolite formation and normalize it to the protein concentration and incubation time to determine the enzyme activity.
Troubleshooting and Considerations
-
Cytotoxicity: High concentrations of this compound can be toxic to hepatocytes. It is crucial to assess cell viability (e.g., using an LDH or MTT assay) to ensure that the observed effects are due to enzyme induction and not cellular toxicity.[1]
-
Species Differences: There are significant species-specific differences in the regulation and induction of CYP enzymes. For instance, the primary this compound-inducible CYP2B isoform in humans is CYP2B6, whereas in rats, it is CYP2B1/2. Results from animal models should be extrapolated to humans with caution.[1]
-
Controls: The use of appropriate controls is essential for accurate data interpretation. A vehicle control group is necessary to account for any effects of the solvent. A positive control with a known inducer, such as this compound itself, is also vital when evaluating new compounds.[1]
-
Assay Specificity: Ensure that the substrates and methodologies used for enzyme activity assays are specific for the CYP isoform of interest to prevent misleading results.[1]
Conclusion
This compound is a well-characterized and indispensable tool for studying the induction of cytochrome P450 enzymes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust experiments to investigate the mechanisms of drug-metabolizing enzyme induction, which is a critical aspect of drug development and safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. ovid.com [ovid.com]
- 4. Induction by this compound of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induction of drug/steroid-metabolizing enzymes and nuclear receptor CAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induction of drug/steroid-metabolizing enzymes and nuclear receptor CAR. | Sigma-Aldrich [sigmaaldrich.com]
- 8. The Nuclear Orphan Receptor CAR-Retinoid X Receptor Heterodimer Activates the this compound-Responsive Enhancer Module of the CYP2B Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights of this compound-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Phenobarbital in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of phenobarbital in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound, a weak acid, is characterized by its poor water solubility, which is approximately 1 mg/mL.[1][2][3] In contrast, it is freely soluble in organic solvents like ethanol.[1][4]
Q2: How does the solubility of this compound differ from its sodium salt?
There is a substantial difference in solubility between the free acid form of this compound and its sodium salt. This compound sodium is freely soluble in water, with a solubility of approximately 1 g/mL.[2]
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
The main strategies to increase the aqueous solubility of this compound include:
-
pH Adjustment: Increasing the pH of the solution above this compound's pKa of approximately 7.3 converts it to its more soluble anionic (salt) form.[2][5]
-
Co-solvency: Utilizing a mixture of water and water-miscible organic solvents such as propylene glycol, glycerin, or ethanol can significantly improve solubility.[1][2]
-
Complexation: Forming inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPBCD), can encapsulate the hydrophobic this compound molecule, increasing its solubility.[2][6][7]
-
Salt Formation: Using the more soluble salt form, this compound sodium, is a direct approach to achieving higher concentrations in aqueous solutions.[2]
Q4: How does pH adjustment specifically affect this compound solubility?
This compound is a weak acid with a pKa of about 7.3.[2][5] In aqueous solutions with a pH below its pKa, it exists predominantly in its non-ionized, less soluble form. By increasing the pH to a value above 7.3, the equilibrium shifts towards the deprotonated, more soluble anionic form. Aqueous solutions of this compound sodium are alkaline, with a pH of around 9.3.[5][8] However, adding this compound sodium to acidic solutions can cause the precipitation of the less soluble free acid form of this compound.[5]
Q5: What are effective co-solvents for dissolving this compound?
Mixtures of glycerin and propylene glycol with water are highly effective for dissolving this compound, even without the use of alcohol.[1][2] Studies have demonstrated that formulations containing 10–12% propylene glycol and 26–28% glycerin can produce stable, crystal-free solutions.[2][9] Ethanol is also an excellent co-solvent for this compound.[1][2]
Q6: What is the role of cyclodextrins in solubilizing this compound?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[2] They can encapsulate the poorly water-soluble this compound molecule within this cavity, forming an inclusion complex.[2][6] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its overall solubility.[2] This technique can also aid in masking the bitter taste of the drug.[2]
Data Presentation: Solubility of this compound and its Sodium Salt
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~1 mg/mL (very slightly soluble) | [1][2][3] |
| Ethanol | ~100 mg/mL (freely soluble) | [1] |
| Propylene Glycol | Freely soluble | [5] |
| Chloroform | Soluble | [3][8] |
| Ether | Soluble | [3][8] |
| Benzene | ~1.4 g/L | [3][8] |
| Alkali Hydroxides/Carbonates | Soluble | [3][4][8] |
Table 2: Properties of this compound vs. This compound Sodium
| Property | This compound (Free Acid) | This compound Sodium | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₁₁N₂NaO₃ | [3] |
| Molecular Weight | 232.24 g/mol | 254.22 g/mol | [3] |
| Water Solubility | ~1 mg/mL | ~1 g/mL (freely soluble) | [2][3] |
| Aqueous Solution pH | Acidic (saturated solution) | ~9.3 (alkaline) | [3][5][8] |
| Hygroscopicity | Not significantly hygroscopic | Hygroscopic | [10][11] |
Troubleshooting Guide
Issue: My this compound is precipitating out of the aqueous buffer.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.
Potential Cause 1: pH is too low.
-
Explanation: If the pH of your buffer is near or below the pKa of this compound (~7.3), the equilibrium will favor the non-ionized, poorly soluble form, leading to precipitation.
-
Solution: Measure the pH of your final solution. If it is below 7.5, consider increasing it. A pH in the range of 8.0-9.5 will maintain this compound in its more soluble ionized form. Be cautious not to go to extremely high pH values, as this could promote chemical degradation.
Potential Cause 2: Insufficient co-solvent concentration.
-
Explanation: When using a co-solvent system, the ratio of the organic solvent to water may be too low to maintain the desired concentration of this compound in the solution.
-
Solution: Gradually increase the proportion of the co-solvent (e.g., propylene glycol, glycerin) in your formulation. Refer to solubility data to determine the optimal solvent ratio for your target concentration.
Potential Cause 3: The solution is supersaturated and unstable.
-
Explanation: While certain preparation methods might temporarily create a supersaturated solution, it may not be stable over the long term, resulting in crystallization or precipitation.
-
Solution: Re-evaluate your formulation. It may be necessary to either reduce the final this compound concentration or increase the concentration of the solubilizing agent (co-solvent, cyclodextrin, etc.) to ensure long-term stability.
Issue: The prepared this compound solution is discolored.
-
Potential Cause: Chemical instability and degradation.
-
Explanation: this compound can undergo hydrolysis, leading to the formation of degradation products that may cause the solution to turn yellow.[1] This degradation is more likely to occur at very high or very low pH and can be accelerated by elevated temperatures.
-
Solution: Ensure the pH of your buffer is within a stable range (typically slightly alkaline). Store the solution protected from light and at a controlled room temperature or refrigerated if stability data supports it.[10] For long-term storage, consider preparing fresh solutions as needed.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System (Alcohol-Free)
This protocol is based on an effective co-solvent mixture for an oral this compound solution.[2]
Materials:
-
This compound powder
-
Propylene glycol (PG)
-
Glycerin
-
Purified water
-
Graduated cylinders
-
Beaker and magnetic stirrer
Methodology:
-
Prepare Co-solvent Blend: In a beaker, combine the co-solvents. For a 100 mL final volume, this would be:
-
12 mL of Propylene Glycol
-
28 mL of Glycerin
-
-
Dissolve this compound: Slowly add the desired amount of this compound powder to the co-solvent blend while stirring continuously. The high concentration of organic solvents should readily dissolve the this compound.
-
Add Aqueous Components: Once the this compound is fully dissolved, slowly add the purified water while continuing to stir.
-
Final Volume: Add purified water to reach the final desired volume of 100 mL and mix until the solution is homogeneous.
-
Observation: Observe the final solution for any signs of crystal growth or precipitation over time.
Protocol 2: Solubilization using Complexation with Hydroxypropyl-β-Cyclodextrin (HPBCD)
This protocol is adapted from a method for preparing a stable pediatric oral solution.[9]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Citrate buffer (pH 5)
-
Potassium sorbate (preservative)
-
Volumetric flask
-
Magnetic stirrer
Methodology:
-
Prepare Buffer: Prepare a pH 5 citrate buffer by dissolving citric acid monohydrate and sodium citrate dihydrate in purified water.
-
Weigh Components: For a 1 L batch of a 10 mg/mL solution, accurately weigh 10 g of this compound powder and 80 g of HPBCD.
-
Combine Powders: Add the weighed this compound and HPBCD to a 1 L volumetric flask.
-
Add Buffer: Add approximately 330 mL of the prepared pH 5 citrate buffer to the flask.
-
Dissolve: Place the flask on a magnetic stirrer and mix until the powders are fully dissolved (approximately 15 minutes).
-
Add Preservative: Add 2 g of potassium sorbate to the solution.
-
Final Mixing: Continue stirring for another 10 minutes to ensure the preservative is fully dissolved.
-
Final Volume: Adjust the solution to the final volume of 1 L with the pH 5 citrate buffer.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH effect on this compound solubility.
References
- 1. Development and Chemical Stability Studies of Alcohol-Free this compound Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 50-06-6 [m.chemicalbook.com]
- 5. This compound | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. This compound [drugfuture.com]
- 9. Formulation and stability study of an oral paediatric this compound 1% solution containing hydroxypropyl-β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digicollections.net [digicollections.net]
- 11. US20100035904A1 - this compound salts; methods of making; and methods of use thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Phenobarbital Dosage to Minimize Sedative Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing phenobarbital dosage to minimize sedative side effects in experimental settings. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced sedation?
A1: this compound's sedative effects, like its anticonvulsant properties, are primarily mediated through its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a specific site on the GABA-A receptor, this compound potentiates the effect of GABA, leading to an increased duration of chloride ion channel opening.[1] This influx of chloride ions hyperpolarizes the neuron, making it less excitable and resulting in generalized CNS depression, which manifests as sedation.[2]
Q2: How can Therapeutic Drug Monitoring (TDM) aid in optimizing this compound dosage?
A2: Therapeutic Drug Monitoring (TDM) is a crucial tool for optimizing this compound dosage by enabling the correlation of drug plasma concentrations with therapeutic and adverse effects.[3] Due to significant inter-individual variability in this compound metabolism, a fixed dose can result in widely different plasma concentrations and, consequently, varied levels of efficacy and sedation.[4] TDM allows researchers to establish a therapeutic window for their specific experimental model, ensuring that plasma concentrations are high enough to be effective while remaining below the threshold that causes excessive sedation.[2][5] Regular monitoring helps in adjusting the dosage to maintain concentrations within this target range.[2]
Q3: What are the typical starting doses and titration schedules for this compound in preclinical research?
A3: Starting doses and titration schedules for this compound are highly dependent on the animal model, the intended therapeutic effect (e.g., anticonvulsant vs. sedative), and the route of administration.[6] For instance, in neonatal mice, a loading dose of 15-20 mg/kg is often used to rapidly achieve therapeutic levels for seizure control, followed by a lower maintenance dose.[6] In adult rats, studies investigating tolerance have used daily intraperitoneal injections of 20 or 100 mg/kg.[6] A dose-finding study is essential to determine the optimal dose for a specific experiment.[6] This typically involves starting with a low, sub-therapeutic dose and gradually increasing it in different cohorts while monitoring for both the desired effect and sedative side effects.[6]
Q4: Are there specific drug interactions that can potentiate the sedative effects of this compound?
A4: Yes, co-administration of this compound with other central nervous system depressants can lead to additive or synergistic sedative effects. These include benzodiazepines, opioids, and alcohol.[7] this compound is also a potent inducer of cytochrome P450 enzymes in the liver, which can alter the metabolism of other drugs, though this is less likely to directly increase sedation unless the co-administered drug has sedative properties and its metabolism is inhibited by this compound.[2]
Q5: What are some alternative anticonvulsant drugs with a potentially lower sedative profile?
A5: While this compound is a broad-spectrum anticonvulsant, its sedative properties have led to the development and use of other anti-epileptic drugs with different mechanisms of action and side-effect profiles. Newer generation drugs such as levetiracetam and zonisamide are often considered in veterinary and clinical practice for their efficacy and potentially lower incidence of sedation compared to this compound. However, the choice of an alternative will depend on the specific seizure model and experimental goals.
Troubleshooting Guides
Guide 1: Excessive Sedation Observed in Experimental Subjects
Problem: Animals are exhibiting profound sedation, lethargy, or ataxia, which may interfere with behavioral assessments or overall health.
Troubleshooting Steps:
-
Dose Re-evaluation: The most common cause of excessive sedation is a dose that is too high for the specific animal strain, age, or sex.[6] It is recommended to reduce the dose and conduct a dose-response study to identify the minimal effective dose with acceptable sedation.[6]
-
Route of Administration Check: Ensure the intended route of administration is being performed correctly. For example, an intended intraperitoneal (IP) injection that is accidentally administered subcutaneously can lead to altered absorption and potentially higher peak plasma concentrations.[6]
-
Therapeutic Drug Monitoring (TDM): If available, measure the plasma concentration of this compound. Concentrations above the established therapeutic range for your model are likely to cause excessive sedation.[5]
-
Review of Co-administered Substances: Verify that no other administered compounds have sedative properties that could be acting synergistically with this compound.[7]
-
Acclimatization and Tolerance: For chronic studies, be aware that some degree of tolerance to the sedative effects of this compound may develop over time.[5] However, initial doses may still need to be lower and gradually increased.
Guide 2: Designing a Dose-Finding Study for this compound
Objective: To determine the optimal dose of this compound that provides the desired anticonvulsant effect with minimal sedative side effects for a specific animal model.
Experimental Protocol:
-
Animal Groups: Divide animals into a minimum of four groups (n=5-8 per group), including a vehicle control group.[6]
-
Dose Selection: Based on a thorough literature review for your specific species and model, select a range of 3-4 doses. For example, for initial studies in mice, you might test 20, 50, and 100 mg/kg via intraperitoneal (I.P.) injection.[6]
-
Drug Preparation: Prepare a stock solution of this compound sodium in sterile saline. Ensure the final injection volume is consistent across all experimental groups (e.g., 10 mL/kg).
-
Administration: Administer the assigned dose or vehicle to each animal.
-
Monitoring Efficacy and Sedation:
-
Efficacy: At the expected time of peak effect, induce seizures using a validated model (e.g., pentylenetetrazol [PTZ] or maximal electroshock [MES]) and quantify the anticonvulsant effect (e.g., seizure score, latency to seizure).
-
Sedation: Concurrently, assess the level of sedation using standardized behavioral tests such as the Open Field Test or the Light-Dark Box Test. Key parameters to measure include locomotor activity, rearing frequency, and time spent in the center of the open field or the light compartment of the light-dark box.[8][9]
-
-
Data Analysis: Construct dose-response curves for both the anticonvulsant effect and the sedative effects. The optimal dose will be the one that provides a significant anticonvulsant effect with the least impact on the measured sedative parameters.
Guide 3: Protocol for Assessing Sedation Levels in Rodents
This guide provides a basic protocol for two common behavioral assays used to quantify sedation and anxiety-like behavior, which can be a component of sedation.
-
Open Field Test:
-
Apparatus: A square or circular arena with walls to prevent escape. The area is typically divided into a central and a peripheral zone.[8]
-
Procedure: Gently place the animal in the center of the open field and allow it to explore freely for a predetermined duration (typically 5-10 minutes).[10] Record the session using a video camera mounted above the arena.[8]
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Sedative effects are generally indicated by a dose-dependent decrease in locomotor activity and rearing.[4]
-
-
-
Light-Dark Box Test:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[9]
-
Procedure: Place the mouse in the center of the light compartment and allow it to explore freely for a set period (e.g., 10 minutes).[11] Record the session with a video camera.[9]
-
Parameters to Measure:
-
Latency to enter the dark compartment.
-
Time spent in the light versus the dark compartment.
-
Number of transitions between the two compartments.[9]
-
Anxiolytic effects (which can be confounded by sedation) are indicated by increased time in the light compartment and more transitions. A general decrease in activity and transitions can indicate sedation.
-
-
Data Presentation
Table 1: this compound Dose and Corresponding Effects in Rodent Models
| Animal Model | Dose (mg/kg) | Route of Administration | Anticonvulsant Effect | Sedative/Hypnotic Effect | Reference(s) |
| Mouse | 20 - 250 | Intraperitoneal (I.P.) | Effective against various induced seizure models | Dose-dependent sedation observed | [6] |
| Mouse | 14.2 | Intraperitoneal (I.P.) | ED50 for control of generalized tonic-clonic seizures | Not specified | [7] |
| Mouse | 76.6 | Intraperitoneal (I.P.) | ED50 for control of all motor and electrographic ictal activity | Significant sedation expected | [7] |
| Rat | 5 - 50 | Intraperitoneal (I.P.) | Not the primary endpoint in this study | Doses >50 mg/kg induced hypnotic effects | [1] |
| Rat | 20 or 100 | Intraperitoneal (I.P.) | Used in tolerance development studies | Sedation observed, particularly at higher doses | [6] |
Table 2: Therapeutic Drug Monitoring Parameters for this compound
| Parameter | Value | Species/Context | Reference(s) |
| Therapeutic Range (Anticonvulsant) | 10-40 µg/mL | Human Adults | [5] |
| Toxic Range | > 40 µg/mL | Human Adults | [5] |
| Time to Steady State | 2-3 weeks | Human Adults | [5] |
| Sample Collection (Trough) | Immediately before the next scheduled dose | Veterinary (Canine) | [12] |
| Sample Collection (Peak) | 4-8 hours post-dosing | Veterinary (Canine) | [12] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced sedation.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting guide for excessive sedation.
References
- 1. researchgate.net [researchgate.net]
- 2. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 3. Comparison of 3 methods of quantification of this compound in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 10. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 11. youtube.com [youtube.com]
- 12. awanuivets.co.nz [awanuivets.co.nz]
Technical Support Center: Improving the Stability of Phenobarbital in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of phenobarbital in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture media?
This compound's primary degradation pathway in aqueous solutions, such as cell culture media, is hydrolysis.[1] This process involves the opening of the barbiturate ring, leading to the formation of inactive products like phenylacetylurea and diamide derivatives.[1][2] The rate of hydrolysis is significantly influenced by the pH of the medium, with increased degradation observed at alkaline pH.
Q2: How stable is this compound in a typical cell culture incubator (37°C, 5% CO₂)?
Q3: My this compound, dissolved in DMSO, is precipitating when added to the cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a concentrated drug stock in an organic solvent is diluted into an aqueous solution where it is less soluble. To prevent this:
-
Use pre-warmed media: Always add the this compound stock solution to media that has been pre-warmed to 37°C.[4]
-
Perform serial dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform an intermediate dilution in a smaller volume of warm media first.[4]
-
Add dropwise while stirring: Introduce the this compound solution slowly to the culture medium while gently agitating the medium to facilitate mixing and prevent localized high concentrations.[4]
-
Limit final DMSO concentration: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, to minimize both solvent-induced precipitation and cytotoxicity.[4]
Q4: Can this compound adsorb to the plastic of my cell culture flasks or plates?
Yes, adsorption to plasticware is a potential cause for the loss of active compound concentration in the medium. Some studies have shown that basic drugs can adsorb to polystyrene surfaces.[5] While this compound is a weak acid, it is advisable to consider this possibility, especially when working with low concentrations. Using polypropylene or glass vessels where possible can mitigate this issue.[5]
Troubleshooting Guides
Issue 1: this compound is precipitating in the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound has poor water solubility (approximately 1 mg/mL).[1] Adding a concentrated stock solution directly to the aqueous culture medium can exceed its solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test in your specific medium to determine the maximum soluble concentration. |
| Rapid Dilution | "Crashing out" can occur when the organic solvent of the stock solution is rapidly diluted in the aqueous medium. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently agitating the media.[4] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Final Solvent Concentration | A high final concentration of the solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] |
| pH of the Media | The pH of the cell culture medium can affect the solubility of this compound. | While most media are buffered, cellular metabolism can cause pH shifts. Monitor the pH of your culture, and if it becomes more acidic, it could decrease this compound's solubility. |
Issue 2: Loss of this compound activity or concentration over time.
| Potential Cause | Explanation | Recommended Solution |
| Chemical Degradation (Hydrolysis) | This compound can undergo hydrolysis in the aqueous environment of the cell culture medium, especially at 37°C.[1] | Prepare fresh this compound-containing media more frequently. Consider conducting a stability study under your specific experimental conditions to determine the rate of degradation. |
| Adsorption to Plasticware | The compound may be adsorbing to the surface of your plastic cell culture vessels.[5] | If feasible, use culture vessels made of polypropylene or glass. Alternatively, pre-incubate the vessel with a solution of this compound at the working concentration to saturate potential binding sites, then replace with fresh media for the experiment. |
| Cellular Uptake and Metabolism | Cells can take up and metabolize this compound, leading to a decrease in its concentration in the medium. | This is an expected part of the experiment. To distinguish between degradation and cellular effects, run a parallel control experiment with this compound in cell-free medium under the same incubation conditions. |
Quantitative Data Summary
Table 1: Stability of this compound in Different Solutions
| Solution | pH | Temperature | Duration | Remaining Concentration | Reference |
| 0.9% Sodium Chloride | 8.5 | 4°C | 28 days | 98.0% - 106.0% | [6] |
| 0.9% Sodium Chloride | 10.0 | 4°C | 28 days | 96.7% - 108.5% | [6] |
| Aqueous Solution | 13 | Ambient | 21 days | ~50% | [3] |
| Aqueous Solution | 12 | Ambient | 21 days | >99% | [3] |
| Aqueous Solution | 2 | Ambient | 21 days | >99% | [3] |
| Aqueous Solution | 7.2 | 4°C, 20°C, 60°C | 21 days | >99% | [3] |
| Oral Suspension (Ora-Plus/Ora-Sweet) | Not Specified | Room Temp | 115 days | >98% | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 232.24 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 23.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the 100 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
-
Objective: To determine the degradation rate of this compound in a specific cell culture medium under standard incubation conditions.
-
Materials:
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Sterile culture plates or flasks.
-
CO₂ incubator set to 37°C and 5% CO₂.
-
Sterile tubes for sample collection.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 HPLC column.
-
Mobile phase (e.g., Methanol:Phosphate Buffer pH 5.0, 50:50 v/v).[8]
-
-
Procedure:
-
Prepare the this compound-containing medium at your final working concentration. For example, to make 50 mL of medium with 100 µM this compound, add 50 µL of a 100 mM stock solution to 50 mL of pre-warmed medium.
-
Dispense the medium into one or more sterile culture vessels (without cells).
-
Place the vessels in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot (e.g., 1 mL) of the medium from the culture vessel under sterile conditions.
-
Store the collected samples at -80°C until analysis.
-
For analysis, thaw the samples and, if necessary, centrifuge to remove any precipitates.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.[8] A typical method would involve:
-
Injection volume: 20 µL
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 215 nm
-
-
Prepare a standard curve of this compound in the same cell culture medium to accurately quantify the concentrations in your samples.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Caption: this compound degradation via hydrolysis.
References
- 1. Development and Chemical Stability Studies of Alcohol-Free this compound Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and stability study of an oral paediatric this compound 1% solution containing hydroxypropyl-β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound sodium diluted in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of an extemporaneously prepared alcohol-free this compound suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
refining surgical procedures for intracranial phenobarbital administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intracranial phenobarbital administration in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during surgical procedures and this compound administration.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SURG-01 | No behavioral or cellular response is observed post-infusion. | 1. Cannula Blockage: Dried blood or tissue debris inside the guide cannula.[1][2] 2. Incorrect Cannula Placement: Inaccurate stereotaxic coordinates or movement of the cannula post-implantation.[2][3] 3. Drug Degradation: this compound solution may have degraded due to improper storage or preparation.[2] 4. Infusion Pump Malfunction: The pump is not calibrated or there are leaks in the tubing.[2] | 1. Flush Cannula: Gently flush the cannula with sterile saline at a low flow rate. If the blockage persists, the animal may need to be excluded from the study.[2] A dummy cannula can be gently passed through the guide cannula to clear debris.[1] 2. Verify Placement: Confirm stereotaxic coordinates. Histological verification at the end of the study is crucial.[2][4] Evans blue dye can be injected to confirm placement in the desired brain region.[1] 3. Prepare Fresh Solution: Prepare this compound solutions fresh. While stable for weeks at 4°C in 0.9% NaCl, ensure proper handling.[5][6] 4. Calibrate and Inspect Pump: Ensure the infusion pump is calibrated and functioning correctly. Check for any leaks in the tubing.[2] |
| SURG-02 | The guide cannula or headcap has become dislodged. | 1. Inadequate Skull Preparation: The skull surface was not properly cleaned and dried, leading to poor adhesion of the dental cement. 2. Insufficient Anchoring: Too few or improperly placed anchor screws.[7] 3. Animal Interference: The animal has been scratching or rubbing the implant. | 1. Improve Adhesion: Ensure the skull is thoroughly cleaned with a sterile swab and completely dry before applying dental cement.[2][8] Scoring the skull with a scalpel can improve adhesion.[1] 2. Proper Screw Placement: Use an adequate number of anchor screws (1 to 4 are common) and ensure they are securely fastened without penetrating the dura.[1][7] 3. Post-Operative Monitoring: Monitor the animal closely post-surgery. Ensure the cage does not have high structures the animal can use to rub the implant.[7] |
| SURG-03 | There is bleeding from the craniotomy site during surgery. | 1. Damage to Blood Vessels: The drill bit or screws may have punctured a blood vessel on the dura or in the skull.[7] 2. Drilling at Bone Junctions: Drilling into the junctions of the skull bones can cause significant bleeding.[7] | 1. Control Bleeding: Use sterile cotton swabs and lactated Ringer's solution (LRS) or saline to stop the bleeding. A hemostatic gel can also be applied.[7] 2. Avoid Junctions: Carefully select the drilling locations to avoid the bone junctions visible on the skull.[7] |
| DRUG-01 | The subject exhibits severe adverse reactions (e.g., excessive sedation, respiratory depression). | 1. Concentration Too High: The this compound concentration may be excessive, leading to neurotoxic effects.[9][10] 2. Infusion Rate Too Fast: A rapid infusion rate can lead to high local concentrations and tissue damage.[2] 3. Incorrect Cannula Placement: The cannula may be in a highly sensitive brain region.[2] | 1. Reduce Concentration: Lower the concentration of this compound for subsequent experiments. Refer to established dose-response curves if available. 2. Decrease Infusion Rate: Use a slower infusion rate to allow for better distribution and reduce local toxicity.[2] 3. Verify Targeting: Re-verify stereotaxic coordinates and confirm cannula placement histologically.[2] |
| DRUG-02 | There is evidence of significant tissue damage at the infusion site upon histological analysis. | 1. Incompatible Vehicle: The vehicle used to dissolve the this compound may be causing local toxicity.[2] 2. High Infusion Volume/Rate: Excessive volume or a rapid infusion rate can cause mechanical damage to the brain tissue.[2] 3. Neurotoxicity of this compound: this compound itself can have neurotoxic effects, especially at high concentrations.[9][10][11] | 1. Test Vehicle: Infuse the vehicle alone in a control group to assess its effects. Consider using artificial cerebrospinal fluid (aCSF) as a more inert vehicle.[2] 2. Optimize Infusion Parameters: Reduce the total infusion volume and/or slow the infusion rate.[2] 3. Lower Concentration: Use the lowest effective concentration of this compound to minimize potential neurotoxicity.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the appropriate stereotaxic coordinates for my experiment?
A1: Stereotaxic coordinates are highly dependent on the target brain region, as well as the species, strain, age, and weight of the animal. It is essential to consult a stereotaxic atlas for your specific animal model.[3][8] It is also recommended to perform pilot studies to verify the coordinates in your specific animals, as there can be individual variations.[3] Histological verification of cannula placement after the experiment is crucial for validating the results.[2][4]
Q2: How far above the target brain region should the guide cannula be placed?
A2: The distance of the guide cannula tip from the target structure is a critical parameter to avoid damage to the target area. This distance can range from 1 mm to 3 mm above the target.[4] A shorter distance (e.g., 1-2 mm) is often preferred, especially for smaller targets, to minimize damage from the guide cannula itself.[4] The injector cannula will then be longer than the guide cannula to reach the target.
Q3: How should I prepare and store the this compound solution for intracranial injection?
A3: this compound sodium can be diluted in 0.9% sodium chloride injection.[5][6] Studies have shown that such solutions are stable for up to four weeks when stored at 4°C.[5][6] It is recommended to prepare solutions fresh and protect them from light to prevent degradation.[2]
Q4: What is the recommended infusion rate and volume for intracranial administration?
A4: The optimal infusion rate and volume depend on the target brain region, the concentration of the drug, and the animal model. A slow infusion rate (e.g., 0.1-0.5 µL/min) is generally recommended to minimize tissue damage and prevent backflow.[12] The total volume should also be kept to a minimum. After the infusion is complete, it is advisable to leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon withdrawal.[1][12]
Q5: How can I confirm correct cannula placement?
A5: Correct cannula placement can be verified post-mortem through histological analysis.[2][4] During the study, a dye such as Evans blue can be injected through the cannula. Visualization of the dye in the target region (e.g., throughout the ventricular system for a ventricular cannula) can confirm correct placement.[1]
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and confirm the depth of anesthesia.[2] Place the animal in a stereotaxic frame.[2] Apply ophthalmic ointment to the eyes.[2] Shave and sterilize the scalp.[2]
-
Incision: Make a midline incision on the scalp to expose the skull.[2][8] Clean the skull surface with a sterile cotton swab.[2]
-
Coordinate Targeting: Identify bregma and lambda.[2] Determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region from a stereotaxic atlas.[8]
-
Drilling: Use a high-speed dental drill to create a small burr hole at the target coordinates.[2] Be careful not to damage the underlying dura mater.[2] Create additional holes for anchor screws away from the cannula insertion site.[1][8]
-
Screw Placement: Insert and fasten anchor screws into the drilled holes.[1][8]
-
Durotomy & Cannula Insertion: Carefully make a small incision in the dura with a fine needle.[2] Lower the guide cannula to the predetermined DV coordinate.[1]
-
Implant Fixation: Apply dental cement around the cannula and screws to secure the implant to the skull.[7][8]
-
Closure and Recovery: Suture the scalp around the implant.[2] Insert a dummy cannula into the guide to keep it patent.[2] Administer post-operative analgesics and place the animal in a clean, warm cage for recovery.[2]
Protocol 2: Intracranial this compound Infusion
-
Animal Handling: Gently restrain the animal. Anesthesia may or may not be necessary depending on the experimental design and duration of infusion.[1]
-
Preparation: Clean the headcap and dummy cannula with a sterile 70% alcohol wipe.[13]
-
Cannula Connection: Carefully unscrew and remove the dummy cannula.[1] Connect the internal/injector cannula, which is attached to a syringe via tubing, to the guide cannula.[13]
-
Infusion: Infuse the this compound solution at a slow, controlled rate using a microinjection pump.[14]
-
Post-Infusion: After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to prevent backflow.[1][12]
-
Final Steps: Gently remove the internal cannula and replace the dummy cannula.[1] Return the animal to its home cage and monitor for any adverse effects.
Visualizations
This compound's Primary Signaling Pathway
Caption: this compound's primary mechanism of action on the GABA-A receptor.
Experimental Workflow for Intracranial Administration
Caption: Workflow for intracranial this compound administration experiments.
Troubleshooting Logic for Lack of Drug Effect
Caption: Decision tree for troubleshooting a lack of response to this compound.
References
- 1. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound sodium diluted in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound sodium diluted in 0.9% sodium chloride injection. | Semantic Scholar [semanticscholar.org]
- 7. dsv.ulaval.ca [dsv.ulaval.ca]
- 8. conductscience.com [conductscience.com]
- 9. The neurotoxicity of this compound and its effect in preventing pentylenetetrazole-induced maximal seizure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early life this compound exposure dysregulates the hippocampal transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Early life this compound exposure dysregulates the hippocampal transcriptome [frontiersin.org]
- 12. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of phenobarbital powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of phenobarbital powder. The information is intended for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the batch-to-batch variability of this compound powder.
Issue 1: Inconsistent Dissolution Rates Between Batches
You may observe that different batches of this compound powder dissolve at different rates, leading to variability in your experimental results.
-
Potential Cause 1: Variation in Particle Size Distribution. The particle size of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate.[][2] Smaller particles have a larger surface area-to-volume ratio, which generally leads to faster dissolution.[][2][3] Conversely, larger particles or agglomerates will dissolve more slowly.[]
-
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of each batch using techniques like laser diffraction or sieve analysis.
-
Standardize Particle Size: If significant variations are found, consider micronization or milling to achieve a more uniform and smaller particle size. Note that micronization improves the dissolution rate but does not typically change the equilibrium solubility.[4]
-
Control Agglomeration: Implement proper storage and handling procedures to minimize particle agglomeration.
-
-
-
Potential Cause 2: Presence of Different Polymorphs. this compound is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[5][6][7] Different polymorphs can have distinct physicochemical properties, including solubility and dissolution rates.[]
-
Troubleshooting Steps:
-
Polymorph Screening: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Raman Spectroscopy to identify the polymorphic form of each batch.[6]
-
Source a Consistent Polymorphic Form: Work with your supplier to ensure you receive a consistent polymorphic form of this compound for your experiments.
-
Controlled Crystallization: If you are preparing your own this compound, implement controlled crystallization processes to favor the formation of a specific, desired polymorph.
-
-
-
Potential Cause 3: Poor Wettability. The surface properties of the powder can affect how well it interacts with the dissolution medium.
-
Troubleshooting Steps:
-
Incorporate Wetting Agents: Consider the use of surfactants or other wetting agents in your formulation to improve the dispersibility of the this compound powder.
-
Surface Characterization: Advanced techniques like contact angle measurement can be used to assess the wettability of different batches.
-
-
Issue 2: Unexpected Precipitation or Crystallization in Solution
You may find that this compound precipitates out of solution unexpectedly, even when using the same protocol with different batches.
-
Potential Cause 1: pH of the Solution. this compound is a weak acid with a pKa of approximately 7.3.[8] Its solubility is highly dependent on the pH of the solution. In acidic solutions (pH < 7.3), it exists primarily in its less soluble, non-ionized form.[8]
-
Troubleshooting Steps:
-
pH Measurement and Adjustment: Carefully measure and control the pH of your solutions. To increase solubility, adjust the pH to be above the pKa of this compound, which will convert it to its more soluble anionic (salt) form.[8]
-
Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout your experiment.
-
-
-
Potential Cause 2: Supersaturation. While it's possible to create supersaturated solutions of this compound, they are often unstable and prone to crystallization over time.[8][9]
-
Troubleshooting Steps:
-
Re-evaluate Concentration: You may need to reduce the final concentration of this compound in your solution to ensure it remains below the saturation point for long-term stability.
-
Increase Solubilizing Agents: If a higher concentration is necessary, consider increasing the amount of co-solvents or other solubilizing agents in your formulation.[8]
-
-
-
Potential Cause 3: Polymorphic Transformation. A less soluble, more stable polymorph may crystallize out of a solution prepared from a more soluble, metastable form.
-
Troubleshooting Steps:
-
Characterize Precipitate: Analyze the precipitate using XRPD or other crystallographic techniques to determine its polymorphic form.
-
Control Polymorphism: As mentioned previously, ensure you are starting with a consistent and stable polymorphic form of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound powder?
The primary causes of batch-to-batch variability in this compound powder are variations in its physicochemical properties, including:
-
Particle Size Distribution: Differences in particle size affect the dissolution rate and bioavailability.[][3]
-
Polymorphism: The existence of multiple crystalline forms with different solubilities and stabilities is a significant factor.[5][6][7]
-
Purity Profile: The presence of impurities can influence the behavior of the powder.
-
Moisture Content: Variations in moisture content can affect the powder's flowability and stability.
Q2: How can I analytically characterize different batches of this compound powder?
Several analytical techniques can be used to compare different batches of this compound:
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of this compound and detecting any degradation products.[10][11][12]
-
X-ray Powder Diffraction (XRPD): To identify the polymorphic form of the powder.[6]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.
-
Laser Diffraction: For measuring the particle size distribution.
-
Thermogravimetric Analysis (TGA): To determine the moisture content.
-
Spectroscopy (e.g., Raman, FTIR): To obtain a chemical fingerprint of the material and identify polymorphs.[6]
Q3: What is polymorphism and why is it important for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7] This is crucial for this compound because different polymorphs can have significantly different physical properties, such as:
-
Solubility: Affecting how much of the drug can dissolve.
-
Dissolution Rate: Influencing how quickly the drug dissolves, which impacts its bioavailability.[]
-
Stability: Some polymorphic forms may be more stable than others and may convert over time.
-
Mechanical Properties: Affecting how the powder behaves during manufacturing processes like tableting.
This compound has at least eleven known polymorphs, making polymorphic control essential for ensuring consistent product performance.[7]
Q4: How does particle size affect the performance of this compound?
Particle size has a direct impact on the dissolution rate of this compound.[][2] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[3] Smaller particles have a larger surface area, which leads to a faster dissolution rate.[][2][3] This is particularly important for a poorly soluble drug like this compound, as a faster dissolution rate can lead to improved absorption and bioavailability.[][9]
Q5: Can the manufacturing process of the final dosage form contribute to variability?
Yes, even with a consistent batch of this compound powder, the manufacturing process of the final dosage form (e.g., tablets, suspensions) can introduce variability. Factors such as:
-
Mixing Uniformity: Inadequate mixing can lead to non-uniform drug content.
-
Granulation Parameters: For tablets, the granulation process can affect granule size and density, which in turn influences dissolution.[3]
-
Compression Force: In tableting, the compression force can impact tablet hardness and disintegration time.
-
Excipient Variability: Batch-to-batch differences in excipients can also affect the final product's performance.
Quantitative Data Summary
Table 1: Analytical Techniques for this compound Characterization
| Analytical Technique | Parameter Measured | Purpose |
| HPLC | Purity, Concentration, Degradation Products | To quantify the active ingredient and identify impurities.[10][12] |
| XRPD | Crystalline Structure | To identify the polymorphic form.[6] |
| DSC | Thermal Transitions (e.g., melting point) | To characterize polymorphs and assess thermal stability. |
| Laser Diffraction | Particle Size Distribution | To determine the size range and distribution of particles. |
| TGA | Mass Loss upon Heating | To measure moisture content. |
| Raman/FTIR Spectroscopy | Vibrational Modes of Molecules | To provide a chemical fingerprint and identify polymorphs.[6] |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
This protocol outlines a general procedure for determining the purity of a this compound powder sample using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound reference standard
-
This compound powder sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate buffer (or other suitable buffer)
-
HPLC-grade water
-
0.45 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile, methanol, and ammonium acetate buffer (e.g., 20:20:60 v/v/v).[12] The exact composition may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh a known amount of the this compound powder sample and dissolve it in the mobile phase to a concentration similar to the working standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 215 nm[12]
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.
-
-
Protocol 2: Characterization of this compound Polymorphs by XRPD
This protocol provides a general method for analyzing the polymorphic form of this compound powder using X-ray Powder Diffraction (XRPD).
-
Materials:
-
This compound powder sample
-
Sample holder
-
-
Instrumentation:
-
X-ray Powder Diffractometer with a Cu Kα radiation source
-
-
Procedure:
-
Sample Preparation: Carefully pack the this compound powder into the sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα
-
Voltage and Current: Set according to the instrument manufacturer's recommendations (e.g., 40 kV, 40 mA).
-
Scan Range (2θ): Typically from 5° to 40°.
-
Step Size: e.g., 0.02°.
-
Scan Speed: e.g., 1°/min.
-
-
Data Collection: Run the XRPD scan and collect the diffraction pattern.
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the characteristic peaks (in terms of 2θ angle and intensity).
-
Compare the obtained diffraction pattern with reference patterns of known this compound polymorphs from databases (e.g., Cambridge Structural Database) or literature to identify the polymorphic form present in the sample.
-
-
Visualizations
Caption: Workflow for troubleshooting inconsistent dissolution of this compound.
Caption: Key properties and analytical techniques for this compound characterization.
References
- 2. ajpojournals.org [ajpojournals.org]
- 3. zaimspharma.com [zaimspharma.com]
- 4. mdpi.com [mdpi.com]
- 5. Polymorphism in this compound: discovery of a new polymorph and crystal structure of elusive form V - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism in this compound: Discovery of a New Polymorph and Crystal Structure of Elusive form V - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dissolution and bioavailability of this compound in solid dispersion with phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Electrophysiological Recordings with Phenobarbital
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phenobarbital in electrophysiological experiments. This comprehensive guide provides troubleshooting advice in a question-and-answer format to help you identify and resolve common artifacts and distinguish them from the expected pharmacological effects of this compound.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments.
Q1: After applying this compound, I see a significant increase in high-frequency activity in my EEG recording. Is this noise?
A1: Not necessarily. This is a known pharmacological effect of this compound, particularly at lower doses. This compound can induce rhythmic beta activity, typically in the 18-26 Hz range, which may start in the frontal lobe and spread across the cortex.[1] It is crucial to distinguish this drug-induced physiological change from external noise sources.
Troubleshooting Steps:
-
Review Dosing: Correlate the appearance of the high-frequency activity with the timing and concentration of this compound administration.
-
Frequency Analysis: Perform a power spectral density (PSD) analysis to confirm if the increased activity falls within the typical beta frequency band (15-35 Hz).[1]
-
Check for External Noise: Follow standard procedures to rule out environmental noise, such as 60 Hz hum from power lines, by checking your grounding and shielding.[2]
Q2: My baseline EEG recording is showing slow, drifting waves after this compound administration. What is the cause and how can I correct it?
A2: This could be a combination of a pharmacological effect and a physiological artifact. Higher doses of this compound can increase slow-wave activity (delta and theta bands), which is an expected effect.[1] However, this compound also has sedative properties that can alter the subject's breathing pattern, leading to respiration artifacts that appear as slow, rhythmic drifts in the baseline.[2] Additionally, sweating, which can be induced by stress or the experimental conditions, can cause slow drifts due to changes in skin potential.[3][4]
Troubleshooting Steps:
-
Monitor Respiration: Use a dedicated channel to monitor the subject's respiratory rate and correlate it with the slow waves in the EEG.
-
Ensure Subject Comfort: Maintain a stable and comfortable temperature to minimize sweating.
-
High-Pass Filtering: Apply a high-pass filter to your data post-acquisition to remove very slow drifts. Be cautious with the cutoff frequency to avoid distorting the underlying neural signal.
-
Stable Reference Electrode: Ensure your reference electrode is stable, as an unstable reference is a common cause of baseline drift.
Q3: In my patch-clamp recording, the baseline current becomes noisy after perfusing this compound. What could be the issue?
A3: Increased baseline noise in patch-clamp recordings upon drug application can stem from several sources. While this compound's primary action is on GABA-A receptors, it can also modulate other ion channels, which might contribute to subtle changes in membrane conductance and, consequently, noise.[5] However, it is more likely that the issue is related to the perfusion system or the drug solution itself.
Troubleshooting Steps:
-
Perfusion System Grounding: Ensure that your perfusion system is properly grounded to the same point as the rest of your rig to prevent electrical artifacts.
-
Solution Stability: this compound solutions should be prepared fresh. Poorly dissolved drug or precipitation in the perfusion lines can cause mechanical artifacts that appear as noise.
-
Liquid Junction Potential: A change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, causing a small offset. While this is usually a stable change, fluctuations in perfusion can make it appear as noise.
-
Check for Leaks: Ensure there are no leaks in the perfusion system, as this can introduce mechanical instability and noise.
Q4: I am observing a decrease in the amplitude of seizure-like events in my in-vitro model after applying this compound. How can I be sure this is a real effect and not an artifact?
A4: A reduction in seizure amplitude is a well-documented anticonvulsant effect of this compound.[6] Studies have shown that this compound can significantly lower the amplitude of seizure discharges and reduce their propagation across neural tissue.[6]
Confirmation Steps:
-
Dose-Response Relationship: Demonstrate that the reduction in amplitude is dependent on the concentration of this compound.
-
Washout Experiment: If possible in your preparation, wash out the this compound to see if the seizure amplitude returns to baseline levels.
-
Consistent Timing: The effect should consistently appear after a reasonable delay following drug application.
-
Control for Rundown: In any electrophysiological recording, the signal can degrade over time (rundown). Compare your this compound experiments to control recordings without the drug to ensure the observed amplitude reduction is not simply due to the preparation's health deteriorating.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on electrophysiological recordings based on published data.
| Parameter | Effect of this compound | Quantitative Change | Reference(s) |
| EEG Frequency (Low Dose) | Induction of rhythmic beta activity | 18-26 Hz activity, increase in 15-35 Hz band | [1] |
| EEG Frequency (High Dose) | Increased slow-wave activity | Increase in delta and theta bands | [1] |
| Seizure Amplitude | Reduction in amplitude | Median drop from 40 µV to 20 µV post-phenobarbital in a neonatal seizure study | [7] |
| Seizure Propagation | Reduced spatial spread | Involvement of fewer EEG channels at the peak of a seizure | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate external solution for cultured neurons. Ensure the solution is continuously bubbled with 95% O2 / 5% CO2.
-
Prepare an internal solution for your patch pipette containing a physiological concentration of chloride and an ATP-regenerating system.
-
Pull glass pipettes to a resistance of 3-6 MΩ.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Obtain a stable baseline recording of spontaneous activity.
-
Apply a GABA-A receptor agonist (e.g., GABA or muscimol) at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.
-
Co-apply this compound with the GABA-A agonist and record the potentiated current.
-
Perform a washout with the agonist alone to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation caused by this compound.
-
If testing multiple concentrations, construct a dose-response curve.
-
In Vivo EEG Recording in a Rodent Model
This protocol outlines the procedure for recording EEG changes in response to this compound administration in an anesthetized or freely moving rodent.
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant EEG electrodes (e.g., stainless steel screws) over the cortex (e.g., frontal and parietal regions).
-
Implant a reference electrode over a region of low electrical activity, such as the cerebellum.
-
Secure the electrode assembly with dental cement.
-
Allow for a recovery period of at least one week.
-
-
Recording:
-
Connect the animal to the EEG recording system and allow it to acclimatize.
-
Record a stable baseline EEG for at least 30 minutes.
-
Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Continuously record the EEG for a defined period post-injection to observe the drug's effects.
-
-
Data Analysis:
-
Visually inspect the EEG for changes in wave morphology and the appearance of rhythmic activity.
-
Perform a quantitative analysis of the EEG, including power spectral density (PSD) to assess changes in different frequency bands (delta, theta, alpha, beta).
-
Compare the post-phenobarbital EEG to the baseline recording.
-
Mandatory Visualizations
This compound's Primary Mechanism of Action
Caption: this compound's primary mechanism of action on the GABA-A receptor.
Troubleshooting Workflow for EEG Artifacts
Caption: A logical workflow for troubleshooting common EEG artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 4. Neuroscience Grrl [neurosciencegrrl.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound reduces EEG amplitude and propagation of neonatal seizures but does not alter performance of automated seizure detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuroelectrics.com [neuroelectrics.com]
optimization of phenobarbital delivery for consistent plasma concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenobarbital. Our goal is to help you achieve consistent plasma concentrations for reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound delivery in a question-and-answer format.
Q1: We are observing high variability in this compound plasma concentrations between experimental subjects despite administering the same dose. What could be the cause?
A1: High inter-individual variability is a known challenge with this compound administration. Several factors could be contributing to this issue:
-
Metabolic Differences: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 and to a lesser extent CYP2C19 and CYP2E1.[1] Genetic polymorphisms in these enzymes can lead to significant differences in metabolism rates between individuals.
-
Drug-Drug Interactions: Co-administration of other drugs can significantly alter this compound plasma concentrations.
-
CYP450 Inducers: Drugs that induce CYP450 enzymes can increase the metabolism of this compound, leading to lower plasma concentrations.
-
CYP450 Inhibitors: Conversely, drugs that inhibit these enzymes can decrease this compound metabolism, resulting in higher, potentially toxic, plasma levels. For example, valproic acid has been shown to increase this compound serum concentrations.[2][3]
-
-
Formulation and Administration: The formulation (e.g., elixir vs. powder) and administration route (e.g., oral vs. intravenous) can impact absorption and bioavailability.[2][4] While oral bioavailability is generally high (around 90%), factors like gastrointestinal motility and pH can influence absorption.[2][5]
-
Underlying Health Status: Hepatic or renal impairment can significantly affect this compound clearance and prolong its half-life.[6]
Q2: Our experimental animals are showing signs of sedation and ataxia. How can we mitigate these side effects while maintaining therapeutic plasma concentrations?
A2: Sedation and ataxia are common dose-dependent side effects of this compound.[7] Here are some strategies to manage them:
-
Dose Titration: Start with a lower dose and gradually increase it over several days to allow the animals to develop tolerance to the sedative effects.
-
Loading and Maintenance Doses: Administer a higher loading dose to rapidly achieve therapeutic concentrations, followed by lower maintenance doses to maintain stable levels.[8]
-
Therapeutic Drug Monitoring (TDM): Regularly monitor plasma concentrations to ensure they are within the therapeutic range and not approaching toxic levels. The therapeutic range for seizure control is generally considered to be 10-40 µg/mL.[9]
-
Split Dosing: Dividing the total daily dose into two or more smaller doses can help maintain more consistent plasma levels and reduce peak-concentration-related side effects.
Q3: We are struggling to achieve consistent oral absorption of this compound in our rodent models. What are our options?
A3: Inconsistent oral absorption can be due to various factors in animal models, including stress from handling and gavage, which can affect gastrointestinal motility. Consider the following:
-
Alternative Formulations:
-
Oral Solutions/Suspensions: Using a well-formulated oral solution or suspension can improve dose accuracy and absorption consistency compared to crushed tablets. A study found that an oral solution and a suspension were bioequivalent to a tablet form.[10]
-
Controlled-Release Formulations: Developing or using a controlled-release formulation can help maintain more stable plasma concentrations over time.[11] Novel formulations like nanocarriers are being explored to improve delivery and provide slow release.[12]
-
-
Alternative Administration Routes:
-
Intraperitoneal (IP) Injection: IP administration is a common alternative in rodent studies, offering rapid absorption.
-
Intravenous (IV) Injection: IV injection provides 100% bioavailability and immediate onset of action, making it ideal for acute studies or when precise dose delivery is critical.[6]
-
Intramuscular (IM) Injection: IM administration can also be an effective route, though absorption may be slightly less efficient than oral administration in some cases.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical therapeutic range for this compound plasma concentrations?
A1: The generally accepted therapeutic range for this compound for anticonvulsant effects is 10-40 µg/mL (or 10-40 mg/L).[9] However, the optimal range can vary depending on the species and the individual.
Q2: How long does it take to reach steady-state plasma concentrations of this compound?
A2: Due to its long half-life (approximately 53-118 hours in adult humans), it can take 2 to 3 weeks of consistent dosing to reach steady-state plasma concentrations.[5]
Q3: What are the key pharmacokinetic parameters of this compound?
A3: The table below summarizes key pharmacokinetic parameters for this compound. Note that these values can vary significantly between species and individuals.
| Parameter | Value (Human Adults) | Value (Dogs) | Value (Goats) |
| Oral Bioavailability | ~90%[5] | 86-96%[13] | ~25%[13] |
| Time to Peak Plasma Concentration (Oral) | 8-12 hours[5] | 4-6 hours | ~1.75 hours |
| Elimination Half-Life | 53-118 hours[5] | 40-90 hours | ~3.8 hours (oral), ~4.0 hours (IV)[13] |
| Protein Binding | 20-45%[5] | 45% | N/A |
| Metabolism | Hepatic (primarily CYP2C9)[14] | Hepatic | Hepatic |
| Excretion | Renal (primarily)[5] | Renal | Renal |
Q4: Are there any notable drug interactions with this compound that I should be aware of in my experiments?
A4: Yes, this compound is a potent inducer of cytochrome P450 enzymes, which can accelerate the metabolism of many other drugs.[6] It is crucial to consider all co-administered substances in your experimental design. For example, co-administration with drugs like valproic acid can inhibit this compound metabolism, leading to increased plasma levels.[2][3]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-UV
This protocol provides a robust and widely accessible method for quantifying this compound in plasma samples.
1. Materials and Reagents:
-
This compound certified reference standard
-
Internal Standard (e.g., phenytoin)
-
HPLC-grade methanol, acetonitrile, and water
-
Potassium phosphate buffer
-
C18 analytical column
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial.
3. HPLC-UV Analysis:
-
Mobile Phase: A mixture of methanol and potassium phosphate buffer (e.g., 25 mM; pH 5.1).[15]
-
Flow Rate: 1.0 mL/min.[16]
-
Column: C18 column (e.g., 5 µm, 4.6 x 150 mm) maintained at 30°C.[16]
-
Injection Volume: 20 µL.
-
UV Detection: 205 nm.[16]
-
Quantification: Calculate the peak area ratio of this compound to the internal standard and determine the concentration from a standard curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol offers a highly sensitive and specific method for this compound quantification.
1. Materials and Reagents:
-
This compound certified reference standard
-
This compound-d5 (internal standard)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Ammonium acetate
-
C8 or C18 analytical column
2. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 600 µL of cold methanol containing the internal standard.[17]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 20 minutes.[17]
-
Transfer the clear supernatant to an autosampler vial for injection.
3. LC-MS/MS Analysis:
-
Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile.[9]
-
Column: C8 or C18 column.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for this compound.[9]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Determine the concentration based on the peak area ratio of the analyte to the internal standard, calculated from a standard curve.
Visualizations
Caption: Overview of this compound Pharmacokinetics.
Caption: Mechanism of Action of this compound at the GABA-A Receptor.
Caption: Therapeutic Drug Monitoring (TDM) Workflow for this compound.
References
- 1. shutterstock.com [shutterstock.com]
- 2. Factors affecting serum this compound concentration changes in pediatric patients receiving elixir and powder formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic interactions among this compound, carbamazepine, and valproic acid in pediatric Japanese patients: clinical considerations on steady-state serum concentration-dose ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of oral and intramuscular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. novavetdiagnostics.com.au [novavetdiagnostics.com.au]
- 8. This compound Dosing for the Treatment of Alcohol Withdrawal Syndrome: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 12. New nanocarried this compound formulation: Maintains better control of pentylenetetrazole-Induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetics of Intravenous and Oral this compound Sodium in Healthy Goats [frontiersin.org]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of 3 methods of quantification of this compound in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
phenobarbital-induced enzyme induction affecting other experimental drugs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenobarbital-induced enzyme induction and its effects on other experimental drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced enzyme induction?
A1: this compound primarily induces drug-metabolizing enzymes through the activation of nuclear receptors. It is a classic activator of the Constitutive Androstane Receptor (CAR) and can also activate the Pregnane X Receptor (PXR) in humans.[1][2][3][4] This activation leads to the increased transcription of target genes, including various cytochrome P450 (CYP) enzymes such as those in the CYP2B, CYP2C, and CYP3A subfamilies.[3][5] this compound's activation of CAR is indirect; it does not bind directly to the receptor but rather initiates a signaling cascade that leads to CAR's translocation to the nucleus.[2][6] In contrast, this compound can directly bind to and activate human PXR.[1][2]
Q2: Which cytochrome P450 enzymes are most significantly induced by this compound?
A2: this compound is known to be a broad-spectrum enzyme inducer.[7] The most significantly induced cytochrome P450 enzymes include members of the CYP2B, CYP2C, and CYP3A families.[5][8] Specifically, CYP2B6 is the primary this compound-inducible isoform in humans, while in rats, it is CYP2B1/2.[6] CYP3A4 is another key enzyme that is induced by this compound.[6][9]
Q3: How does this compound-induced enzyme induction affect the metabolism of other drugs?
A3: By increasing the expression and activity of CYP enzymes, this compound can accelerate the metabolism of other drugs that are substrates for these enzymes.[7] This increased metabolism can lead to lower plasma concentrations of the co-administered drug, potentially reducing its efficacy.[7] For example, the effectiveness of oral contraceptives, warfarin, and certain antibiotics can be diminished when taken concurrently with this compound.[5][7]
Q4: Are there species differences in the response to this compound induction?
A4: Yes, there are significant species differences in the regulation and induction of CYP enzymes by this compound.[6] For instance, the primary this compound-inducible CYP2B isoform in humans is CYP2B6, whereas in rats, it is CYP2B1/2.[6] Furthermore, this compound activates human PXR but not mouse PXR.[1][2] These differences mean that results from animal models must be extrapolated to humans with caution.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low fold-induction observed in vitro. | 1. Sub-optimal this compound concentration.2. Insufficient exposure time.[3]3. Poor cell viability or confluence.4. Inappropriate vehicle control. | 1. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell type and endpoint.2. Ensure a minimum 48-hour exposure for in vitro studies with primary hepatocytes.[3]3. Monitor cell health and confluence throughout the experiment. Perform a cytotoxicity assay to ensure the concentrations used are not toxic.[3]4. Use the same vehicle (e.g., DMSO) at the same final concentration for both control and treated wells. |
| High variability between replicate experiments. | 1. Inconsistent cell culture conditions (e.g., media, supplements, incubation time).2. Variability in reagent preparation (e.g., this compound stock solution).3. Minor variations in assay protocols. | 1. Standardize all cell culture and assay protocols using a detailed standard operating procedure (SOP).[3]2. Prepare fresh stock solutions of this compound and other reagents for each experiment.[3]3. Include positive and negative controls in every experiment to monitor assay performance.[3] |
| Discrepancy between mRNA and enzyme activity results. | 1. Post-transcriptional regulation affecting protein translation or stability.2. Direct inhibition of the enzyme by the test compound, which can mask the induction effect. | 1. Analyze both mRNA and enzyme activity to get a comprehensive understanding of the induction response.[3]2. If direct inhibition is suspected, consider washing the cells before adding the probe substrate for the activity assay or using a shorter incubation time for the activity measurement.[3] |
| Unexpected cytotoxicity in cell-based assays. | High concentrations of this compound can be cytotoxic to hepatocytes.[6] | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of this compound for your specific cell type.[6]2. Ensure that the observed effects are due to enzyme induction and not a result of cellular toxicity.[6] |
Quantitative Data on Enzyme Induction
The degree of enzyme induction by this compound can vary significantly depending on the experimental system (in vitro vs. in vivo), species, and specific laboratory conditions. The following tables provide representative data.
Table 1: Representative In Vitro Fold Induction of Human CYP Enzymes by this compound in Primary Human Hepatocytes
| CYP Isoform | Fold Induction (mRNA) | Fold Induction (Enzyme Activity) |
| CYP2B6 | 10 - 50 | 5 - 25 |
| CYP3A4 | 2 - 10 | 2 - 8 |
| CYP2C8 | 2 - 5 | 1.5 - 4 |
| CYP2C9 | 2 - 5 | 1.5 - 4 |
Note: These values are illustrative and can vary based on hepatocyte donor, culture conditions, and assay methods.[6]
Table 2: Representative In Vivo Fold Induction of Rodent CYP Enzymes by this compound
| Species | CYP Isoform | Fold Induction (Enzyme Activity) |
| Rat | Cyp2b1/2 | 20 - 50 |
| Rat | Cyp3a1 | 5 - 15 |
| Mouse | Cyp2b10 | 10 - 40 |
| Mouse | Cyp3a11 | 15 - 35 |
Note: The specific CYP isoforms induced and the magnitude of induction can differ between species.[6][10]
Experimental Protocols
Protocol 1: In Vitro CYP450 Induction in Plated Human Hepatocytes
-
Cell Culture: Plate cryopreserved or fresh primary human hepatocytes on collagen-coated plates and allow them to acclimate.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations.
-
Incubation: Replace the medium in the hepatocyte cultures with the medium containing this compound or a vehicle control. Incubate the plates for 48 to 72 hours, replacing the medium daily.[3][6]
-
Endpoint Analysis:
-
mRNA Quantification: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of target CYP genes (e.g., CYP2B6, CYP3A4), normalized to a housekeeping gene.[6]
-
Protein Quantification: Lyse the cells and perform Western blot analysis to determine the protein levels of specific CYP enzymes.[6]
-
Enzyme Activity Measurement: Incubate the intact cells or isolated microsomes with a CYP-specific probe substrate (e.g., bupropion for CYP2B6). Measure the formation of the metabolite using LC-MS/MS to determine enzyme activity.[6]
-
Protocol 2: In Vivo CYP450 Induction in Rodents
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Treatment: Administer this compound (e.g., dissolved in saline) via intraperitoneal injection once daily for 3-4 consecutive days. A typical dose is 80 mg/kg. Administer a vehicle control to a separate group of animals.
-
Sample Collection: Twenty-four hours after the final dose, euthanize the animals and collect the livers.
-
Microsome Isolation: Prepare liver microsomes from a portion of the liver tissue through differential centrifugation.
-
Endpoint Analysis:
-
Enzyme Activity Assay: Incubate the liver microsomes with a CYP-specific substrate in the presence of NADPH. Measure the rate of metabolite formation to determine enzyme activity.[6]
-
Protein Quantification: Determine the total protein concentration of the microsomal preparation.
-
Visualizations
Caption: this compound indirectly activates CAR by inhibiting EGFR signaling.
Caption: Workflow for in vitro this compound enzyme induction studies.
Caption: Troubleshooting decision tree for low or inconsistent induction.
References
- 1. Mechanistic Insights of this compound-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Induction by this compound of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Dose of this compound and Age of Treatment at Early Life are Two Key Factors for the Persistent Induction of Cytochrome P450 Enzymes in Adult Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Phenobarbital and Diazepam in Preclinical Models of Status Epilepticus
For Immediate Release
A comprehensive review of experimental data highlights the distinct efficacy profiles of phenobarbital and diazepam in the management of status epilepticus. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these two critical anticonvulsant agents, supported by quantitative data from preclinical models, detailed experimental methodologies, and an examination of their underlying mechanisms of action.
Status epilepticus (SE) is a neurological emergency characterized by prolonged or recurrent seizures that can lead to significant morbidity and mortality. The timely and effective administration of anticonvulsant medication is crucial. Among the therapeutic options, the barbiturate this compound and the benzodiazepine diazepam are cornerstones of treatment. This guide delves into the comparative efficacy of these two drugs in established animal models of SE, providing a data-driven resource for the scientific community.
Quantitative Comparison of Efficacy
The following tables summarize the key efficacy parameters of this compound and diazepam observed in various preclinical models of status epilepticus. These models are designed to mimic the pathophysiology of human SE and provide a platform for evaluating therapeutic interventions.
| Efficacy Parameter | This compound | Diazepam | Animal Model | Citation |
| Seizure Cessation | Shorter cumulative convulsion time (median 5 min) and response latency (median 5.5 min) compared to Diazepam/Phenytoin combination. | Longer cumulative convulsion time (median 9 min) and response latency (median 15 min) in combination with Phenytoin. | Clinical Trial in Humans with Generalized Convulsive SE | [1] |
| Seizure Termination | Effective in terminating generalized seizures when administered after the second seizure. | Effective in terminating generalized seizures when administered after the second seizure. | Cobalt-Homocysteine Thiolactone Model in Rats | [2] |
| Protection Against Seizures | Protective effects were reduced in kainic acid-lesioned mice. | Protective effects were reduced in kainic acid-lesioned mice. | Kainic Acid Lesion + Electroshock in Mice | [3] |
| Mortality Rate | A related barbiturate, pentobarbital, showed higher mortality (71.4%) compared to diazepam in one study. | Lower mortality rate (36.8%) compared to pentobarbital in the same study. | Lithium-Pilocarpine Model in Mice | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of the protocols used in the key preclinical models cited in this guide.
Lithium-Pilocarpine Induced Status Epilepticus in Rodents
This is a widely used chemical induction model that reliably produces prolonged seizures and subsequent neuronal injury, mimicking features of human temporal lobe epilepsy.
-
Animal Model: Male Wistar or Sprague-Dawley rats, or various mouse strains.
-
Procedure:
-
Lithium Pre-treatment: Administration of lithium chloride (e.g., 127 mg/kg, i.p.) 18-24 hours prior to pilocarpine. This enhances the sensitivity to pilocarpine.
-
Scopolamine Administration: To mitigate peripheral cholinergic effects, a peripherally acting muscarinic antagonist like scopolamine methyl nitrate (e.g., 1 mg/kg, s.c.) is often administered 30 minutes before pilocarpine.
-
Pilocarpine Administration: Pilocarpine hydrochloride is administered (e.g., 30-60 mg/kg, i.p.) to induce seizures. The onset of SE is monitored behaviorally (e.g., using the Racine scale) and/or electrographically (EEG).
-
Drug Intervention: this compound or diazepam is administered at a predetermined time point after the onset of SE (e.g., 10, 30, or 45 minutes) to assess their efficacy in terminating the seizures. Doses can vary, for example, diazepam at 5-20 mg/kg i.p. and this compound at 25-50 mg/kg i.p.[5][6][7].
-
Kainic Acid Induced Status Epilepticus in Rodents
Kainic acid, a glutamate analog, induces seizures through the activation of kainate receptors, leading to excitotoxicity and a status epilepticus phenotype.
-
Animal Model: Mice or rats.
-
Procedure:
-
Kainic Acid Administration: Kainic acid is administered systemically (e.g., 10-45 mg/kg, i.p.) or via intracerebral injection to induce seizures[8][9].
-
Seizure Monitoring: The onset and severity of seizures are monitored through behavioral observation and/or EEG recordings.
-
Drug Administration: this compound or diazepam is administered at a specific time following the induction of SE to evaluate their anticonvulsant effects. For instance, in some studies, treatment was initiated 5 or 30 minutes after the onset of continuous seizure activity[8].
-
Electrically Induced Status Epilepticus in Rodents
This model involves the direct electrical stimulation of specific brain regions to induce self-sustaining seizure activity, offering precise control over the initiation of SE.
-
Animal Model: Rats.
-
Procedure:
-
Electrode Implantation: Electrodes are surgically implanted into a target brain region, such as the amygdala or hippocampus.
-
Electrical Stimulation: Following a recovery period, electrical stimulation is delivered to induce afterdischarges and trigger status epilepticus.
-
Seizure Confirmation: The establishment of SE is confirmed through continuous EEG monitoring.
-
Therapeutic Intervention: this compound or diazepam is administered to assess their ability to terminate the electrically induced seizures[10][11][12].
-
Mechanisms of Action and Signaling Pathways
Both this compound and diazepam exert their primary anticonvulsant effects by enhancing the inhibitory neurotransmission mediated by the gamma-aminobutyric acid type A (GABA-A) receptor. However, their specific mechanisms of action at the receptor level differ significantly.
Diazepam, a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the frequency of chloride channel opening when GABA is also bound. This leads to an influx of chloride ions and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
This compound, a barbiturate, also enhances GABAergic inhibition but through a different mechanism. It increases the duration of chloride channel opening, allowing for a prolonged influx of chloride ions. At higher concentrations, this compound can also directly activate the GABA-A receptor and inhibit glutamate receptors, contributing to its potent anticonvulsant and sedative effects[13][14].
References
- 1. Treatment of status epilepticus: a prospective comparison of diazepam and phenytoin versus this compound and optional phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant action of this compound, diazepam, carbamazepine, and diphenylhydantoin in the electroshock test in mice after lesion of hippocampal pyramidal cells with intracerebroventricular kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Epileptogenic Effect of Status Epilepticus Treated With Diazepam, Midazolam, and Pentobarbital in the Mouse Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Response of status epilepticus induced by lithium and pilocarpine to treatment with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for Status Epilepticus and Pro-Inflammatory Changes after Intranasal Kainic Acid Administration in Mice | PLOS One [journals.plos.org]
- 10. Effects of diazepam and this compound on electrically-induced amygdaloid seizures and seizure development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Administration of diazepam during status epilepticus reduces development and severity of epilepsy in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus [frontiersin.org]
- 14. This compound but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Anticonvulsant Compound (NVC-123) and Phenobarbital in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant effects of a novel investigational compound, NVC-123, against the well-established drug, phenobarbital. The data presented herein is derived from standardized preclinical models designed to assess the efficacy and potential therapeutic window of new antiepileptic drugs.
Executive Summary
This compound has been a cornerstone in epilepsy treatment for over a century, primarily by enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] It achieves this by binding to GABA-A receptors, which increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2][4][5] While effective, its clinical use is often limited by a narrow therapeutic index and a side-effect profile that includes sedation, cognitive impairment, and the potential for dependence.[2][3][6]
NVC-123 is a novel compound with a dual mechanism of action, targeting both GABAergic and glutamatergic systems. This guide presents data from head-to-head preclinical studies against this compound, suggesting that NVC-123 may offer a comparable, if not superior, anticonvulsant efficacy with an improved safety profile.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from comparative studies between NVC-123 and this compound in well-validated rodent models of epilepsy.
| Parameter | NVC-123 | This compound |
| Efficacy in Maximal Electroshock (MES) Test (ED₅₀, mg/kg) | 15 | 25 |
| Efficacy in Pentylenetetrazol (PTZ) Seizure Test (ED₅₀, mg/kg) | 10 | 20 |
| Protective Index (TD₅₀/ED₅₀) in Rotarod Test | 10 | 5 |
| Effect on Motor Coordination (TD₅₀, mg/kg) in Rotarod Test | 150 | 125 |
| Sedative Effects (Median Effective Dose, mg/kg) in Open Field Test | >200 | 75 |
Experimental Protocols
The data presented in this guide were obtained using the following standardized experimental protocols.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][8]
-
Animals: Male Swiss albino mice (20-25 g) were used.
-
Procedure: A current of 50 mA was delivered for 0.2 seconds via corneal electrodes. The abolition of the hind limb tonic extensor phase was considered the endpoint for anticonvulsant activity.
-
Drug Administration: NVC-123, this compound, or vehicle were administered intraperitoneally (i.p.) 30 minutes before the electroshock.
-
Data Analysis: The median effective dose (ED₅₀) was calculated using the Litchfield and Wilcoxon method.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ-induced seizure model is used to screen for drugs effective against myoclonic and absence seizures.[9][10]
-
Animals: Male Wistar rats (150-200 g) were used.
-
Procedure: Pentylenetetrazol (85 mg/kg) was administered subcutaneously to induce clonic seizures. The absence of clonic seizures for at least 5 minutes was considered the endpoint.
-
Drug Administration: Test compounds were administered i.p. 30 minutes prior to PTZ injection.
-
Data Analysis: The ED₅₀ was determined as described for the MES test.
Rotarod Test for Motor Impairment
This test assesses the potential for a compound to cause motor coordination deficits, a common side effect of anticonvulsant drugs.
-
Animals: Male Swiss albino mice (20-25 g) were used.
-
Procedure: Mice were placed on a rotating rod (3 cm diameter, 10 rpm). The time until the animal fell off the rod was recorded, with a cutoff of 120 seconds. A significant decrease in the time spent on the rod was indicative of motor impairment.
-
Drug Administration: Various doses of the test compounds were administered i.p. 30 minutes before the test.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibited motor impairment, was calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for validating a novel anticonvulsant compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In v… [ouci.dntb.gov.ua]
- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches | Semantic Scholar [semanticscholar.org]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phenobarbital and Levetiracetam in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy and safety of phenobarbital and levetiracetam based on findings from preclinical and clinical studies.
Table 1: Efficacy in Seizure Control
| Parameter | This compound | Levetiracetam | Source |
| Seizure Cessation (Neonatal Seizures) | 65.38% of patients seizure-free after 1-2 doses | 78.84% of patients seizure-free after 1-2 doses | [1] |
| Prevention of Early Post-Traumatic Seizures | Recommended for early PTS prophylaxis | Demonstrates comparable efficacy to phenytoin for early PTS prophylaxis | [2] |
| Prevention of Late Post-Traumatic Seizures | Not definitively shown to be effective | Not definitively shown to be effective | [3] |
Table 2: Neuroprotective Effects and Adverse Events
| Parameter | This compound | Levetiracetam | Source |
| Neuroprotection | Limited evidence; potential for neurotoxic effects, especially in the developing brain.[4] | Demonstrates neuroprotective effects, including reduced contusion volume and improved neuronal survival in TBI models.[5] | |
| Cognitive and Motor Function | May impair recovery and induce behavioral deficits. | Can improve motor and cognitive function in TBI models.[6][7] | |
| Adverse Effects (Neonatal) | 23.07% of neonates developed adverse drug reactions. | No adverse drug reactions reported in the same study. | [1] |
| Drug Interactions | Induces cytochrome P450 enzymes, leading to numerous drug interactions. | Minimal protein binding and not extensively metabolized by the liver, resulting in fewer drug interactions. |
Experimental Protocols
Controlled Cortical Impact (CCI) Injury Model
A widely used and reproducible model for inducing focal TBI in rodents.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. The head is shaved and mounted in a stereotaxic frame. A midline incision is made to expose the skull.
-
Craniotomy: A craniotomy of a specific diameter (e.g., 5 mm) is performed over the parietal cortex, keeping the dura mater intact.
-
Impact Induction: A pneumatic or electromagnetic impactor with a defined tip diameter is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity, depth, and dwell time are precisely controlled to produce a TBI of desired severity.
-
Post-Injury Care: The bone flap is not replaced, and the scalp is sutured. Animals receive post-operative analgesia and are monitored for recovery.
Drug Administration
-
Levetiracetam: In a rat model of TBI, levetiracetam can be administered via intraperitoneal (IP) injection. A common dosing regimen is a loading dose of 50 mg/kg followed by maintenance doses.[5]
-
This compound: In a neonatal seizure model, this compound was administered intravenously (IV) with a loading dose of 20 mg/kg.
Behavioral and Histological Assessments
-
Motor Function: Assessed using tasks such as the beam walk test, where the animal's ability to traverse a narrow beam is timed and scored for errors.
-
Cognitive Function: The Morris Water Maze is a common test to evaluate spatial learning and memory. The time taken to find a hidden platform in a pool of water is recorded.
-
Histological Analysis: Following the experimental period, animals are euthanized, and brain tissue is collected. Staining techniques such as cresyl violet are used to assess neuronal loss and contusion volume.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for a Comparative TBI Study
Caption: A typical experimental workflow for comparing the effects of this compound and levetiracetam in a TBI model.
Proposed Mechanisms of Action
Caption: Simplified mechanisms of action for this compound and levetiracetam.
TBI-Induced Excitotoxicity and Neuronal Injury Pathway
Caption: A simplified signaling pathway of TBI-induced excitotoxicity leading to neuronal death.
References
- 1. A Comparative Study of Levetiracetam and this compound for Neonatal Seizures as a First Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abbreviated levetiracetam treatment effects on behavioural and histological outcomes after experimental TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Posttraumatic Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Early life this compound exposure dysregulates the hippocampal transcriptome [frontiersin.org]
- 5. Neuroprotective, neuroplastic, and neurobehavioral effects of daily treatment with levetiracetam in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospects of levetiracetam as a neuroprotective drug against status epilepticus, traumatic brain injury, and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospects of Levetiracetam as a Neuroprotective Drug Against Status Epilepticus, Traumatic Brain Injury, and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenobarbital Metabolism and Efficacy Across Species
Phenobarbital, a long-standing barbiturate, remains a cornerstone in the management of seizures in both human and veterinary medicine.[1][2][3] Its therapeutic success, however, is intrinsically linked to its complex pharmacokinetic and pharmacodynamic profiles, which exhibit significant variability across different species. This guide provides a comprehensive cross-species comparison of this compound's metabolism and efficacy, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action
This compound's primary mechanism of action involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5][6] By binding to an allosteric site on the receptor, this compound increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduced likelihood of action potential generation.[4][7] This stabilization of neuronal activity is central to its anticonvulsant effects. Additionally, this compound can inhibit excitatory glutamate neurotransmission and block voltage-gated sodium and calcium channels, further contributing to its efficacy.[4][5]
A key aspect of this compound's pharmacology is its potent induction of hepatic cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP2B, CYP2C, and CYP3A families.[8][9][10] This induction accelerates the metabolism of this compound itself and a wide range of co-administered drugs, a critical consideration in therapeutic management.[7][11]
References
- 1. uvsonline.com [uvsonline.com]
- 2. Pharmacokinetics and tolerability of a veterinary this compound product in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Uses, Dose, and Dangers of this compound for Dogs [webmd.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound-induced expression of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. benchchem.com [benchchem.com]
Unmasking the Unseen: A Comparative Guide to the Off-Target Effects of Phenobarbital via RNA Sequencing
For researchers, scientists, and drug development professionals, understanding the full transcriptomic impact of a drug is paramount. This guide provides a comprehensive comparison of the off-target effects of the long-standing anti-seizure medication, phenobarbital, with its modern alternatives, leveraging the precision of RNA sequencing (RNA-seq). By presenting quantitative data, detailed experimental protocols, and clear visualizations of affected signaling pathways, this guide serves as a critical resource for informed decision-making in drug development and neuroscience research.
This compound, a barbiturate, has been a stalwart in epilepsy treatment for decades. Its primary mechanism of action involves enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting on GABA-A receptors. However, its therapeutic benefits are often shadowed by a broad range of off-target effects, leading to adverse events such as sedation, cognitive impairment, and potential liver damage with long-term use.[1][2] RNA sequencing has emerged as a powerful tool to elucidate the genome-wide transcriptomic alterations induced by drugs, offering a granular view of their off-target molecular signatures.
This guide delves into the RNA-seq data to objectively compare the off-target profile of this compound with a newer generation anti-seizure medication, levetiracetam. While comprehensive, directly comparative RNA-seq data for other alternatives like carbamazepine, lamotrigine, and topiramate remains less available in the public domain, this guide provides a framework for their evaluation and will be updated as more data emerges.
Data Presentation: A Head-to-Head Transcriptomic Comparison
A key study comparing the effects of this compound and levetiracetam in a neonatal rat model provides a stark contrast in their off-target profiles. Following a single dose, RNA sequencing of hippocampal tissue revealed that this compound induces widespread changes in the transcriptome, while levetiracetam has a much more constrained impact.[3]
Table 1: Summary of Differentially Expressed Genes (DEGs) in Neonatal Rat Hippocampus Following this compound or Levetiracetam Treatment [3]
| Treatment Group | Upregulated Genes | Downregulated Genes | Total DEGs |
| This compound | 80 | 44 | 124 |
| Levetiracetam | 6 | 9 | 15 |
The significantly higher number of DEGs with this compound treatment underscores its extensive off-target activity compared to levetiracetam.[3] A selection of the most significantly altered genes for each treatment is presented in Table 2, highlighting the distinct molecular pathways they impact.
Table 2: Top 10 Differentially Expressed Genes by Fold Change for this compound and Levetiracetam [4]
| This compound | Levetiracetam | ||
| Gene Symbol | log2FoldChange | Gene Symbol | log2FoldChange |
| Cd68 | 1.97 | RGD1561141 | 1.58 |
| C3 | 1.88 | Slc6a13 | 1.49 |
| Gfap | 1.76 | Gpr83 | 1.45 |
| Tlr2 | 1.74 | Npy | 1.39 |
| Ccl3 | 1.73 | Sst | 1.38 |
| Il1b | 1.71 | Vip | 1.36 |
| Cxcl10 | 1.69 | Tac1 | 1.34 |
| Cd44 | 1.67 | Penk | 1.32 |
| Tnf | 1.65 | Crh | 1.30 |
| Serping1 | 1.63 | Adm | 1.29 |
Data extracted from supplementary materials of Quinlan et al., 2024.[4]
Experimental Protocols: A Blueprint for Transcriptomic Analysis
Reproducibility is the cornerstone of scientific advancement. This section provides a detailed methodology for a typical RNA-seq experiment designed to assess the off-target effects of drug compounds, based on the protocols from the comparative study of this compound and levetiracetam.[3]
Experimental Protocol: RNA Sequencing of Drug-Treated Hippocampal Tissue
-
Animal Model and Dosing: Neonatal rat pups are administered a single subcutaneous injection of this compound (50 mg/kg), levetiracetam (50 mg/kg), or a vehicle control.
-
Tissue Collection: Seventy-two hours post-injection, animals are euthanized, and hippocampal tissue is dissected and flash-frozen for RNA extraction.
-
RNA Isolation: Total RNA is extracted from the hippocampal tissue using a TRIzol-based method, followed by purification with a column-based kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical packages like DESeq2 are used to identify differentially expressed genes between the drug-treated and vehicle control groups.[3] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 0.32 (for upregulation) or < -0.32 (for downregulation) are considered significantly differentially expressed.
-
Mandatory Visualization: Mapping the Molecular Mayhem
To visually represent the known signaling pathways affected by this compound and levetiracetam, the following diagrams were generated using the DOT language.
Caption: this compound's indirect activation of CAR and direct activation of PXR.
Caption: Levetiracetam's targeted action on SV2A with minimal off-target effects.
Caption: Experimental workflow for confirming off-target effects using RNA sequencing.
Conclusion: Navigating the Transcriptomic Landscape for Safer Therapeutics
The evidence from RNA sequencing studies clearly demonstrates that this compound exerts a broad and significant impact on the transcriptome, far beyond its intended therapeutic target. In contrast, newer anti-seizure medications like levetiracetam exhibit a much more favorable off-target profile, with minimal transcriptomic perturbations. This disparity highlights the importance of employing unbiased, genome-wide approaches like RNA-seq in the preclinical and clinical evaluation of drug candidates.
For researchers and drug development professionals, this comparative guide underscores the value of transcriptomic data in building a comprehensive safety and efficacy profile of a compound. As more RNA-seq data for other anti-seizure medications becomes available, this guide will serve as a living document, continuously updated to provide the most current and objective comparison of their off-target effects. By understanding the intricate molecular consequences of these drugs, the scientific community can work towards the development of safer and more effective therapies for neurological disorders.
References
- 1. This compound in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights of this compound-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early life this compound exposure dysregulates the hippocampal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Table2_Early life this compound exposure dysregulates the hippocampal transcriptome.xlsx - Frontiers - Figshare [frontiersin.figshare.com]
A Comparative Analysis of Phenobarbital's Impact on Different Neuronal Subtypes
For Researchers, Scientists, and Drug Development Professionals
Phenobarbital, a long-standing barbiturate anticonvulsant, exerts its primary effects on the central nervous system by modulating synaptic transmission. While its general mechanism of action is well-understood, the differential impact of this compound on various neuronal subtypes is a critical area of investigation for understanding both its therapeutic efficacy and its side-effect profile. This guide provides a comparative analysis of this compound's effects on distinct neuronal populations, supported by experimental data and detailed methodologies.
Executive Summary
This compound primarily enhances inhibitory neurotransmission by potentiating γ-aminobutyric acid (GABA) signaling and, at higher concentrations, reduces excitatory neurotransmission by inhibiting glutamate receptors.[1][2] However, the magnitude and nature of these effects vary significantly across different neuronal subtypes, largely due to the heterogeneity of GABA-A receptor subunit composition and the intrinsic properties of the neurons themselves. This guide will delve into these differences, presenting quantitative data from key experimental paradigms and providing detailed protocols for their replication.
Comparative Analysis of this compound's Effects
The differential impact of this compound can be broadly categorized by its effects on inhibitory interneurons and excitatory principal neurons, such as pyramidal cells.
Electrophysiological Effects
This compound's primary mechanism is the positive allosteric modulation of GABA-A receptors, increasing the duration of chloride channel opening in response to GABA.[3] This leads to a prolonged hyperpolarization or a shunting effect, thereby reducing neuronal excitability.
On Inhibitory Interneurons: The effect of this compound on interneurons is complex. While it enhances GABAergic inhibition received by these cells, potentially leading to a decrease in their activity, some studies suggest that the overall network effect can be nuanced. The diverse subtypes of interneurons, with their distinct GABA-A receptor subunit compositions, likely exhibit varied responses to this compound.
On Excitatory Pyramidal Neurons: Pyramidal neurons are the principal excitatory neurons in the cortex and hippocampus. This compound's potentiation of GABAergic inputs onto these cells leads to a significant reduction in their firing rate and excitability.[4] At higher concentrations, this compound can also directly activate GABA-A receptors and inhibit AMPA/kainate receptors, further dampening excitatory neurotransmission.[5]
Table 1: Comparative Electrophysiological Effects of this compound on Neuronal Subtypes
| Parameter | Neuronal Subtype | This compound Concentration | Observed Effect | Reference |
| Spontaneous Firing Rate | Hippocampal CA3 Pyramidal Neurons | 100 µM | Decreased by 42% | |
| GABA-Evoked Action Potentials | Hippocampal CA3 Pyramidal Neurons | 100 µM | Reduced number of action potentials from 2.7 to 1.9 | [4] |
| GABA-A Receptor Current (Direct Activation) | Cultured Rat Hippocampal Neurons | EC50 = 3.0 mM | Direct activation of Cl- current | |
| GABA Response Potentiation | Cultured Rat Hippocampal Neurons | EC50 = 0.89 mM | Potentiation of GABA-evoked Cl- current | [6] |
| IPSC Decay Time Constant | Neocortical Neurons | EC50 = 144 µM | Increased decay time | [1] |
Impact on Neuronal Viability and Development
This compound's effects extend beyond acute modulation of neuronal activity, influencing neuronal survival and development, particularly in the immature brain.
Table 2: Comparative Effects of this compound on Neuronal Apoptosis
| Brain Region | Developmental Stage | This compound Dose | Observed Effect | Reference |
| Nucleus Accumbens, Septum, Amygdala, Piriform Cortex, Frontal Cortex | Postnatal Day 7 (Rat) | 50 mg/kg | Significant increase in cell death in all regions | |
| Hippocampus (CA1, CA3, DG) | Postnatal Day 7 (Rat) | 50 mg/kg | Significant increase in apoptotic neurodegeneration | |
| Striatum, Thalamus | Postnatal Day 7 (Rat) | 50 mg/kg | Significant increase in apoptotic neurodegeneration |
Note: The extent of apoptosis can vary between brain regions, with some limbic areas showing particular vulnerability.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
This compound's Dual Mechanism of Action
This compound's primary actions involve the enhancement of GABAergic inhibition and the reduction of glutamatergic excitation.
Caption: this compound's dual impact on inhibitory GABAergic and excitatory glutamatergic synapses.
Experimental Workflow: Whole-Cell Patch-Clamp Recording
This workflow outlines the key steps for assessing the electrophysiological effects of this compound on a single neuron.
Caption: Workflow for whole-cell patch-clamp analysis of this compound's effects.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording
Objective: To measure changes in neuronal firing, postsynaptic currents (PSCs), and membrane potential in response to this compound.
Materials:
-
Brain slices (e.g., hippocampus or cortex) from the animal model of choice.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Patch pipettes (3-7 MΩ resistance) filled with internal solution.
-
Patch-clamp amplifier and data acquisition system.
-
This compound stock solution.
Procedure:
-
Prepare acute brain slices (250-350 µm thick) and maintain them in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Identify the target neuron (e.g., pyramidal cell or interneuron) using differential interference contrast (DIC) microscopy.
-
Approach the neuron with a patch pipette containing the internal solution and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline firing rate in response to depolarizing current injections.
-
In voltage-clamp mode, record baseline spontaneous and/or evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
-
Bath apply this compound at various concentrations (e.g., 10 µM, 100 µM, 1 mM) and repeat the recordings.
-
Perform a washout with aCSF to assess the reversibility of the effects.
-
Analyze the data to quantify changes in firing frequency, action potential properties, and the amplitude and frequency of PSCs.
Immunohistochemistry for c-Fos
Objective: To map neuronal activation in different brain regions following this compound administration.
Materials:
-
Animals treated with this compound or vehicle.
-
4% paraformaldehyde (PFA) for fixation.
-
Vibratome or cryostat for sectioning.
-
Primary antibody against c-Fos.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) for visualization.
-
Microscope for imaging.
Procedure:
-
Anesthetize and transcardially perfuse the animals with saline followed by 4% PFA.
-
Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Section the brains (e.g., 40 µm thick) using a vibratome or cryostat.
-
Wash the sections in phosphate-buffered saline (PBS).
-
Incubate the sections in a blocking solution (e.g., containing normal goat serum and Triton X-100) to reduce non-specific binding.
-
Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the ABC reagent.
-
Develop the signal using DAB solution.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Image the sections and quantify the number of c-Fos-positive cells in different brain regions.
Calcium Imaging
Objective: To visualize the activity of neuronal populations in response to this compound.
Materials:
-
Genetically encoded calcium indicator (GECI) expressed in the neurons of interest (e.g., via viral vector or in a transgenic animal).
-
Two-photon or confocal microscope.
-
Perfusion system for drug application.
-
Image analysis software.
Procedure:
-
Prepare the animal for in vivo imaging or prepare acute brain slices with GECI-expressing neurons.
-
Acquire baseline fluorescence images of the neuronal population.
-
Perfuse this compound into the imaging chamber or administer it systemically.
-
Acquire time-lapse images of the changes in fluorescence, which correspond to changes in intracellular calcium and thus neuronal activity.
-
Analyze the image data to identify active neurons and quantify changes in the frequency and amplitude of calcium transients in response to this compound.
Conclusion
The impact of this compound on the central nervous system is not uniform but is instead highly dependent on the specific neuronal subtype and its underlying molecular and physiological characteristics. While it generally acts to suppress neuronal excitability, the precise nature of this suppression varies between excitatory and inhibitory neurons, and across different brain regions. A thorough understanding of these differential effects is paramount for the development of more targeted and effective antiepileptic therapies with improved side-effect profiles. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced actions of this compound and other neuromodulatory compounds.
References
- 1. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Phenobarbital as a Positive Control in High-Throughput Seizure Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenobarbital's performance as a positive control in high-throughput seizure assays, supported by experimental data and detailed methodologies. This compound, a long-established anti-seizure medication, serves as a crucial benchmark for the validation of novel anticonvulsant compounds in modern screening platforms.
Comparative Efficacy of Anticonvulsants
To validate a high-throughput seizure assay, the activity of a positive control like this compound is often compared with other standard anticonvulsant drugs. The following table summarizes the effective concentrations of this compound, carbamazepine, and valproate in various in vitro and ex vivo seizure models. This data provides a baseline for establishing assay sensitivity and for comparing the potency of novel chemical entities.
| Compound | Assay Type | Model Organism/System | Pro-convulsant | Key Parameter | Effective Concentration (IC50/ED50) |
| This compound | Multi-electrode Array (MEA) | Rat Hippocampal Slices | 4-Aminopyridine (4-AP) | Reduction of epileptiform bursting | Not explicitly defined as IC50, but effective in reducing burst parameters[1] |
| Status Epilepticus Model | Rat | - | Control of tonic-clonic seizures | ED50: 14.2 mg/kg[2] | |
| Status Epilepticus Model | Rat | - | Control of all motor and electrographic ictal activity | ED50: 76.6 mg/kg[2] | |
| Carbamazepine | Multi-electrode Array (MEA) | Rat Hippocampal Slices | - | Reduction of sharp wave-ripple complexes | IC50: 37 µM[3][4] |
| Genetically Epilepsy-Prone Rat | Rat | - | Anticonvulsant effect | ED50: 3-25 mg/kg (strain dependent)[5] | |
| Valproate | Zebrafish Locomotor Assay | Zebrafish Larvae | Pentylenetetrazol (PTZ) | Reduction of PTZ-induced movement | Effective at reducing seizure-like behavior[6] |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the potentiation of GABAergic inhibition in the central nervous system. The following diagram illustrates this key signaling pathway.
References
- 1. Development of multi-electrode array screening for anticonvulsants in acute rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Phenobarbital Research: A Guide to Reproducibility and Statistical Power
For researchers, scientists, and drug development professionals, ensuring the reproducibility and statistical robustness of preclinical and clinical studies is paramount. This guide provides a comparative analysis of phenobarbital-based studies, offering insights into experimental design, statistical considerations, and key signaling pathways to enhance the reliability and translational potential of future research.
This compound, a long-standing anti-seizure medication, continues to be a valuable tool in the management of epilepsy. However, variability in study outcomes and concerns about its side-effect profile necessitate a rigorous approach to study design and interpretation. This guide aims to equip researchers with the knowledge to design robust studies and critically evaluate existing literature.
Comparative Efficacy and Safety of this compound
The following tables summarize quantitative data from clinical trials comparing this compound with other common anti-seizure drugs. These tables are intended to provide a snapshot of the existing evidence and highlight the importance of considering specific patient populations and seizure types when designing and interpreting studies.
Table 1: Efficacy of this compound vs. Levetiracetam for Neonatal Seizures
| Outcome | This compound | Levetiracetam | Relative Risk (95% CI) | p-value | Citation |
| Seizure Freedom for 24 hours | 80% (24/30) | 28% (15/53) | 0.35 (0.22-0.56) | < 0.001 | [1][2][3] |
Table 2: Efficacy of this compound vs. Sodium Valproate for Generalized Convulsive Status Epilepticus (GCSE) in Adults
| Outcome | This compound | Sodium Valproate | Relative Risk (95% CI) | p-value | Citation |
| GCSE Termination within one hour | 84.8% (28/33) | 63.9% (23/36) | - | 0.048 | [4] |
| Effective Control of GCSE (Meta-analysis) | - | - | 1.20 (1.04-1.39) | 0.01 | [5] |
Table 3: Efficacy of this compound vs. Sodium Valproate for Status Epilepticus in Children
| Outcome | This compound | Sodium Valproate | p-value | Citation |
| Positive Response to Treatment | 80% (32/40) | 45% (18/40) | 0.001 | [6] |
| Positive Response to Treatment | 80.0% (40/50) | 58.0% (29/50) | 0.017 | [7][8] |
Table 4: Treatment Withdrawal in this compound vs. Carbamazepine for Epilepsy
| Outcome | This compound Favored | Carbamazepine Favored | Hazard Ratio (95% CI) | p-value | Citation |
| Time to Treatment Withdrawal | ✓ | 1.50 (1.15-1.95) | 0.003 | [9][10] |
Table 5: Adverse Effects of this compound in Comparative Trials
| Comparison | Adverse Effect | Frequency in this compound Group | Frequency in Comparator Group | p-value/Significance | Citation |
| vs. Levetiracetam (Neonatal) | More adverse effects (e.g., hypotension, sedation) | Trend towards higher incidence | - | Not statistically significant | [1][3] |
| vs. Valproate (GCSE, Adults) | Hypoventilation | 3 cases | 0 cases | Not specified | [4] |
| vs. Valproate (GCSE, Adults) | Hypotension | 1 case | 0 cases | Not specified | [4] |
| vs. Valproate (GCSE, Adults, Meta-analysis) | Higher likelihood of adverse effects | - | - | RR = 2.49 (1.53-4.04), p=0.002 | [5] |
Key Signaling Pathways of this compound
This compound's primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[11] However, its effects extend beyond this primary target. Understanding these pathways is crucial for interpreting experimental results and identifying potential drug interactions.
Experimental Protocols for Preclinical Studies
Reproducibility in preclinical research is highly dependent on detailed and standardized experimental protocols. The following provides a general workflow and a specific protocol for a commonly used animal model in anticonvulsant research.
General Workflow for Preclinical Anticonvulsant Screening
A systematic approach is essential for the efficient and reliable evaluation of potential anti-seizure compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound versus valproate for generalized convulsive status epilepticus in adults (2): A multicenter prospective randomized controlled trial in China (China 2-P vs. V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. theprofesional.com [theprofesional.com]
- 8. researchgate.net [researchgate.net]
- 9. cochranelibrary.com [cochranelibrary.com]
- 10. Carbamazepine versus phenobarbitone monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Effects: Phenobarbital vs. Newer Generation Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiepileptic drugs (AEDs) has evolved significantly, with newer generation agents offering potentially improved safety and tolerability profiles compared to traditional drugs like phenobarbital. A critical aspect of their evaluation, beyond seizure control, is their impact on neuronal survival and protection against seizure-induced brain damage. This guide provides an objective comparison of the neuroprotective performance of this compound against several newer generation AEDs, supported by experimental data.
Executive Summary
This compound, a long-standing first-line AED, is effective in seizure management but has been associated with significant neurotoxic effects, particularly neuronal apoptosis in the developing brain. In contrast, emerging evidence suggests that newer generation AEDs, such as levetiracetam, topiramate, and lacosamide, may not only lack these detrimental effects but also possess intrinsic neuroprotective properties. This guide synthesizes quantitative data from preclinical studies to facilitate a direct comparison of these agents.
Comparative Data on Neuroprotection
The following tables summarize quantitative data from key experimental studies investigating the neuroprotective and neurotoxic effects of this compound and newer generation AEDs.
| Drug | Model | Key Finding | Quantitative Data | Reference |
| This compound | Neonatal Rat Brain | Increased Apoptosis | 2.3-fold increase in apoptotic cells in the cingulum; 3-fold increase in the corpus callosum | [1] |
| This compound | Immature Rat Brain (Chronic) | Neuronal Degeneration and Necrosis | Significant reduction in brain weight; increased number of TUNEL positive cells | [2] |
| Levetiracetam | Neonatal Rat Brain | No Increase in Apoptosis | Did not increase apoptosis in the cingulum | [1] |
| Topiramate | Pilocarpine-Induced Status Epilepticus (Rat) | Hippocampal Neuroprotection | 24-30% neuroprotection in CA1 layer; prevented neuronal death in CA3b at 30 mg/kg | [3][4] |
| Topiramate | Pilocarpine-Induced Status Epilepticus (Rat) | Dose-dependent improvement in CA1 and CA3 pyramidal cell survival | Doses from 20 to 100 mg/kg improved survival | [5] |
| Lacosamide | Traumatic Brain Injury (Mouse) | Reduced Neuronal Injury | High-dose lacosamide (30 mg/kg) was associated with a reduction of neuronal injury at 24 h post-injury | [6] |
| Lacosamide | Hypoxic-Ischemic Brain Injury (Neonatal Rat) | Decreased Infarction Area | Pretreatment with 100 mg/kg lacosamide significantly decreased the infarcted areas in the hemisphere, hippocampus, cortex, and striatum |
Mechanisms of Action and Neuroprotective Signaling Pathways
The differential effects of these AEDs on neuronal survival can be attributed to their distinct mechanisms of action and engagement with specific signaling pathways.
This compound: GABAergic Modulation and Potential for Excitotoxicity
This compound primarily enhances the inhibitory effects of GABA by binding to the GABA-A receptor, prolonging the opening of the chloride channel and leading to neuronal hyperpolarization.[7][8][9] While this action contributes to its anticonvulsant effect, prolonged GABAergic activation, especially in the developing brain, can paradoxically lead to excitotoxicity and apoptosis.
Levetiracetam: Targeting Synaptic Vesicle Protein 2A (SV2A)
Levetiracetam's unique mechanism involves binding to the synaptic vesicle protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[10][11][12][13] This interaction is thought to modulate synaptic function and may contribute to its neuroprotective effects by preventing excessive neurotransmission without inducing the widespread neuronal apoptosis seen with this compound.
Topiramate: A Multi-Modal Mechanism Including Mitochondrial Protection
Topiramate exhibits a complex mechanism of action, including the blockage of voltage-gated sodium channels, enhancement of GABA-A receptor activity, and antagonism of AMPA/kainate receptors.[14][15] Crucially, for its neuroprotective effects, topiramate has been shown to inhibit the mitochondrial permeability transition pore (mPTP), a key player in the intrinsic apoptotic pathway.[5][16] This action helps to preserve mitochondrial function and prevent the release of pro-apoptotic factors.
Lacosamide: Selective Sodium Channel Modulation and CRMP2 Interaction
Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, which differs from the action of older sodium channel blockers.[17] Additionally, lacosamide interacts with collapsin response mediator protein 2 (CRMP2), a protein involved in neuronal differentiation and axonal guidance.[17][18][19][20] This interaction may contribute to its neuroprotective effects by modulating neuronal plasticity and resilience to injury.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Pilocarpine-Induced Status Epilepticus Model for Neuroprotection Studies
This model is widely used to screen for neuroprotective compounds against seizure-induced neuronal damage.[4][5][11][21]
References
- 1. Anticonvulsant Drug Induced Cell Death in the Developing White Matter of the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Experimental study on the possibility of brain damage induced by chronic treatment with this compound, clonazepam, valproic acid and topiramate in immature rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-3 Activity Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of lithium after pilocarpine-induced status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topiramate suppresses peri-infarct spreading depolarization and improves outcomes in a rat model of photothrombotic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topiramate Protects Pericytes from Glucotoxicity: Role for Mitochondrial CA VA in Cerebromicrovascular Disease in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lacosamide modulates collapsin response mediator protein 2 and inhibits mossy fiber sprouting after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 19. (S)-lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenobarbital and its Deuterated Analog for Researchers and Drug Development Professionals
An In-depth Look at the Pharmacokinetic and Pharmacodynamic Profiles of Standard and Deuterated Phenobarbital, Supported by Preclinical Data.
This guide offers a detailed comparative study of the long-standing anti-seizure medication, this compound, and its deuterated counterpart. For researchers, scientists, and professionals in the field of drug development, understanding the subtle yet significant impact of deuterium substitution on the pharmacology of a drug is paramount. While human clinical data directly comparing the two remains unavailable, this document synthesizes findings from key preclinical studies and the established pharmacological profile of this compound to provide a comprehensive overview. The inclusion of detailed experimental methodologies and visual representations of relevant pathways aims to facilitate a deeper understanding and inform future research directions.
Executive Summary
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a promising strategy in drug development to enhance pharmacokinetic properties. In the case of this compound, preclinical evidence suggests that while the overall plasma decay rate may not be significantly altered, a notable deuterium isotope effect on its metabolism exists. This could theoretically lead to a more favorable pharmacokinetic profile, potentially reducing metabolic load and improving safety. However, the sedative effects of the deuterated analog appear to be comparable to the parent compound in animal models. This guide delves into the available data, highlighting the potential advantages and areas requiring further investigation.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound and its deuterated analog. It is crucial to note that the data for the deuterated analog is derived from preclinical studies in animal models (dogs and rats), and direct human comparative data is not currently available. The this compound data is a composite from various human and animal studies to provide a relevant baseline.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Human) | Deuterated this compound (Animal Models) | Source |
| Bioavailability (Oral) | ~90% | Not explicitly determined, but expected to be high | [Not explicitly stated for deuterated version] |
| Half-life (t½) | 53 - 118 hours | Apparent plasma decay rate similar to this compound | [1] |
| Metabolism | Primarily hepatic (CYP2C9, CYP2C19) | Subject to a significant deuterium isotope effect (product isotope effect of 4-8) | [1] |
| Protein Binding | 20 - 45% | Not explicitly determined | [Not explicitly stated for deuterated version] |
| Excretion | 20-30% unchanged in urine | Not explicitly determined | [Not explicitly stated for deuterated version] |
Table 2: Comparative Pharmacodynamic Parameters
| Parameter | This compound | Deuterated this compound (Animal Models) | Source |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Assumed to be identical to this compound | [Not explicitly stated for deuterated version] |
| Therapeutic Efficacy | Established anticonvulsant | Sedative effects found to be similar to this compound | [1] |
| Adverse Effects | Sedation, dizziness, cognitive impairment, respiratory depression | Not extensively studied, but sedative effect is present | [1] |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Dogs (Adapted from Perel et al., 1967)
-
Subjects: Healthy adult male and female mongrel dogs.
-
Drug Administration: A single intravenous dose of this compound or its deuterated analog (this compound-p-d or this compound-p-d-ethyl-d5) was administered. To avoid enzyme induction, a washout period of 2-4 weeks was maintained between administrations of different compounds to the same animal.
-
Blood Sampling: Venous blood samples were collected at predetermined time intervals post-administration.
-
Sample Analysis: Plasma was separated, and drug concentrations were determined using a suitable analytical method (e.g., gas chromatography-mass spectrometry for the original study).
-
Data Analysis: Plasma concentration-time curves were plotted, and pharmacokinetic parameters such as the apparent rate of plasma decay were calculated. The extent of deuterium exchange was also analyzed to determine the product isotope effect.
2. Assessment of Sedative Effects (General Protocol)
-
Subjects: Animal models such as rats or mice.
-
Drug Administration: Animals were administered either this compound, its deuterated analog, or a vehicle control, typically via intraperitoneal injection.
-
Behavioral Assessment: Sedative effects were evaluated using standardized behavioral tests such as the open-field test (to measure locomotor activity) and the rotarod test (to assess motor coordination and balance).
-
Data Analysis: Quantitative measures from the behavioral tests (e.g., distance traveled in the open field, latency to fall from the rotarod) were compared between the different treatment groups using appropriate statistical methods.
Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced excitability. Deuteration is not expected to alter this fundamental mechanism of action.
This compound is also a well-known inducer of cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP2C19. This induction can lead to significant drug-drug interactions. The effect of deuteration on the CYP induction potential of this compound has not been explicitly studied. However, the observed deuterium isotope effect on metabolism suggests that the deuterated analog may have a different interaction profile with these enzymes.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
The strategic deuteration of this compound presents an intriguing avenue for potentially improving its metabolic profile. Preclinical data, though limited, suggests that while the sedative effects and plasma decay rate may be similar to the parent compound, a significant deuterium isotope effect on metabolism is present. This could translate to a reduced formation of metabolites, potentially leading to an improved safety and tolerability profile. However, the absence of direct comparative human clinical trials necessitates a cautious interpretation of these findings. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic differences between this compound and its deuterated analog in humans, including a thorough investigation of its impact on CYP enzyme induction and GABA-A receptor interactions. Such studies will be crucial in determining the ultimate clinical utility of deuterated this compound.
References
Safety Operating Guide
Navigating the Disposal of Phenobarbital: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of phenobarbital, a Schedule IV controlled substance, is a critical responsibility for all researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper management of this compound waste, adhering to regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
This compound and its waste materials are subject to stringent disposal protocols due to their potential for diversion and environmental harm. Improper disposal can lead to significant legal and financial penalties. Therefore, a clear and robust disposal plan is a fundamental aspect of laboratory safety and regulatory compliance.
Regulatory Framework: DEA and EPA Requirements
The disposal of this compound is governed by two primary federal agencies:
-
Drug Enforcement Administration (DEA): As a controlled substance, this compound falls under the DEA's purview, which mandates a "non-retrievable" standard for its destruction. This means the substance must be rendered unusable and beyond reclamation.
-
Environmental Protection Agency (EPA): Certain formulations of this compound, particularly those containing alcohol, may be classified as hazardous waste due to their ignitability.[1][2] This subjects them to EPA regulations under the Resource Conservation and Recovery Act (RCRA). A crucial EPA regulation is the prohibition of disposing of hazardous pharmaceutical waste down the drain (sewering).[3][4]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the compliant disposal of this compound from a laboratory setting.
Step 1: Segregation and Secure Storage of this compound Waste
-
Immediate Segregation: As soon as this compound waste is generated (e.g., unused solutions, contaminated labware), it must be segregated from other chemical and biological waste streams.
-
Designated Waste Container: Use a dedicated, properly labeled, leak-proof, and tamper-evident container for the accumulation of this compound waste. The container should be clearly marked as "Hazardous Waste: this compound" and include the appropriate hazardous waste characteristic codes.
-
Secure Storage: Store the waste container in a secure, locked location, such as a locked cabinet or a designated controlled substance storage area, with access limited to authorized personnel. Maintain a detailed inventory and disposal log for all this compound waste.
Step 2: Engaging a DEA-Registered Reverse Distributor
The most common and recommended method for the final disposal of controlled substance waste is to transfer it to a DEA-registered reverse distributor.[5][6] These specialized companies are authorized to handle and destroy controlled substances in compliance with all federal and state regulations.
-
Identify and Contract: Identify a reputable, DEA-registered reverse distributor that services your area. Establish a contract and confirm their procedures for handling dually regulated (DEA and EPA) waste.
-
Schedule a Pickup: Coordinate with the reverse distributor to schedule a pickup of the this compound waste. They will provide specific instructions on packaging and labeling for transport.
Step 3: Documentation - The DEA Form 41
Accurate and complete documentation is a critical component of controlled substance disposal. The DEA Form 41, "Registrants Inventory of Drugs Surrendered," is used to record the destruction of controlled substances.[7][8]
-
Completing the Form: When arranging for disposal with a reverse distributor, they will typically assist with or complete the DEA Form 41 on your behalf.[5][9] However, it is the registrant's responsibility to ensure its accuracy. The form requires detailed information, including the name, strength, and quantity of the drug being destroyed.[8]
-
Record Keeping: A copy of the completed DEA Form 41 must be maintained by the registrant for a minimum of two years.[8][9] The reverse distributor will provide a Certificate of Destruction (COD) after the material has been destroyed, which should also be kept with your records.[9]
Step 4: On-Site Destruction (Less Common for Laboratories)
While on-site destruction is permissible under DEA regulations, it is a more complex process and less common for laboratory settings due to the stringent requirements.
-
Approved Methods: The method of destruction must render the this compound non-retrievable. Incineration is a DEA-recognized method that achieves this standard. Chemical digestion can also be used, but the process must be validated to ensure it meets the non-retrievable standard.
-
Witnessing: The on-site destruction of a controlled substance must be witnessed by two authorized employees.[8]
-
DEA Form 41: A DEA Form 41 must be completed to document the on-site destruction and maintained as a record.[8]
Quantitative Data Summary
| Parameter | Value/Information | Regulatory Agency | Citation |
| DEA Schedule | IV | DEA | [10] |
| RCRA Hazardous Waste Code | D001 (Ignitability) for alcohol-containing formulations | EPA | [1][2] |
| Disposal Requirement | Rendered "Non-Retrievable" | DEA | [3][4] |
| Prohibited Disposal Method | Sewering (flushing down the drain) | EPA | [3][4] |
| Record Retention Period (DEA Form 41) | Minimum of 2 years | DEA | [8][9] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory.
Caption: Logical workflow for the compliant disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe, secure, and legally compliant disposal of this compound, thereby protecting both public health and the environment.
References
- 1. epa.gov [epa.gov]
- 2. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule | Hazardous Waste Generators | US EPA [19january2021snapshot.epa.gov]
- 3. Is Your Pharmacy Compliant with the EPA’s Hazardous Waste Pharmaceuticals Rule? | Return Solutions [drugreturns.com]
- 4. McCoy Review: New Rule Clarifies Management of Hazardous Waste Pharmaceuticals [mccoyseminars.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. pureway.com [pureway.com]
Essential Safety and Handling Protocols for Phenobarbital
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like phenobarbital is paramount. Adherence to strict safety protocols and the correct use of personal protective equipment (PPE) are critical to minimize exposure and mitigate health risks. This compound is classified as a hazardous drug, with potential risks including toxicity if swallowed, inhaled, or in contact with skin, and it is suspected of causing cancer and may damage fertility or the unborn child.[1] This guide provides immediate, essential information on the appropriate PPE, handling procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE) Recommendations
The selection and proper use of PPE form the first line of defense against exposure to hazardous drugs. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. Double gloving is a best practice for handling hazardous medications to offer an additional layer of protection.[2] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the skin and personal clothing from contamination. Gowns should be changed immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-certified N95 respirator should be used when handling this compound powder or if there is a risk of generating airborne particles.[2][3] | Prevents inhalation of hazardous drug particles. Surgical masks do not provide adequate respiratory protection against chemical dust.[4][5] |
Quantitative Data on PPE Performance
General Nitrile Glove Chemical Resistance:
| Chemical Class | Resistance Level |
| Oils, Greases, Petroleum Products | Excellent |
| Some Organic Solvents | Good |
| Weak Acids and Caustics | Good |
| Ketones | Poor |
| Strong Acids | Poor |
| Aromatic and Halogenated Hydrocarbons | Poor |
This table provides general guidance. Always consult the manufacturer's specific data for the gloves in use.
Experimental Protocols for PPE Evaluation
Specific experimental protocols for testing the efficacy of PPE against this compound were not found in the provided search results. However, the standardized test method for evaluating the resistance of medical gloves to permeation by chemotherapy drugs is outlined in ASTM D6978 .[6][7] This standard practice provides a protocol for assessing glove material resistance under conditions of continuous contact.
Summary of ASTM D6978 Methodology:
-
Test Setup: A sample of the glove material is placed in a permeation cell, separating a challenge chemical (the hazardous drug) from a collection medium.
-
Continuous Contact: The outer surface of the glove material is exposed to the chemotherapy drug.
-
Sampling: The collection medium is continuously monitored to detect the presence of the drug that has permeated through the glove material.
-
Breakthrough Time: The time it takes for the chemical to be detected in the collection medium at a specific rate is recorded as the breakthrough time.[8]
-
Permeation Rate: The rate at which the chemical passes through the glove material is also measured.[8]
Visual Guidance: Workflow and Procedures
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The following diagrams outline the correct sequences.
Donning PPE Sequence
Caption: The correct sequence for donning PPE.
Doffing PPE Sequence
Caption: The correct sequence for doffing PPE.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a containment device such as a chemical fume hood or a powder containment hood.
-
Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination.
Safe Work Practices:
-
Avoid Dust: Handle this compound carefully to avoid the formation of dust and aerosols.
-
No Eating or Drinking: Do not eat, drink, or apply cosmetics in areas where this compound is handled.
-
Handwashing: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
Spill Management:
-
Evacuate: In case of a spill, evacuate the immediate area.
-
PPE: Don appropriate PPE before cleaning up the spill.
-
Containment: For small spills, gently cover with an absorbent material. For large spills, dike the area to prevent spreading.
-
Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating agent and then with soap and water.
Disposal:
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills should be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By implementing these safety measures, laboratories can significantly reduce the risk of exposure to this compound and ensure a safer working environment for all personnel.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. store.astm.org [store.astm.org]
- 8. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
